7,7-Dichlorobicyclo[4.1.0]heptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55261. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSCGRETWPLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288315 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-69-8 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Cyclopropane: A Technical Guide to 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dichlorobicyclo[4.1.0]heptane, a gem-dichlorocyclopropane derivative of cyclohexene (B86901), holds a significant place in the annals of organic chemistry. Its discovery was intrinsically linked to the development of dichlorocarbene (B158193) chemistry, a field that has provided synthetic chemists with a powerful tool for the formation of three-membered rings. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound or its derivatives in their synthetic endeavors.
A Historical Perspective: The Advent of Dichlorocarbene Chemistry
The story of this compound begins with the theoretical and experimental exploration of carbenes, highly reactive divalent carbon species. While the concept of carbenes had been postulated earlier, a landmark moment in their practical application came in 1954. In a seminal paper, W. von E. Doering and A. K. Hoffmann reported the generation of dichlorocarbene (:CCl₂) from chloroform (B151607) and a strong base, and its subsequent reaction with alkenes to form gem-dichlorocyclopropanes.[1][2][3][4][5][6] This discovery was pivotal, as it provided a reliable and accessible method for cyclopropanation. The reaction of dichlorocarbene with cyclohexene yielded the archetypal product, this compound, also known as 7,7-dichloronorcarane.[1]
A significant advancement in the synthesis of gem-dichlorocyclopropanes, including this compound, was the introduction of phase-transfer catalysis (PTC) by Mieczysław Mąkosza.[1] This technique, utilizing a two-phase system of an organic solvent (like chloroform) and a concentrated aqueous base (such as sodium hydroxide) with a phase-transfer catalyst, made the generation of dichlorocarbene and its subsequent reactions more efficient, safer, and higher yielding.[1][7] This methodological improvement solidified the role of dichlorocyclopropanation as a valuable transformation in organic synthesis.
Caption: Historical development of dichlorocarbene addition to cyclohexene.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[8][9] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀Cl₂ | [9] |
| Molecular Weight | 165.06 g/mol | [1][9] |
| CAS Number | 823-69-8 | [1][8] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Boiling Point | 198 °C at 760 mmHg; 103-103.5 °C at 15 Torr; 80 °C at 20 hPa; 77 °C at 11 hPa | [8][10][11] |
| Density | 1.208 g/mL at 25 °C | [10] |
| Refractive Index (n²⁰/D) | 1.503 - 1.5041 | [10] |
| Flash Point | 82.22 °C (180.0 °F) | |
| InChI Key | MBPSCGRETWPLSI-UHFFFAOYSA-N | [1] |
Experimental Protocols for Synthesis
The primary route to this compound is the [2+1] cycloaddition of dichlorocarbene to cyclohexene.[1] The dichlorocarbene is typically generated in situ. Below are detailed protocols for two common methods.
Synthesis via Potassium tert-butoxide (Doering-Hoffmann Method)
This method follows the original procedure for dichlorocarbene generation.
Reactants:
-
Chloroform (CHCl₃)
-
Cyclohexene (C₆H₁₀)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous solvent (e.g., pentane (B18724) or hexane)
Procedure:
-
A solution of cyclohexene in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice-water bath.
-
A solution of potassium tert-butoxide in tert-butanol (B103910) or the reaction solvent is added dropwise to the cooled cyclohexene solution with vigorous stirring.
-
A solution of chloroform in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Synthesis via Phase-Transfer Catalysis
This method offers a more practical and often higher-yielding alternative.[7]
Reactants:
-
Chloroform (CHCl₃)
-
Cyclohexene (C₆H₁₀)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Procedure:
-
Cyclohexene and the phase-transfer catalyst are dissolved in chloroform in a round-bottom flask equipped with a mechanical stirrer.
-
The 50% aqueous sodium hydroxide solution is added to the organic mixture.
-
The two-phase system is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.[11][12][13][14] The progress of the reaction can be monitored by gas chromatography.
-
After the reaction is complete, the mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ether).
-
The combined organic layers are washed with water and brine, and then dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to afford pure this compound. Yields of up to 97% have been reported for optimized phase-transfer catalysis methods.[1]
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. The Addition of Dichlorocarbene to Olefins | Semantic Scholar [semanticscholar.org]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurity study of tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 7,7-Dichlorodicyclo[4.1.0]heptane Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. tandfonline.com [tandfonline.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 14. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
Spectroscopic Characterization of 7,7-Dichlorobicyclo[4.1.0]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 7,7-Dichlorobicyclo[4.1.0]heptane, a halogenated bicyclic compound of interest in synthetic chemistry and drug discovery. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the identification and characterization of this molecule. Detailed experimental protocols and visual representations of analytical workflows are included to facilitate replication and further research.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.88 - 1.98 | m | 2 | 1-H, 6-H |
| 1.61 - 1.71 | m | 4 | 2-H, 5-H |
| 1.12 - 1.36 | m | 4 | 3-H, 4-H |
Solvent: CDCl₃, Frequency: 500 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 67.4 | C-7 |
| 25.8 | C-1, C-6 |
| 20.2 | C-2, C-5 |
| 18.9 | C-3, C-4 |
Solvent: CDCl₃, Frequency: 125 MHz[1]
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2944, 2859 | C-H stretching (alkane) |
| 796 | C-Cl stretching |
Sample Preparation: Film
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 164/166/168 | Molecular ion peak ([M]⁺) cluster, showing isotopic pattern for two chlorine atoms. |
| 129/131 | [M-Cl]⁺ |
| 93 | [M-Cl-HCl]⁺ |
Ionization Method: Electron Ionization (EI)
The mass spectrum of this compound is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[2] The primary fragmentation pathway involves the loss of a chlorine radical to form a chlorobicyclo[4.1.0]heptyl cation.[2] Further fragmentation can occur through the loss of HCl.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its characterization and is typically achieved via the addition of dichlorocarbene (B158193) to cyclohexene (B86901).
Materials:
-
Cyclohexene
-
50% (w/v) Sodium hydroxide (B78521) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of cyclohexene and a phase-transfer catalyst in chloroform is prepared.
-
The flask is cooled in an ice bath, and a 50% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then diluted with water and transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters: Spectra are acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon signals clearly.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
FT-IR (Film):
-
Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation. The injector and transfer line temperatures are maintained at an appropriate level (e.g., 250 °C and 280 °C, respectively).
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-300 amu).
-
Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is analyzed to identify the molecular ion and major fragment ions.
Logical Relationships in Spectroscopic Characterization
The combination of different spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 7,7-Dichlorobicyclo[4.1.0]heptane
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) data for 7,7-Dichlorobicyclo[4.1.0]heptane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents a detailed analysis of the NMR spectra, supported by tabulated data and experimental methodologies.
Introduction to this compound
This compound, also known as 7,7-dichloronorcarane, is a bicyclic organic compound. Its structure consists of a cyclohexane (B81311) ring fused to a dichlorocyclopropane ring. The chemical formula for this compound is C₇H₁₀Cl₂ and its IUPAC name is this compound.[1] This molecule is a valuable intermediate in organic synthesis. The analysis of its structure through NMR spectroscopy is crucial for confirming its identity and purity after synthesis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for this compound [2][3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.88 - 1.98 | m | 2H | C1-H, C6-H |
| 1.61 - 1.71 | m | 4H | C2-H, C5-H |
| 1.12 - 1.36 | m | 4H | C3-H, C4-H |
Data obtained in CDCl₃ at 500 MHz.[2][3][4]
Table 2: ¹³C NMR Spectral Data for this compound [5]
| Chemical Shift (δ, ppm) | Assignment |
| 67.4 | C7 |
| 25.8 | C1, C6 |
| 20.2 | C2, C5 |
| 18.9 | C3, C4 |
Data obtained in CDCl₃ at 125 MHz.[5]
Experimental Protocols
The NMR data presented in this guide were obtained following the synthesis of this compound. The general procedure for sample preparation and NMR analysis is outlined below.
3.1 Synthesis of this compound
The synthesis of this compound is typically achieved through the addition of dichlorocarbene (B158193) to cyclohexene (B86901).[3] A common method involves a phase-transfer catalysis system.[6]
In a representative procedure, cyclohexene is reacted with chloroform in the presence of a 50% aqueous sodium hydroxide (B78521) solution and a phase-transfer catalyst such as benzyltriethylammonium chloride.[6] The reaction is stirred vigorously at a controlled temperature, often starting at 0 °C and then proceeding at room temperature or slightly elevated temperatures.[7]
3.2 NMR Sample Preparation and Analysis
Following the synthesis and purification of this compound, a small sample of the purified product is dissolved in deuterated chloroform (CDCl₃).[2][3][5] The solution is then transferred to an NMR tube.
The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz instrument for ¹³C NMR.[2][5] The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
Visualization of the Synthesis Pathway
The synthesis of this compound from cyclohexene is a key chemical transformation. The following diagram illustrates this reaction pathway, where dichlorocarbene is generated in situ and adds across the double bond of cyclohexene.
Caption: Synthesis of this compound.
References
- 1. This compound | C7H10Cl2 | CID 244375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 3. This compound | 823-69-8 | Benchchem [benchchem.com]
- 4. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
An In-depth Technical Guide to the Infrared Spectroscopy of 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 7,7-Dichlorobicyclo[4.1.0]heptane, a bicyclic organic compound with significant applications in synthetic chemistry. This document details the characteristic vibrational frequencies of the molecule, outlines the experimental protocols for obtaining its infrared spectrum, and presents a logical workflow for its synthesis and subsequent spectroscopic analysis.
Introduction to this compound
This compound, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound.[1][2] Its structure, featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring with two chlorine atoms attached to the methylene (B1212753) bridge, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1][2] Infrared spectroscopy is a crucial analytical technique for the characterization of this molecule, allowing for the confirmation of its structural integrity and the identification of key functional groups.
Infrared Spectroscopic Data
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds. The quantitative data, compiled from various sources, is summarized in the table below for clear comparison.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3030 | C-H stretch | [3] |
| 2944 | Aliphatic C-H valence stretch | [4][5] |
| 2940 | C-H stretch | [6] |
| 2859 | Aliphatic C-H valence stretch | [1][5] |
| 2855 | Aliphatic C-H valence stretch | [4] |
| 796 | C-Cl valence | [4][5] |
| 750 | C-Cl | [6] |
| 735 | C-Cl | [6] |
| 730-760 | C-Cl | [3] |
Experimental Protocols
The following section details the methodologies for the synthesis of this compound and the subsequent acquisition of its infrared spectrum.
Synthesis of this compound via Phase-Transfer Catalysis
A common and efficient method for the synthesis of this compound is the addition of dichlorocarbene (B158193) to cyclohexene (B86901) under phase-transfer catalysis (PTC) conditions.[1][7]
Materials:
-
Cyclohexene
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Benzyl triethylammonium (B8662869) chloride (Phase-Transfer Catalyst)
-
n-Pentane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of cyclohexene, chloroform, tri-n-propylamine, and ethanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer.[5]
-
The mixture is cooled to 0°C using an ice bath.[5]
-
A solution of sodium hydroxide in water is added dropwise through the addition funnel while vigorously stirring the mixture. The temperature is maintained at 0°C for 20 minutes.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature, followed by heating to 50°C for three hours.[5]
-
After cooling, the chloroform is removed using a rotary evaporator.[5]
-
The residue is transferred to a separatory funnel with water and n-pentane. The organic layer is separated, and the aqueous layer is extracted multiple times with n-pentane.[5]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[5]
-
The crude this compound is then purified by distillation under reduced pressure.[5]
Infrared Spectrum Acquisition
The infrared spectrum of the purified this compound is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: The most commonly cited method for sample preparation is the "film" method.[4][5] This involves placing a drop of the neat liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.
Instrumentation and Data Acquisition: While specific instrument models and parameters are not extensively detailed in the available literature, a standard procedure would involve:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Source: A mid-infrared source, such as a Globar or silicon carbide element.
-
Detector: A deuterated triglycine (B1329560) sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and accessory interferences.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and subsequent IR analysis of this compound.
Caption: Workflow for the synthesis and IR analysis of this compound.
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. CAS 823-69-8: this compound [cymitquimica.com]
- 3. RU2266910C1 - Method for preparing 7,7-dichlorobicyclo[4,1,0]heptyl-2-phosphonic acid dichloroanhydride - Google Patents [patents.google.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
Mass Spectrometry Analysis of 7,7-Dichlorobicyclo[4.1.0]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 7,7-Dichlorobicyclo[4.1.0]heptane. The following sections detail the expected mass spectrum, a plausible fragmentation pathway, and a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Data Presentation: Mass Spectrometry Fragmentation
The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments. While a complete, publicly available experimental mass spectrum is not readily accessible, data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, as referenced by PubChem, indicates the most prominent peaks in its electron ionization (EI) mass spectrum.
The molecular weight of this compound (C₇H₁₀Cl₂) is 164.01 g/mol (monoisotopic mass). The molecular ion peak [M]⁺• would therefore be expected at m/z 164, with a corresponding [M+2]⁺• peak at m/z 166 and a smaller [M+4]⁺• peak at m/z 168, reflecting the isotopic abundance of chlorine.
Based on referenced NIST data and analysis of the fragmentation of the parent compound, bicyclo[4.1.0]heptane, a summary of the expected key ions is presented below.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Notes |
| 164/166/168 | [C₇H₁₀Cl₂]⁺• | Molecular Ion (M⁺•) with characteristic chlorine isotope pattern. |
| 129/131 | [C₇H₁₀Cl]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 122 | [C₇H₆Cl]⁺ | One of the most abundant ions reported in the NIST replicate library. Plausible formation through the loss of HCl and subsequent rearrangement. |
| 93 | [C₇H₉]⁺ | Loss of both chlorine atoms and a hydrogen atom. |
| 68 | [C₅H₈]⁺• | A base peak reported in the NIST main library. Likely formed through the loss of dichlorocarbene (B158193) (:CCl₂) and subsequent rearrangement of the cyclohexene (B86901) ring. |
| 55 | [C₄H₇]⁺ | A prominent fragment ion. |
| 39 | [C₃H₃]⁺ | A common, stable fragment in mass spectrometry. |
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a generalized protocol for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve a small quantity of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and desired separation.)
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-300.
-
Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent the solvent peak from damaging the detector.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it to known spectra or fragmentation rules to confirm the identity of the compound.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the GC-MS analysis of this compound.
Caption: Proposed Fragmentation Pathway of this compound.
Caption: General Experimental Workflow for GC-MS Analysis.
conformational analysis of the bicyclo[4.1.0]heptane ring system
An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[4.1.0]heptane Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , also known as norcarane. The fusion of a cyclopropane (B1198618) ring to a cyclohexane (B81311) ring introduces significant ring strain, fundamentally altering its conformational preferences compared to a simple cyclohexane. This document outlines the dominant low-energy conformations, summarizes key quantitative data from experimental and computational studies, details the methodologies used for such analyses, and provides logical workflows for conformational investigation.
Introduction: The Bicyclo[4.1.0]heptane Framework
The bicyclo[4.1.0]heptane skeleton is a foundational structure in numerous natural products and pharmaceutical agents. Its rigid framework is of significant interest in drug development for locking molecules into specific bioactive conformations. The core challenge in its analysis lies in the inherent strain imparted by the fused three-membered ring. This strain makes the classic cyclohexane "chair" conformation highly energetically unfavorable.[1][2] Consequently, the six-membered ring predominantly adopts non-chair conformations, such as boat and half-chair forms, to alleviate torsional and steric strain.[1][3] The cis-fused isomer is significantly more stable than the trans isomer, which is prohibitively strained for a ring of this size.[2][3]
The Conformational Landscape
Unlike the simple cyclohexane ring, the fusion of the cyclopropane ring in the bicyclo[4.1.0]heptane system destabilizes the chair conformation due to increased torsional strain.[2] The system preferentially adopts boat-like and half-chair geometries.[1]
-
Boat Conformations: The boat conformation is generally favored.[1][4] Within this family, two primary forms exist, distinguished by the orientation of the C7 bridge relative to the C2-C3-C5-C6 plane of the six-membered ring. These are often referred to as syn-boat and anti-boat in substituted systems.
-
Half-Chair and Twist-Boat Conformations: While the boat is often the global minimum, other non-chair conformations like the half-chair and twist-boat are also energetically accessible and may be present in equilibrium.[1][4]
The relative energies of these conformers are influenced by substituents on the ring, which can introduce steric and electronic effects that modulate the conformational landscape.[1]
Quantitative Conformational Data
Quantitative data on the bicyclo[4.1.0]heptane system is primarily derived from computational studies (e.g., Density Functional Theory - DFT) and X-ray crystallography of its derivatives. The following tables summarize key energetic and geometric parameters.
Table 1: Strain and Thermodynamic Properties
| Property | Value (kcal/mol) | Method/Reference |
| Strain Energy | ~27.2 | Computational (cis-bicyclo[4.1.0]heptane)[5] |
| Standard Enthalpy of Formation (Gas) | -22.3 ± 0.5 | Calorimetry (cis-bicyclo[4.1.0]heptane)[6] |
| Barrier to Flexing | ~1.0 | Quantum Mechanical Calculation (for bicyclo[4.1.0]hept-1,6-ene)[7] |
Table 2: Geometric Parameters of Diazabicyclo[4.1.0]heptane Derivatives (Illustrative)
The following data, obtained from a joint analysis of Gas-Phase Electron Diffraction (GED), X-ray diffraction, and quantum chemical calculations on a 1,6-diazabicyclo[4.1.0]heptane derivative, illustrates the structural differences between chair and boat conformations.[4]
| Parameter (Bond/Angle) | Chair Conformer | Boat Conformer |
| Bond Lengths (Å) | ||
| N1-N5 | 1.554(2) | 1.520(2) |
| C2-C3 | 1.525(2) | 1.539(2) |
| Valence Angles (°) | ||
| N1-C2-C3 | 105.7(14) | 108.8(14) |
| Dihedral Angles (°) | ||
| θ (C2-C3-C4/C2-N1-N5-C4) | 37.4(6) | -16.6(6) |
| φ (N1-C6-N5/C2-N1-N5-C4) | 72.9(3) | 73.9(3) |
Experimental and Computational Protocols
A combination of spectroscopic, crystallographic, and computational methods is required for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-phase conformation and study the dynamics of conformational interconversion.
Detailed Protocol (Variable Temperature NMR):
-
Sample Preparation: Dissolve a purified sample of the bicyclo[4.1.0]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid over a wide temperature range.
-
Initial Spectrum Acquisition: Record standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to assign all signals.[8][9]
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in steps of 10-20 K. Acquire a full set of spectra at each temperature.
-
Data Monitoring: Observe changes in the spectra, such as signal broadening, decoalescence, and the appearance of new signals corresponding to individual conformers that are in slow exchange on the NMR timescale.
-
Energy Barrier Calculation: Identify the coalescence temperature (Tc) for a given pair of exchanging signals. Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion.
-
Structural Elucidation: At low temperatures where conformers are "frozen," use 2D NMR techniques (NOESY/ROESY) to measure through-space proton-proton distances, providing definitive evidence for specific conformations (e.g., boat vs. half-chair).[10]
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the target compound suitable for X-ray diffraction. This is a critical and often challenging step, typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[1][11]
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution: Process the diffraction data (integration and scaling). Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization until the model converges, yielding a final, precise 3D structure with bond lengths, bond angles, and dihedral angles.[4][12]
Computational Chemistry
Objective: To predict the geometries, relative energies, and interconversion barriers of all possible conformers.
Detailed Protocol (Density Functional Theory - DFT):
-
Initial Structure Generation: Build 3D models of all plausible conformers (e.g., boat, twist-boat, half-chair) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each generated structure. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or larger.[1][4] This step finds the lowest energy geometry for each conformer.
-
Frequency Calculation: Perform a vibrational frequency analysis for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: Compare the calculated Gibbs free energies of all stable conformers to determine their relative populations at a given temperature.
-
Transition State Search (Optional): To determine the energy barrier for interconversion between two conformers, perform a transition state search (e.g., using a Synchronous Transit-Guided Quasi-Newton (STQN) method). A valid transition state will have exactly one imaginary frequency corresponding to the motion along the interconversion coordinate.
Visualization of Workflows and Relationships
Caption: Energy pathway for interconversion between conformers.
Caption: Workflow for computational and experimental analysis.
Conclusion
The reveals a complex landscape dominated by non-chair forms, primarily boat and half-chair conformations. The significant ring strain imposed by the fused cyclopropane ring is the key determinant of its structural preferences. A robust understanding of these preferences requires a synergistic approach, integrating high-level computational modeling with definitive experimental techniques such as variable-temperature NMR and single-crystal X-ray crystallography. The data and protocols outlined in this guide provide a framework for researchers to thoroughly investigate the three-dimensional structure and dynamic behavior of this important bicyclic system in the context of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[4.1.0]heptane-7-carbaldehyde|CAS 81980-22-5 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Bicyclo[4.1.0]heptan-2-one(5771-58-4) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Stereochemistry of Dichlorocarbene Addition to Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of dichlorocarbene (B158193) (:CCl₂) to cyclohexene (B86901) is a classic and synthetically useful reaction that affords 7,7-dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane. This reaction proceeds via a concerted [1+2] cycloaddition mechanism, exhibiting a high degree of stereospecificity. This technical guide provides a comprehensive overview of the stereochemistry of this transformation, detailing the reaction mechanism, various methods for dichlorocarbene generation, experimental protocols, and quantitative data on reaction yields. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The cyclopropanation of alkenes is a fundamental transformation in organic chemistry, providing access to highly strained three-membered rings that are valuable intermediates in synthesis. Dichlorocarbene, a neutral, divalent carbon species, is a highly reactive electrophile that readily reacts with the π-bond of alkenes. The addition of dichlorocarbene to cyclohexene is a well-established method for the synthesis of the bicyclic dichlorocyclopropane derivative, this compound. A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the product. This guide will delve into the mechanistic underpinnings of this stereoselectivity and provide practical information for its application in a laboratory setting.
Reaction Mechanism and Stereochemistry
The addition of singlet dichlorocarbene to an alkene is a concerted process, meaning that both new carbon-carbon bonds are formed in a single transition state.[1] This concerted nature is the basis for the reaction's high stereospecificity. In the case of cyclohexene, the dichlorocarbene adds to the double bond from one face of the ring, resulting in a syn-addition. This means that the two chlorine atoms and the cyclopropane (B1198618) ring are on the same side of the original cyclohexene ring plane. The stereochemistry of the cyclohexene is thus preserved in the cis-fused bicyclic product, this compound.[2]
The reaction is initiated by the electrophilic attack of the dichlorocarbene on the nucleophilic double bond of cyclohexene. The reaction proceeds through a concerted transition state without the formation of a discrete intermediate, ensuring the retention of stereochemistry.[1]
Caption: Reaction mechanism of dichlorocarbene addition to cyclohexene.
Generation of Dichlorocarbene
Dichlorocarbene is a transient species and is therefore generated in situ. Several methods have been developed for its formation, with the most common being phase-transfer catalysis and ultrasonic irradiation.
Phase-Transfer Catalysis (PTC)
The most widely used method for generating dichlorocarbene involves the reaction of chloroform (B151607) (CHCl₃) with a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in the presence of a phase-transfer catalyst.[3] The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride or tetrabutylammonium (B224687) hydrogen sulfate (B86663), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase containing the chloroform and cyclohexene. This allows for the deprotonation of chloroform to form the trichloromethyl anion (⁻CCl₃), which then undergoes α-elimination of a chloride ion to yield dichlorocarbene.[4]
Caption: Workflow for phase-transfer catalyzed dichlorocarbene addition.
Ultrasonic Irradiation
An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride (CCl₄) with magnesium metal under ultrasonic irradiation.[5] This sonochemical method offers the advantage of proceeding under neutral conditions, thus avoiding the use of strong bases which can be incompatible with sensitive substrates. The ultrasound promotes the reaction between the metal and the carbon tetrachloride to generate the dichlorocarbene.
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions, including the method of dichlorocarbene generation, the choice of catalyst, and the reaction temperature and time. The stereoselectivity of the reaction is consistently reported to be high, with the syn-addition product being formed exclusively or as the major product.
| Method of Generation | Catalyst/Conditions | Substrate | Product | Yield (%) | Stereoselectivity | Reference(s) |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride, 50% NaOH | Cyclohexene | This compound | 38.8 | Not Quantified | [6][7] |
| Phase-Transfer Catalysis | Tri-n-propylamine, NaOH | Cyclohexene | This compound | 82 | Not Quantified | [8][9] |
| Phase-Transfer Catalysis | Optimized Conditions | Cyclohexene | This compound | up to 97 | Not Quantified | |
| Ultrasonic Irradiation | Mg, CCl₄ | Alkenes | gem-Dichlorocyclopropanes | High | Not Quantified | [5] |
Experimental Protocols
Dichlorocarbene Addition to Cyclohexene via Phase-Transfer Catalysis
This protocol is adapted from a literature procedure.[8]
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tri-n-propylamine (or other suitable phase-transfer catalyst)
-
n-Pentane (for extraction)
-
Sodium sulfate (anhydrous)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and an internal thermometer, add cyclohexene (100 mmol), tri-n-propylamine (1.0 mmol), chloroform (400 mmol), and ethanol (1 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
While stirring vigorously, add a solution of sodium hydroxide (16.0 g, 400 mmol) in 16 mL of water dropwise via the addition funnel, maintaining the internal temperature at or below 20 °C.
-
After the addition is complete, continue stirring at 0 °C for 20 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour, followed by heating at 50 °C for 3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add approximately 50 mL of water and 30 mL of n-pentane. Shake and separate the layers.
-
Extract the aqueous layer three more times with 30 mL of n-pentane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Caption: Experimental workflow for PTC synthesis of 7,7-dichloronorcarane.
Conclusion
The addition of dichlorocarbene to cyclohexene is a highly stereospecific reaction that reliably produces the cis-fused this compound. The concerted nature of the [1+2] cycloaddition mechanism ensures the retention of the alkene's stereochemistry. Phase-transfer catalysis provides a convenient and high-yielding method for the in situ generation of dichlorocarbene, making this transformation a valuable tool in the arsenal (B13267) of synthetic organic chemists. This guide has provided a detailed overview of the stereochemical aspects, reaction conditions, and experimental protocols for this important reaction, which should serve as a useful resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Dichlorocarbene [chemeurope.com]
- 5. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation [mdpi.com]
- 6. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase... | Studymode [studymode.com]
- 7. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
The Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane: A Technical Guide to Cis-Fusion Stereochemistry
Published: December 22, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane, commonly known as 7,7-dichloronorcarane. The primary focus of this document is the stereochemical outcome of the reaction, specifically the formation of the cis-fused ring system. This is a consequence of the stereospecific syn-addition of singlet dichlorocarbene (B158193) to the double bond of cyclohexene (B86901). Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, providing a comprehensive resource for professionals in the field of organic synthesis.
Introduction
This compound is a valuable bicyclic organic compound and a key intermediate in the synthesis of more complex molecules. Its structure consists of a six-membered ring fused to a dichlorocyclopropane ring. The stereochemistry of this ring fusion is a critical aspect of its synthesis and subsequent reactivity. The predominant and expected outcome of the reaction between cyclohexene and dichlorocarbene is the cis-fused isomer. This is due to the concerted nature of the [2+1] cycloaddition of singlet dichlorocarbene to the cis-alkene geometry inherent in the cyclohexene ring.
The most common method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1] Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to high yields.[2][3]
Reaction Mechanism: The Path to Cis-Fusion
The synthesis of this compound proceeds through a two-step mechanism in a single pot: the generation of dichlorocarbene and its subsequent cycloaddition to cyclohexene.
Step 1: Generation of Dichlorocarbene
A strong base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive singlet dichlorocarbene (:CCl₂).[1][4]
Step 2: Stereospecific Cycloaddition
The singlet dichlorocarbene, an electrophilic species, then reacts with the nucleophilic double bond of cyclohexene in a concerted [2+1] cycloaddition.[3][4] This means that the two new carbon-carbon single bonds are formed simultaneously. The geometry of the alkene is retained in the cyclopropane (B1198618) ring of the product.[4][5] Since cyclohexene has a cis configuration at its double bond, the resulting bicyclic product, this compound, has a cis-fused ring system.
Quantitative Data
The yield of this compound can vary depending on the reaction conditions, including the choice of base, catalyst, and temperature. The following table summarizes yields reported in the literature under different conditions.
| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Tri-n-propylamine | NaOH | Chloroform/Water/Ethanol | 0, then RT, then 50 | 82 | [6] |
| Tricaprylmethyl ammonium (B1175870) chloride (Aliquat 336®) | NaOH | Chloroform/Water | Room Temperature | Not specified | [7] |
| Benzyl triethylammonium (B8662869) chloride | NaOH (50% aq.) | Chloroform/Water | Room Temperature | 38.80 | [2] |
| Benzyltriethylammonium chloride | KOH (50% aq.) | Chloroform/Toluene/Water | 40 | Not specified, but reaction is facilitated by added alcohols | [8] |
| None (Ultrasonic Irradiation) | Mg | Carbon Tetrachloride/Ether/THF | Room Temperature | Not specified | [9] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from literature procedures.
Method 1: Phase-Transfer Catalysis with Tri-n-propylamine[6]
Materials:
-
Cyclohexene
-
Tri-n-propylamine
-
Chloroform
-
Ethanol
-
Sodium hydroxide
-
Water
-
n-Pentane
-
Sodium sulfate
Equipment:
-
1000 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add 82.1 g (1.0 mol) of cyclohexene, 1.4 g (10 mmol) of tri-n-propylamine, 480 g (4.0 mol) of chloroform, and 10 mL of ethanol.
-
Cool the mixture to 0 °C using an ice bath.
-
While stirring vigorously, add a solution of 160 g (4.0 mol) of sodium hydroxide in 160 mL of water dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Continue to stir the mixture vigorously at 0 °C for 20 minutes.
-
After 20 minutes, allow the mixture to warm to room temperature and stir for an additional hour.
-
Heat the mixture to 50 °C and stir for 3 hours.
-
After cooling, evaporate the chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.
-
Separate the organic layer. Extract the aqueous layer three times with 30 mL of n-pentane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation under reduced pressure.
Method 2: Phase-Transfer Catalysis with Aliquat 336®[7]
Materials:
-
Sodium hydroxide
-
Water
-
Tricaprylmethyl ammonium chloride (Aliquat 336®)
-
Cyclohexene
-
Chloroform
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Equipment:
-
50 mL Erlenmeyer flask with stopper
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2 g (0.05 mol) of NaOH in 2 mL of water. Stopper the flask and shake to dissolve. Cool the solution to room temperature in an ice bath.
-
Add 0.4 g (0.001 mol) of Aliquat 336®, 2 mL (0.02 mol) of cyclohexene, and 2 mL (0.025 mol) of chloroform to the flask.
-
Stopper the flask and shake the mixture vigorously for 20 minutes to form an emulsion.
-
Transfer the mixture to a separatory funnel with the aid of an additional 15-20 mL of water.
-
Extract the aqueous layer with 5 mL of dichloromethane. Repeat the extraction with another 5 mL of dichloromethane.
-
Collect the combined organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent and any remaining reactants on a rotary evaporator to obtain the final product.
Experimental Workflow
The general workflow for the synthesis of this compound via phase-transfer catalysis can be visualized as follows:
Conclusion
The synthesis of this compound from cyclohexene and dichlorocarbene reliably yields the cis-fused product. This stereochemical outcome is dictated by the concerted, syn-addition of singlet dichlorocarbene to the cis-double bond of the cyclohexene ring. The use of phase-transfer catalysis provides an efficient and practical method for this transformation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of this and related bicyclic compounds. Understanding the mechanistic underpinnings of this reaction is crucial for predicting and controlling the stereochemistry of cyclopropanation reactions in organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 3. This compound | 823-69-8 | Benchchem [benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. chemistry-online.com [chemistry-online.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound of significant interest in synthetic organic chemistry. Its strained three-membered ring fused to a six-membered ring, combined with the gem-dichloro functionality, imparts unique reactivity, making it a valuable intermediate for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical transformations.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. It is soluble in common organic solvents but insoluble in water.
Tabulated Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀Cl₂ | [1][2] |
| Molecular Weight | 165.06 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 198 °C at 760 mmHg; 80 °C at 15 mmHg; 77 °C at 11 hPa | [3][4] |
| Melting Point | -35 °C or -75 °C (conflicting reports) | [5] |
| Density | 1.208 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 | |
| Flash Point | 82.22 °C (180.0 °F) | |
| Solubility | Soluble in organic solvents, insoluble in water. | [5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks and Assignments | Reference(s) |
| ¹H NMR | δ (ppm) in CDCl₃: 1.88-1.98 (m, 2H, C1-H, C2-H), 1.61-1.71 (m, 4H, C3-H, C6-H), 1.12-1.36 (m, 4H, C4-H, C5-H) | |
| ¹³C NMR | δ (ppm) in CDCl₃: 67.4 (C7), 25.8 (C1, C6), 20.2 (C2, C5), 18.9 (C3, C4) | |
| Infrared (IR) | ν (cm⁻¹): 2944, 2855 (aliphatic C-H stretch), 796 (C-Cl stretch) | |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of a chlorine atom. | [6] |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis (100 mmol scale)
This protocol describes the synthesis of this compound from cyclohexene (B86901) and chloroform (B151607) using a phase-transfer catalyst.[4]
Materials:
-
Cyclohexene (8.21 g, 10.1 mL, 100 mmol)
-
Chloroform (48.0 g, 32.7 mL, 400 mmol)
-
Sodium hydroxide (B78521) (16.0 g, 400 mmol)
-
Tri-n-propylamine (0.14 g, 0.19 mL, 1.0 mmol) or Benzyltriethylammonium chloride
-
Ethanol (B145695) (1 mL)
-
Water (16 mL)
-
n-Pentane (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium chloride
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure equalization
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Ice bath
-
Oil bath
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[4]
-
Cool the mixture to 0 °C using an ice bath.[4]
-
Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.[4]
-
After the addition is complete, continue to stir the mixture vigorously at 0 °C for 20 minutes.[4]
-
Allow the mixture to warm to room temperature and stir for an additional hour.[4]
-
Heat the mixture to 50 °C using an oil bath and stir for 3 hours.[4]
Work-up:
-
Remove the chloroform using a rotary evaporator.[4]
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[4]
-
Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane. If an emulsion forms, saturate the aqueous phase with sodium chloride.[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.[4]
-
Purify the crude product by vacuum distillation (boiling point 77 °C at 11 hPa) to obtain a colorless liquid.[4]
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Sample Preparation: Dissolve one drop of the purified this compound in approximately 1 mL of deuterated chloroform (CDCl₃).[4]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Infrared Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve one drop of the compound in 1 mL of a suitable solvent like tert-butyl methyl ether. Inject 1 µL of the solution.[4]
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., SE-54).[4] A typical temperature program could be: hold at 80 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 30 minutes.[4]
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dominated by the presence of the strained cyclopropane (B1198618) ring and the two chlorine atoms.
Nucleophilic Substitution and Elimination
The chlorine atoms can be displaced by nucleophiles, although direct Sₙ2 reactions are sterically hindered.[3] Reactions with strong bases, such as alkoxides (e.g., sodium methoxide), can lead to elimination of HCl and subsequent ring-opening of the highly strained cyclopropene (B1174273) intermediate.[3]
Reduction
One of the chlorine atoms can be selectively removed through reduction. For example, reduction with tri-n-butyltin hydride at elevated temperatures can yield the corresponding monochlorocyclopropane.[7]
Ring-Opening Reactions
The strained three-membered ring is susceptible to cleavage under various conditions, leading to rearrangements.[3] Thermal rearrangement of related 7,7-dihalobicyclo[4.1.0]heptene systems provides insight into potential ring-opening pathways.[3]
Reactions with Organometallic Reagents
Treatment with organometallic reagents like methyllithium (B1224462) can lead to the formation of carbenes, which can then undergo further reactions and rearrangements.[5]
Reaction with Phosphorus Trichloride (B1173362)
This compound reacts with phosphorus trichloride in the presence of oxygen to yield 7,7-dichlorobicyclo[3][4]heptyl-2-phosphonic acid dichloroanhydride.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via phase-transfer catalysis.
General Reactivity Pathways
Caption: Overview of the main reaction pathways for this compound.
Safety Information
This compound is harmful if swallowed and causes serious eye irritation.[5] It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile synthetic intermediate with a rich and varied chemistry. Its physical and chemical properties are well-characterized, and its synthesis is readily achievable through established protocols. The unique reactivity of this compound, stemming from its strained bicyclic structure and gem-dichloro functionality, provides access to a wide range of more complex molecular architectures, making it a valuable tool for researchers in organic synthesis and drug development.
References
An In-depth Technical Guide to the Stability and Storage of 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7,7-Dichlorobicyclo[4.1.0]heptane (CAS RN: 823-69-8). The document details known stability information, outlines potential degradation pathways, and furnishes detailed experimental protocols for its synthesis and for conducting stability assessments in a research and development setting.
Chemical Stability Profile
This compound is a bicyclic organic compound that is generally stable under normal and recommended storage conditions.[1][2] Its rigid structure contributes to its stability; however, the presence of the dichlorocyclopropane ring can impart reactivity under certain conditions. The primary factors influencing its stability are temperature, exposure to incompatible materials, and to a lesser extent, light.
Summary of Stability and Storage Recommendations
The following table summarizes the qualitative stability data and storage recommendations gathered from safety data sheets and chemical supplier information.
| Parameter | Recommendation/Information | Source(s) |
| Chemical Stability | Stable under normal and recommended storage conditions. | [1][3] |
| Recommended Storage Temperature | Store in a cool, dark, and well-ventilated place. Some sources specify room temperature. | [1][4] |
| Container | Keep container tightly closed. | [1][5] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Conditions to Avoid | Heat, hot surfaces, sparks, open flames, ignition sources, electrical sparks, grinding, shock, and friction. | [1] |
| Hazardous Decomposition | Upon combustion or at high temperatures, may decompose to produce carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [1] |
| Hazardous Reactions | None reported under normal processing conditions. | [1] |
Potential Degradation Pathways
Data Presentation: A Template for Stability Studies
Given the absence of published quantitative stability data, this section provides a template for the presentation of such data once generated through experimental studies, such as those outlined in Section 4.
Quantitative Stability Data Table (Template)
| Parameter | Condition | Time Point | Assay Value (% Initial) | Appearance |
| Purity | 25°C / 60% RH | 0 months | 100% | Colorless liquid |
| 3 months | [Data] | [Observation] | ||
| 6 months | [Data] | [Observation] | ||
| 12 months | [Data] | [Observation] | ||
| Purity | 40°C / 75% RH | 0 months | 100% | Colorless liquid |
| 1 month | [Data] | [Observation] | ||
| 3 months | [Data] | [Observation] | ||
| 6 months | [Data] | [Observation] | ||
| Purity | Photostability (ICH Q1B) | 0 hours | 100% | Colorless liquid |
| [X hours] | [Data] | [Observation] |
Experimental Protocols: Synthesis
The following is a detailed methodology for the synthesis of this compound via phase-transfer catalysis, adapted from established procedures.
Synthesis of this compound
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/v) Sodium hydroxide (B78521) solution
-
Benzyl triethylammonium (B8662869) chloride (or other suitable phase-transfer catalyst)
-
Ethanol
-
n-Pentane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Ice bath
-
Internal thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, combine cyclohexene, chloroform, the phase-transfer catalyst, and a small amount of ethanol.
-
Cool the mixture to 0°C using an ice bath.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise via the addition funnel, maintaining the internal temperature at or below the initial temperature.
-
After the addition is complete, continue to stir the mixture vigorously at 0°C for approximately 20-30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Heat the mixture to a moderate temperature (e.g., 50°C) and stir for an additional 3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel with deionized water and the extraction solvent (e.g., n-pentane).
-
Separate the organic layer. Extract the aqueous layer multiple times with the extraction solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.
References
An In-depth Technical Guide to the Ring Strain Energy of 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain energy in 7,7-Dichlorobicyclo[4.1.0]heptane, a molecule of significant interest in synthetic chemistry. Also known as 7,7-dichloronorcarane, this compound's reactivity and conformational behavior are intrinsically linked to the potential energy stored within its bicyclic framework. Understanding the contributing factors to its ring strain is crucial for predicting its chemical behavior and utilizing it effectively as a synthetic intermediate.
Introduction to Ring Strain in Bicyclo[4.1.0]heptane Systems
Ring strain, a form of potential energy, arises from deviations from ideal bond angles, bond lengths, and torsional angles within a cyclic molecule. In bicyclo[4.1.0]heptane, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, the primary contributor to ring strain is the three-membered ring. The inherent requirement for C-C-C bond angles of approximately 60° in the cyclopropane ring, a significant deviation from the ideal tetrahedral angle of 109.5°, leads to substantial angle strain. The fusion of the six-membered ring introduces additional torsional and steric strains. The presence of two chlorine atoms at the 7-position in this compound further modulates the overall strain energy through steric and electronic effects.
Quantitative Analysis of Ring Strain Energy
| Compound | Molecular Formula | Method | Strain Energy (kcal/mol) | Reference |
| cis-Bicyclo[4.1.0]heptane | C₇H₁₂ | Computational | 27.2 | [2] |
| Bicyclo[4.1.0]heptane | C₇H₁₂ | Experimental | 27.2 | [1] |
| 1-Methylbicyclo[4.1.0]heptane | C₈H₁₄ | Experimental | Not specified | [1] |
| Bicyclo[4.1.0]hept-1,6-ene | C₇H₈ | Computational | ~17 (increase over 1,2-dimethylcyclopropene) | [3] |
Note: The strain energy of this compound is expected to be comparable to or slightly higher than that of the parent bicyclo[4.1.0]heptane due to steric and electronic effects of the chlorine atoms.
Methodologies for Determining Ring Strain Energy
The determination of ring strain energy is not direct but relies on the comparison of experimentally measured or computationally calculated enthalpies of formation with those of a hypothetical strain-free reference molecule.
3.1. Experimental Protocol: Combustion Calorimetry
One of the primary experimental methods for determining the enthalpy of formation, and subsequently the ring strain energy, is combustion calorimetry.[4][5]
Principle: The heat of combustion (ΔH°c) of a compound is precisely measured by burning a known amount in a bomb calorimeter. The standard enthalpy of formation (ΔH°f) is then calculated using Hess's law. The ring strain energy (SE) is the difference between this experimental ΔH°f and the theoretical ΔH°f of a strain-free molecule with the same atomic composition, calculated using group additivity methods.
Procedure:
-
A precisely weighed sample of the compound (e.g., this compound) is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with an excess of pure oxygen under high pressure.
-
The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously recorded to determine the heat released during combustion.
-
The heat of combustion of the compound is calculated after accounting for the heat capacity of the calorimeter and any side reactions.
-
The standard enthalpy of formation is then derived from the heat of combustion.
-
The strain energy is calculated by subtracting the estimated enthalpy of formation of a strain-free acyclic analogue from the experimentally determined enthalpy of formation.
3.2. Computational Protocol: Ab Initio and DFT Calculations
Computational chemistry provides a powerful tool for estimating ring strain energy, especially when experimental data is scarce.[6][7]
Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) or high-level ab initio methods (e.g., G4, W1BD), are used to calculate the total electronic energy of the molecule. This can be used to derive the enthalpy of formation. The strain energy is then determined by comparing this value to a strain-free reference.
Procedure:
-
The 3D structure of this compound is built using molecular modeling software.
-
The geometry of the molecule is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermochemical data like zero-point vibrational energy and thermal corrections to enthalpy.
-
The enthalpy of formation is calculated using an appropriate isodesmic or homodesmotic reaction scheme. This involves balancing the number of each type of bond on both sides of a hypothetical reaction to cancel out systematic errors in the calculation.
-
The strain energy is then calculated by subtracting the enthalpy of formation of a suitable strain-free reference, often derived from group increments.
Factors Influencing Ring Strain in this compound
The overall ring strain in this compound is a composite of several factors.
Caption: Factors contributing to the ring strain of this compound.
-
Angle Strain: This is the most significant contributor, arising from the compressed C-C-C bond angles of the cyclopropane ring. This forces the carbon orbitals to have more p-character in the C-C bonds, leading to weaker "bent" bonds and increased energy.
-
Torsional Strain: The fusion of the six-membered ring to the three-membered ring leads to eclipsing interactions between hydrogen atoms on adjacent carbons, further increasing the molecule's potential energy.
-
Steric and Electronic Effects: The two chlorine atoms on the same carbon (geminal position) introduce both steric repulsion between their electron clouds and electronic effects. The electron-withdrawing nature of the chlorine atoms polarizes the C-Cl bonds and can influence the stability of the adjacent strained C-C bonds of the cyclopropane ring.
Logical Workflow for Strain Energy Determination
The process of determining and understanding the ring strain energy follows a logical workflow, integrating both experimental and computational approaches.
Caption: Workflow for the determination of ring strain energy.
Conclusion
The ring strain energy of this compound is a critical parameter that dictates its stability and chemical reactivity. While a precise experimental value remains to be published, it is estimated to be significant, primarily due to the severe angle strain of the fused cyclopropane ring. This inherent strain makes the molecule a valuable precursor in synthetic pathways that involve ring-opening reactions. The methodologies of combustion calorimetry and computational chemistry provide robust frameworks for quantifying this energy. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for the rational design of synthetic routes and the prediction of molecular behavior.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Bicyclo[4.1.0]heptane-7-carbaldehyde|CAS 81980-22-5 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 823-69-8 | Benchchem [benchchem.com]
- 7. works.swarthmore.edu [works.swarthmore.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Historical Context of Dichlorocarbene (B158193) Generation for Synthesis
Dichlorocarbene (:CCl₂) is a highly reactive intermediate with a divalent carbon atom that has become an indispensable tool in modern organic synthesis.[1] Its utility lies primarily in its ability to undergo [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes, which are versatile precursors for a wide range of molecular scaffolds.[1][2][3] This guide provides a comprehensive historical overview of the key methodologies developed for the generation of this transient species, detailing the evolution of techniques from early theoretical postulations to the efficient and scalable methods employed today.
Early Postulation and Mechanistic Insight (1862-1950)
The concept of dichlorocarbene predates its practical application by nearly a century.
-
1862: Anton Geuther first proposed dichlorocarbene as a reactive intermediate, viewing chloroform (B151607) (CHCl₃) as a complex of CCl₂ and HCl.[1][3][4]
-
1950: The modern era of carbene chemistry was initiated by the work of Jack Hine. Through meticulous kinetic studies on the alkaline hydrolysis of chloroform, Hine provided the first compelling evidence that the reaction proceeds through a two-step mechanism involving an initial deprotonation to form the trichloromethanide anion (CCl₃⁻), followed by the rate-determining expulsion of a chloride ion to generate dichlorocarbene (:CCl₂).[1][4] This process is now universally recognized as α-elimination .
The Doering-Hoffmann Breakthrough: Generation via Strong Base (1954)
The first practical method for generating and trapping dichlorocarbene for synthetic purposes was reported in a landmark 1954 paper by William von Eggers Doering and A. Kentaro Hoffmann.[1][3][4][5][6] They demonstrated that treating chloroform with a strong, non-aqueous base, potassium tert-butoxide, in the presence of an alkene, successfully yielded the corresponding dichlorocyclopropane.[3][7] This discovery transformed dichlorocarbene from a mechanistic curiosity into a tangible synthetic reagent.
Mechanism: α-Elimination from Chloroform
The mechanism involves the deprotonation of chloroform by a strong base to form the trichloromethanide anion, which then eliminates a chloride ion to yield dichlorocarbene.
References
- 1. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Dichlorocarbene [chemeurope.com]
- 4. Dichlorocarbene - Wikiwand [wikiwand.com]
- 5. The Addition of Dichlorocarbene to Olefins | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3376349A - Production of dichlorocarbene adducts - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane from Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, via the addition of dichlorocarbene (B158193) to cyclohexene (B86901). Dichlorocarbene is a highly reactive intermediate generated in situ. Two effective methods are presented: a phase-transfer catalysis method and a procedure utilizing tri-n-propylamine as a catalyst. These protocols are designed to be reproducible and scalable for applications in synthetic organic chemistry and drug development, where gem-dihalocyclopropanes serve as valuable synthetic intermediates.[1]
Introduction
The synthesis of this compound is a classic example of a [2+1] cycloaddition reaction, where a dichlorocarbene adds across the double bond of cyclohexene to form a dichlorocyclopropane ring structure.[1] The generation of the unstable dichlorocarbene is typically achieved in situ from chloroform (B151607) and a strong base.[2][3][4] Phase-transfer catalysts (PTCs), such as benzyl (B1604629) triethylammonium (B8662869) chloride, are often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to high yields.[1][5][6] An alternative method utilizes tri-n-propylamine and ethanol (B145695) to promote the reaction. This document outlines both procedures, providing comprehensive experimental details and comparative data.
Data Presentation
| Parameter | Method 1: Phase Transfer Catalysis | Method 2: Tri-n-propylamine/Ethanol |
| Starting Materials | Cyclohexene, Chloroform, 50% aq. Sodium Hydroxide (B78521), Benzyl triethylammonium chloride | Cyclohexene, Chloroform, Sodium Hydroxide, Tri-n-propylamine, Ethanol |
| Reported Yield | 38.80% (Note: Yield was reported as low due to product spillage)[5] | 82%[7] |
| Product Appearance | Colorless liquid[7] | Colorless liquid[7] |
| Boiling Point | Not explicitly stated for this method | 77 °C at 11 hPa[7] |
| Spectroscopic Data (¹H-NMR) | 1.0-1.3 (m, 4H), 1.5-1.8 (m, 6H)[8] | Not explicitly stated for this method |
| Spectroscopic Data (IR) | 2940, 750, 735 cm⁻¹[8] | Not explicitly stated for this method |
Experimental Protocols
Method 1: Synthesis using Phase Transfer Catalysis
This protocol is adapted from the reaction of cyclohexene, chloroform, and a 50% aqueous sodium hydroxide solution using benzyl triethylammonium chloride as a phase transfer catalyst.[5]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/v) Sodium Hydroxide solution
-
Benzyl triethylammonium chloride
-
Deionized water
-
Anhydrous sodium sulfate
-
Pentane (B18724) (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexene, chloroform, and a catalytic amount of benzyl triethylammonium chloride.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the reaction mixture.
-
Continue to stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with pentane (or another suitable solvent).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Method 2: Synthesis using Tri-n-propylamine and Ethanol
This protocol is based on a procedure with a reported yield of 82%.[7]
Materials:
-
Cyclohexene (8.21 g, 10.1 mL, 100 mmol)[9]
-
Chloroform (48.0 g, 32.7 mL, 400 mmol)[9]
-
Sodium hydroxide (16.0 g, 400 mmol)[9]
-
Tri-n-propylamine (0.14 g, 0.19 mL, 1.0 mmol)[9]
-
Ethanol (1 mL)[9]
-
Water (16 mL)[9]
-
n-Pentane (approx. 120 mL)[9]
-
Anhydrous sodium sulfate
-
Sodium chloride
Equipment:
-
100 mL three-neck round-bottom flask[9]
-
Reflux condenser[9]
-
Addition funnel with pressure balance[9]
-
Heatable magnetic stirrer and magnetic stir bar[9]
-
Internal thermometer[9]
-
Separatory funnel[9]
-
Distillation apparatus[9]
-
Rotary evaporator[9]
-
Ice bath
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[7][9]
-
Cool the mixture to 0 °C using an ice bath.[7]
-
Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while maintaining vigorous stirring and cooling in the ice bath.[7][9]
-
After 20 minutes, allow the mixture to warm to room temperature and continue stirring for 1 hour.[7][10]
-
Heat the mixture to 50 °C and stir for an additional 3 hours.[7][10]
-
After cooling, evaporate the chloroform using a rotary evaporator.[7][10]
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[7]
-
Separate the organic phase. Extract the aqueous phase three more times with 30 mL portions of n-pentane. If an emulsion forms, saturate the aqueous phase with sodium chloride.[7]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude product.[7]
-
Purify the crude product by distillation under reduced pressure (boiling point 77 °C at 11 hPa) to yield pure this compound.[7]
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow (Method 2)
Caption: Step-by-step workflow for the synthesis via the tri-n-propylamine/ethanol method.
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. Solved Dichlorocarbene Addition to Cyclohexene Using a | Chegg.com [chegg.com]
- 3. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 4. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 6. scribd.com [scribd.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
Application Notes and Protocols: Phase Transfer Catalysis for Dichlorocyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] This technique is particularly valuable for the generation of dichlorocarbene (B158193) (:CCl2) from chloroform (B151607) (CHCl3) and a strong aqueous base, such as sodium hydroxide (B78521) (NaOH), and its subsequent addition to alkenes to form dichlorocyclopropanes.[3][4] Dichlorocyclopropanes are versatile intermediates in organic synthesis, serving as precursors to various functional groups and molecular scaffolds of interest in medicinal chemistry and materials science.[3][5]
The use of a phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, circumvents the need for anhydrous or expensive aprotic solvents.[1][3] The catalyst transports the hydroxide ion (OH-) or a related reactive species from the aqueous phase into the organic phase, where the dichlorocarbene is generated in close proximity to the alkene substrate, leading to efficient cyclopropanation.[6][7] Key advantages of PTC for dichlorocyclopropanation include milder reaction conditions, enhanced reaction rates, higher yields, and the use of inexpensive and readily available reagents.[3][5]
Mechanism of Dichlorocyclopropanation via Phase Transfer Catalysis
The most widely accepted mechanism for dichlorocyclopropanation under phase transfer catalysis conditions is the "interfacial mechanism" proposed by Mąkosza. In this model, the key steps occur at the interface between the aqueous and organic phases.
-
Deprotonation at the Interface: The hydroxide ion from the concentrated aqueous NaOH solution deprotonates chloroform at the interface, generating the trichloromethyl anion (CCl3-).
-
Anion Exchange with the Catalyst: The phase transfer catalyst, typically a quaternary ammonium salt (Q+X-), exchanges its original anion (X-) for the trichloromethyl anion at the interface, forming an ion pair (Q+CCl3-).
-
Transfer to the Organic Phase: This lipophilic ion pair is soluble in the organic phase and diffuses away from the interface into the bulk organic medium where the alkene substrate is dissolved.
-
α-Elimination to form Dichlorocarbene: Within the organic phase, the trichloromethyl anion undergoes α-elimination, losing a chloride ion to form the highly reactive dichlorocarbene (:CCl2).
-
Cyclopropanation: The electrophilic dichlorocarbene rapidly adds to the double bond of the alkene substrate to form the dichlorocyclopropane product.
-
Catalyst Regeneration: The catalyst cation (Q+) then transports the chloride ion (Cl-) back to the interface to exchange for another hydroxide or trichloromethyl anion, thus completing the catalytic cycle.
Common Phase Transfer Catalysts and Substrates
A variety of phase transfer catalysts have been successfully employed for dichlorocyclopropanation reactions. The choice of catalyst can influence the reaction rate and efficiency.
Common Catalysts:
-
Quaternary Ammonium Salts: These are the most common and commercially available catalysts.[1] Examples include:
-
Quaternary Phosphonium Salts: These salts, such as hexadecyltributylphosphonium bromide, are often more thermally stable than their ammonium counterparts.[1][7]
-
Crown Ethers and Cryptands: These macrocyclic polyethers can encapsulate alkali metal cations, enhancing the reactivity of the associated anion.[1][7]
Suitable Substrates:
A wide range of alkenes can undergo dichlorocyclopropanation under PTC conditions. The reactivity of the alkene is influenced by its electronic properties, with electron-rich alkenes generally reacting faster. Examples of substrates include:
-
Styrene (B11656) and its derivatives (e.g., α-methyl styrene)[3][8]
-
Cyclohexene[6]
-
Vinylcyclohexane[8]
-
Other aliphatic and aromatic alkenes
Quantitative Data Summary
The following table summarizes representative quantitative data for the dichlorocyclopropanation of various alkenes under phase transfer catalysis conditions.
| Alkene Substrate | Catalyst (mol%) | Base (Concentration) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Styrene | Benzyltriethylammonium chloride (1.5) | 40% w/w NaOH | Chloroform | 40 | Monitored up to 88% conversion | - | [3] |
| α-Methyl Styrene | Benzyltriethylammonium chloride | 30% w/w NaOH | Chloroform | 45 | Kinetic study | - | [8] |
| Cyclohexene | Benzyltriethylammonium chloride | 50% w/w NaOH | Chloroform | Reflux | 1 hour | 60-70 (reported range) | [6] |
| Cyclohexene | Tetrabutylammonium bromide (10) | 50% w/w NaOH | Chloroform | 80 | 4 min (in flow) | >95 (conversion) | [4] |
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Styrene
This protocol is based on the kinetic study of the dichlorocyclopropanation of styrene using benzyltriethylammonium chloride as the phase transfer catalyst.[3]
Materials:
-
Styrene
-
Chloroform (CHCl3)
-
Sodium Hydroxide (NaOH), 40% w/w aqueous solution
-
Benzyltriethylammonium chloride (TEBA)
-
Hexadecane (B31444) (internal standard for GC analysis)
-
Anhydrous Calcium Chloride (CaCl2)
-
Three-necked round-bottomed flask (150 mL)
-
Mechanical stirrer with tachometer
-
Thermostatic water bath
-
Gas chromatograph (GC)
Procedure:
-
To a 150 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 20 mL of 40% w/w aqueous NaOH solution, 44.4 mg (1.5 mol% based on substrate) of benzyltriethylammonium chloride, and 10 mL of chloroform.
-
Equilibrate the mixture at 40°C in a thermostatic water bath for approximately 10 minutes.
-
Add 1 mL of hexadecane as an internal standard.
-
Begin slow stirring of the reaction mixture.
-
Preheat 1.5 mL of styrene to 40°C and add it to the reaction mixture. The midpoint of the addition is considered time zero.
-
Immediately increase the stirring speed to 500 rpm.
-
Collect samples from the organic layer at regular time intervals. Stop stirring to allow for phase separation before sampling.
-
Dry the collected samples with a small amount of anhydrous CaCl2.
-
Analyze the samples by gas chromatography to monitor the disappearance of styrene. The reaction can be followed up to approximately 88% conversion.
Protocol 2: Dichlorocyclopropanation of α-Methyl Styrene
This protocol is adapted from a kinetic study on the dichlorocyclopropanation of α-methyl styrene.[8]
Materials:
-
α-Methyl Styrene
-
Chloroform (CHCl3)
-
Sodium Hydroxide (NaOH), 30% w/w aqueous solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Reaction vessel with a mechanical stirrer and tachometer
-
Thermostatic water bath
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
In a suitable reaction vessel, combine 20 mL of 30% w/w aqueous NaOH, a catalytic amount of benzyltriethylammonium chloride, and 10 mL of chloroform.
-
Stir the mixture at 200 rpm for 5 minutes at 45°C to stabilize the catalyst.
-
Preheat 1.0 mL of α-methyl styrene to 45°C and add it to the reaction mixture.
-
Increase the stirring speed to 600 rpm.
-
Withdraw samples from the organic layer at regular intervals.
-
Analyze the samples using gas chromatography to monitor the formation of the product.
Diagrams
Caption: The catalytic cycle of phase transfer catalysis for dichlorocyclopropanation.
Caption: A generalized experimental workflow for dichlorocyclopropanation using PTC.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ias.ac.in [ias.ac.in]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. iajpr.com [iajpr.com]
- 8. ijcmas.com [ijcmas.com]
Application Notes and Protocols: Phase Transfer Catalyzed Dichlorocarbene Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the mechanism and application of phase transfer catalysis (PTC) for the generation and subsequent addition of dichlorocarbene (B158193) to alkenes. Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant utility in organic synthesis, particularly for the formation of dichlorocyclopropane derivatives which are valuable precursors for various pharmaceuticals and fine chemicals.[1] Phase transfer catalysis offers a practical and efficient method for generating dichlorocarbene from chloroform (B151607) under mild, biphasic conditions, avoiding the need for strictly anhydrous environments.[2][3][4] These notes detail the underlying mechanisms, provide standardized experimental protocols, present key kinetic data, and offer visual representations of the processes involved.
Introduction to Phase Transfer Catalyzed Dichlorocarbene Generation
The generation of dichlorocarbene is typically achieved through the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[5] In a biphasic system, where an aqueous solution of a base like sodium hydroxide (B78521) is mixed with an organic solvent containing the chloroform and the alkene substrate, the reaction is hindered by the insolubility of the reactants in their respective phases.[6] A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium (B224687) hydrogen sulfate, is introduced to overcome this phase barrier.[2][6][7] The catalyst facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, or facilitates deprotonation at the interface, where it can react with chloroform to generate the trichloromethyl anion (CCl₃⁻).[7] This anion then rapidly eliminates a chloride ion to form dichlorocarbene, which subsequently reacts with the alkene in a [1+2] cycloaddition to yield the corresponding dichlorocyclopropane.[5]
Mechanistic Pathways
Two primary mechanisms have been proposed to explain the role of the phase transfer catalyst in this reaction: the Starks' extraction mechanism and the Makosza interfacial mechanism.
Starks' Extraction Mechanism: This model posits that the quaternary ammonium cation (Q⁺) forms an ion pair with the hydroxide anion (OH⁻) in the aqueous phase. This lipophilic ion pair, [Q⁺OH⁻], is then extracted into the organic phase.[3][8] Once in the organic medium, the hydroxide ion is a potent base and deprotonates chloroform to form the trichloromethyl anion, initiating the formation of dichlorocarbene.[8]
Makosza Interfacial Mechanism: An alternative and widely supported mechanism proposed by Makosza suggests that the deprotonation of chloroform occurs at the interface between the aqueous and organic phases.[8] The role of the phase transfer catalyst is then to transport the resulting trichloromethyl anion (CCl₃⁻) from the interface into the bulk organic phase as an ion pair, [Q⁺CCl₃⁻].[4] In the organic phase, this ion pair dissociates to release the CCl₃⁻ anion, which then eliminates a chloride ion to form dichlorocarbene.[4] Evidence suggests that for dichlorocarbene generation, the interfacial mechanism is often predominant.[8][9]
Caption: The Makosza Interfacial Mechanism for Dichlorocarbene Addition.
Experimental Protocols
The following protocols are generalized from multiple literature sources for the dichlorocyclopropanation of alkenes such as styrene (B11656) and cyclohexene.[7][8]
Materials and Reagents
-
Alkene (e.g., styrene, cyclohexene)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 30-50% (w/w) aqueous solution
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride, BTEAC)
-
Organic Solvent (e.g., Dichloromethane, if needed for extraction)
-
Internal Standard for GC analysis (e.g., hexadecane)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
General Procedure for Dichlorocyclopropanation
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the aqueous sodium hydroxide solution (e.g., 20 mL, 40% w/w), chloroform (e.g., 10 mL), and the phase transfer catalyst (e.g., 1-5 mol% relative to the alkene).[8]
-
Pre-reaction Conditioning: Stir the mixture for approximately 10 minutes at the desired reaction temperature (e.g., 40-50 °C) to allow for thermal equilibration and catalyst distribution.[8][9][10]
-
Reaction Initiation: Add the alkene (e.g., 1.5 mL of styrene) and an internal standard (e.g., 1 mL of hexadecane) to the reaction mixture. The time of addition is considered t=0.[8]
-
Reaction Conditions: Increase the stirring speed to a vigorous rate (e.g., 500-600 rpm) to ensure efficient mixing of the two phases.[8][9] Maintain the reaction temperature for the desired duration (e.g., 1-3 hours).
-
Monitoring the Reaction: At regular intervals, briefly stop the stirring to allow for phase separation. Withdraw a small aliquot (e.g., 0.5 mL) from the organic layer.[8][10] Dry the sample with a small amount of anhydrous CaCl₂ or MgSO₄ before analysis.[8]
-
Analysis: Analyze the samples by gas chromatography (GC) to monitor the disappearance of the starting alkene and the formation of the dichlorocyclopropane product.[8][9]
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Add deionized water and an organic solvent (e.g., dichloromethane) to dilute the mixture and facilitate phase separation.[7] Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Caption: General Experimental Workflow for PTC Dichlorocarbene Addition.
Quantitative Data and Reaction Parameters
The efficiency of the phase transfer catalyzed dichlorocarbene addition is influenced by several factors. The following tables summarize key findings from kinetic studies.
Effect of Reaction Parameters on Rate Constant
| Parameter | Observation | Rationale | Reference(s) |
| Stirring Speed | Rate increases significantly with stirring speed up to a certain point, then plateaus. | Increased interfacial area between the aqueous and organic phases enhances the reaction rate. At high speeds, mass transfer is no longer the rate-limiting step. | [8][11] |
| Catalyst Conc. | The observed rate constant increases linearly with the concentration of the phase transfer catalyst. | A higher catalyst concentration increases the number of active sites available to transport the reacting species across the phase boundary. | [9] |
| NaOH Conc. | The reaction rate increases with higher concentrations of aqueous sodium hydroxide. | A higher concentration of the base increases the rate of deprotonation of chloroform at the interface. | [3][9][10] |
| Temperature | The rate constant increases with temperature, following the Arrhenius equation. | Provides the necessary activation energy for the reaction. An activation energy of 16.17 kcal/mol has been reported for the dichlorocarbene addition to α-methyl styrene. | [8][9] |
| Substrate Conc. | The reaction rate can show a complex dependence on the substrate concentration, sometimes not following simple first-order kinetics, which supports the interfacial mechanism. | In the interfacial mechanism, the concentration of the substrate at the interface is the critical factor, not its bulk concentration in the organic phase. | [8] |
Comparative Catalytic Activity
Different phase transfer catalysts exhibit varying efficiencies. Multi-site phase transfer catalysts (MPTCs), which contain multiple quaternary ammonium centers on a single molecule, have been shown to have superior catalytic activity compared to single-site catalysts.[3][12]
| Catalyst Type | Example | Relative Activity | Reference(s) |
| Single-Site | Benzyltriethylammonium chloride (BTEAC) | Standard | [8][9] |
| Multi-Site | α,α',α''-tris(triethyl ammonium methylene (B1212753) bromide) β-hydroxy ethyl benzene | Enhanced | [3] |
| Polymer-Supported | Polystyrene-supported triethylbenzylammonium chloride | Lower activity than soluble catalysts but allows for easy recovery and reuse. | [8] |
Applications in Drug Development and Organic Synthesis
The dichlorocyclopropanation of alkenes is a valuable transformation in organic synthesis. Dichlorocyclopropanes can be readily converted into other useful compounds such as:
-
Cyclopropanes: Through reduction of the chlorine atoms.[1]
-
Allenes: Via the Doering-LaFlamme carbon chain extension.[1]
-
Cyclopropanones: By hydrolysis of the gem-dihalide.[1]
This methodology has been applied to the synthesis of complex molecules, including pharmaceuticals. For instance, a continuous flow process for the gem-dichlorocyclopropanation of an alkene precursor has been developed for the synthesis of Ciprofibrate, a drug used to treat high cholesterol and triglycerides.[13] The robust and mild conditions of phase transfer catalysis make it an attractive method for industrial-scale production.[8]
Conclusion
Phase transfer catalysis provides an efficient, scalable, and experimentally straightforward method for the generation of dichlorocarbene and its subsequent addition to alkenes. Understanding the underlying interfacial mechanism and the influence of key reaction parameters is crucial for optimizing reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the application of this powerful synthetic tool in drug discovery and development.
References
- 1. Dichlorocarbene [chemeurope.com]
- 2. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. Experiment [0 Fall "02 Dichlorocarbene Addition to Cyclohexene Using a Ph.. [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. ias.ac.in [ias.ac.in]
- 9. ijcmas.com [ijcmas.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols: The Role of Benzyltriethylammonium Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium (B1175870) salt, is a versatile and cost-effective reagent with a significant role in various synthetic applications.[1] Its amphiphilic nature, combining a lipophilic benzyl (B1604629) group and a hydrophilic quaternary ammonium chloride, allows it to function effectively as a phase-transfer catalyst (PTC), a surfactant, and an electrolyte.[1][2] This document provides detailed application notes and experimental protocols for the use of BTEAC in organic synthesis, with a focus on its utility as a phase-transfer catalyst in common organic reactions. Additional applications as a surfactant and an electrolyte are also explored.
Benzyltriethylammonium Chloride as a Phase-Transfer Catalyst
The most prominent application of Benzyltriethylammonium chloride (BTEAC), also known as TEBA or TEBAC, is as a phase-transfer catalyst. PTCs are invaluable in facilitating reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[3] By forming a lipophilic ion pair with an aqueous-phase anion, BTEAC can shuttle the reactive species into the organic phase where the substrate resides, dramatically increasing reaction rates and yields under mild conditions.[3][4]
Mechanism of Action
The efficacy of BTEAC as a PTC stems from its ability to overcome the mutual insolubility of reactants. The positively charged nitrogen atom of the BTEAC cation ([Q⁺]) pairs with a reactive anion (Y⁻) from the aqueous phase. The surrounding organic groups (benzyl and ethyl) render this ion pair ([Q⁺Y⁻]) soluble in the organic solvent, allowing it to migrate from the aqueous phase or the interface into the organic phase. Here, the "naked" anion is highly reactive towards the organic substrate (RX), leading to the formation of the desired product (RY) and a new ion pair ([Q⁺X⁻]). This new pair then returns to the aqueous phase to restart the catalytic cycle.[5]
References
- 1. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Alternative Methods for Dichlorocarbene Generation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various alternative methods of generating dichlorocarbene (B158193) (:CCl₂), a critical reactive intermediate in organic synthesis. The formation of dichlorocyclopropanes from olefins using dichlorocarbene is a key transformation in the synthesis of many pharmaceutical compounds and complex molecules. Due to the hazardous nature of the traditional chloroform-based method under strongly basic conditions, a number of alternative methods have been developed. These notes offer a comparative overview of these methods, focusing on their advantages, disadvantages, substrate scope, and safety considerations to aid in the selection of the most appropriate method for a given synthetic challenge.
Phase-Transfer Catalysis (PTC) from Chloroform (B151607)
Application Note: The generation of dichlorocarbene from chloroform using a strong base in a biphasic system, facilitated by a phase-transfer catalyst (PTC), is a widely used and scalable method. This approach, often referred to as the Makosza method, is valued for its operational simplicity and cost-effectiveness. The PTC, typically a quaternary ammonium (B1175870) salt, shuttles the hydroxide (B78521) anion from the aqueous phase to the organic phase, where it deprotonates chloroform to generate the trichloromethyl anion. Subsequent α-elimination yields dichlorocarbene. This method is compatible with a broad range of olefins.
Advantages:
-
Uses inexpensive and readily available reagents.
-
Operationally simple and scalable.
-
Does not require strictly anhydrous conditions.[1]
-
Often provides high yields.[1]
Disadvantages:
-
Requires vigorous stirring for efficient phase mixing.
-
The strongly basic conditions can be incompatible with base-sensitive substrates.
-
Potential for side reactions if the dichlorocarbene is not efficiently trapped.
Quantitative Data: Dichlorocyclopropanation via Phase-Transfer Catalysis
| Olefin | Base/Catalyst | Solvent | Reaction Time | Yield (%) |
| Styrene | 50% aq. NaOH, TEBA | Chloroform | 4 h | 78 |
| Cyclohexene (B86901) | 50% aq. NaOH, TEBA | Chloroform | 3 h | 60 |
Experimental Protocol: Dichlorocyclopropanation of Cyclohexene using PTC
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (BTEAC)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and benzyltriethylammonium chloride (0.01 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) through the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Reaction Pathway: Phase-Transfer Catalysis
Thermal Decomposition of Sodium Trichloroacetate (B1195264)
Application Note: This method provides a neutral and anhydrous route to dichlorocarbene, making it suitable for substrates sensitive to basic conditions.[2] Upon heating in an aprotic solvent like dimethoxyethane (DME), sodium trichloroacetate decomposes to dichlorocarbene, carbon dioxide, and sodium chloride.[2] The primary drawback is the requirement for elevated temperatures, which may not be suitable for all substrates.[2]
Advantages:
Disadvantages:
Quantitative Data: Dichlorocyclopropanation via Sodium Trichloroacetate Decomposition
| Olefin | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexene | DME | Reflux | 72-77 |
| 1-Octene | DME | Reflux | 71 |
Experimental Protocol: Dichlorocyclopropanation of an Alkene using Sodium Trichloroacetate
Materials:
-
Alkene
-
Anhydrous sodium trichloroacetate
-
Anhydrous dimethoxyethane (DME)
-
Nitrogen gas supply
-
Diethyl ether or dichloromethane
-
Water and brine
-
Anhydrous drying agent (e.g., MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.
-
Add anhydrous DME to create a stirrable suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by GC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Add water to dissolve the sodium chloride and any unreacted sodium trichloroacetate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
Reaction Pathway: Thermal Decomposition of Sodium Trichloroacetate
Ultrasound-Assisted Generation from Carbon Tetrachloride and Magnesium
Application Note: This method offers a neutral reaction environment, making it compatible with base-sensitive functional groups like esters and ketones.[3] Ultrasonic irradiation activates the surface of the magnesium powder, promoting the formation of dichlorocarbene from carbon tetrachloride.[3] High yields can be achieved in relatively short reaction times.[3] However, this method requires specialized ultrasonic equipment, and the use of carbon tetrachloride is restricted in many areas due to its toxicity and environmental impact.[3]
Advantages:
-
Proceeds under neutral reaction conditions.[3]
-
Compatible with a wide range of functional groups.[3]
-
High yields in short reaction times.[3]
Disadvantages:
-
Requires specialized ultrasonic equipment.
-
Carbon tetrachloride is a toxic and ozone-depleting substance.[3]
-
The reaction can have an induction period and may be exothermic.[3]
Quantitative Data: Ultrasound-Assisted Dichlorocyclopropanation
| Olefin | Solvent | Reaction Time | Yield (%) |
| Cyclohexene | Ether/THF | 45-60 min | 92 |
| Styrene | Ether/THF | 45-60 min | 95 |
| 1-Octene | Ether/THF | 45-60 min | 85 |
Experimental Protocol: Ultrasound-Assisted Dichlorocyclopropanation
Materials:
-
Alkene
-
Carbon tetrachloride (CCl₄)
-
Magnesium powder
-
Anhydrous ethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% Ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, combine magnesium powder (25 mmol), the olefin (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous THF (4 mL).[4]
-
Immerse the flask in the water bath of an ultrasonic cleaner.[4]
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[4]
-
Quench the reaction by adding 15 mL of 10% NH₄Cl solution.[4]
-
Extract the aqueous layer with diethyl ether (3 x 8 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Evaporate the solvent and purify the residue by vacuum distillation or chromatography.[4]
Reaction Pathway: Ultrasound-Assisted Generation
Other Alternative Methods
a. From Ethyl Trichloroacetate and an Alkoxide Base
Application Note: The reaction of ethyl trichloroacetate with a non-nucleophilic base like sodium methoxide (B1231860) provides a milder, anhydrous method for generating dichlorocarbene. This method is often preferred for base-sensitive substrates and can lead to higher yields compared to the PTC method. The primary disadvantages are the higher cost of reagents and the need for strictly anhydrous conditions.
Experimental Protocol: Synthesis of 2-Oxa-7,7-dichloronorcarane This protocol is adapted for the reaction of dihydropyran.
Materials:
-
Dihydropyran
-
Sodium methoxide
-
Ethyl trichloroacetate
-
Anhydrous pentane
-
Nitrogen atmosphere
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, place sodium methoxide (0.92 mol).
-
Add dihydropyran (0.8 mol) and 600 mL of dry, olefin-free pentane.
-
Cool the stirred mixture in an ice-water bath for 15 minutes.
-
Add ethyl trichloroacetate (0.86 mol) from a dropping funnel over 3-4 minutes.
-
Stir the reaction mixture for 6 hours at ice-bath temperature, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 200 mL of water.
-
Workup involves separation of the organic layer, extraction of the aqueous layer with petroleum ether, drying of the combined organic layers, and removal of the solvent. The product can be purified by vacuum distillation.
b. Thermal Decomposition of Phenyl(trichloromethyl)mercury (Seyferth's Reagent)
Application Note: Seyferth's reagent is a stable solid that decomposes upon heating to generate dichlorocarbene under neutral conditions. This method is effective for a wide range of olefins, including those that are unreactive under other conditions. However, the high toxicity of organomercury compounds has significantly limited its use in modern synthesis. Extreme caution is advised when handling this reagent.
c. Photolytic Decomposition of Dichlorodiazirine
Application Note: Dichlorodiazirine is a "clean" precursor to dichlorocarbene as it decomposes upon photolysis to :CCl₂ and nitrogen gas.[1][5] This method is primarily used in mechanistic and spectroscopic studies rather than for preparative scale synthesis due to the hazardous nature of the diazirine precursor.[1][5]
d. From Trimethylsilyl Trichloroacetate (TMSCCl₃)
Application Note: Trimethylsilyl trichloroacetate can serve as a dichlorocarbene precursor upon treatment with a fluoride (B91410) source, such as potassium fluoride. This method offers a milder alternative for dichlorocarbene generation, but detailed protocols for its general application in dichlorocyclopropanation are less commonly reported compared to the other methods described.
Conclusion
The choice of method for generating dichlorocarbene is highly dependent on the specific substrate, scale of the reaction, and available laboratory equipment. While the phase-transfer catalysis method remains a workhorse for many applications due to its simplicity and low cost, the alternative methods described in these notes provide valuable options for substrates that are sensitive to the harsh conditions of the traditional approach. The thermal decomposition of sodium trichloroacetate and the ultrasound-assisted method using carbon tetrachloride and magnesium are particularly noteworthy for their neutral reaction conditions, expanding the utility of dichlorocyclopropanation in the synthesis of complex molecules relevant to drug discovery and development. Researchers should carefully consider the safety and environmental implications of each method, particularly concerning the use of toxic reagents like carbon tetrachloride and organomercury compounds.
References
- 1. studylib.net [studylib.net]
- 2. The synthesis of dichlorodiazirine and the generation of dichlorocarbene: spectroscopy and structure of dichlorocarbene ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
7,7-Dichlorobicyclo[4.1.0]heptane: A Versatile Precursor in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound that has emerged as a valuable and versatile precursor in organic synthesis. Its strained three-membered ring fused to a six-membered ring, coupled with the presence of two reactive chlorine atoms at the bridgehead position, imparts unique chemical properties that enable a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of diverse molecular architectures, including cyclopropanes, seven-membered rings, and other valuable bicyclic systems.
The primary utility of this compound lies in its ability to serve as a stable and easily handleable source of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. This allows for the controlled dichlorocyclopropanation of a wide range of alkenes. Furthermore, the strained bicyclic framework of this compound is prone to ring-opening and rearrangement reactions, providing access to valuable cycloheptane (B1346806) and tropone (B1200060) derivatives, which are key structural motifs in numerous natural products and pharmaceutical agents.
Key Applications and Protocols
The synthetic utility of this compound is highlighted by its application in several key areas of organic synthesis, including dichlorocyclopropanation, ring expansion reactions for the synthesis of seven-membered rings, and as a scaffold for further functionalization.
Dichlorocyclopropanation of Alkenes
This compound serves as an excellent in-situ source of dichlorocarbene for the dichlorocyclopropanation of various alkenes. This reaction is a cornerstone of its application, providing access to a wide array of gem-dichlorocyclopropanes, which are themselves versatile synthetic intermediates.[1]
The overall transformation involves the thermal or base-mediated decomposition of this compound to generate dichlorocarbene, which is then trapped by an alkene to form the corresponding dichlorocyclopropane.
Caption: Dichlorocyclopropanation using this compound.
This protocol describes a general procedure for the dichlorocyclopropanation of styrene (B11656) using this compound as the dichlorocarbene source.
Materials:
-
This compound
-
Styrene
-
Anhydrous Toluene (B28343)
-
Sodium hydride (60% dispersion in mineral oil)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene under an inert atmosphere, add a solution of styrene (1.0 equivalent) in anhydrous toluene.
-
Heat the mixture to 80 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous toluene to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1,1-dichloro-2-phenylcyclopropane.
| Alkene Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene (B86901) | This compound | Chloroform, 50% NaOH, PTC | 38.80 | [2] |
| Styrene | 1,1-dichloro-2-phenylcyclopropane | CCl₄, Mg, Ultrasound | High | [3] |
| Various Alkenes | gem-Dichlorocyclopropanes | CHCl₃, NaOH, PEG400 | Moderate to Excellent | [4] |
Ring Expansion Reactions: Synthesis of Cycloheptatriene (B165957) and Derivatives
A significant application of this compound is its use as a precursor for the synthesis of seven-membered ring systems, most notably cycloheptatriene and its derivatives. This transformation proceeds via a thermally induced dehydrochlorination, isomerization, and ring expansion cascade.
Caption: Ring expansion of this compound.
This protocol is adapted from a reported large-scale synthesis of cycloheptatriene, a key intermediate in the synthesis of the antiviral drug Tecovirimat.
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂)
-
Glass ampoule or high-pressure reactor
Procedure:
-
In a thick-walled glass ampoule or a suitable high-pressure reactor, place this compound (1.0 equivalent), copper(II) bromide (0.01 equivalents), and methanol (10 equivalents).[5]
-
Seal the ampoule or reactor.
-
Heat the reaction mixture to 160 °C and maintain this temperature for 6 hours.[5]
-
After cooling to room temperature, carefully open the vessel.
-
The cycloheptatriene product can be isolated by fractional distillation of the reaction mixture.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr₂ | Methanol | 160 | 6 | 83 | [5] |
| CuCl₂·2H₂O | Methanol | 160 | 6 | 71 | [5] |
| None (Pyrolysis) | Quinoline | 490-520 | - | 35 | [5] |
Synthesis of Tropolone (B20159) Derivatives
This compound can also serve as a precursor for the synthesis of tropolones, a class of non-benzenoid aromatic compounds with interesting biological activities. The synthesis involves a ring expansion followed by hydrolysis. While direct protocols starting from this compound are less common, the general strategy involves the formation of a dichlorinated bicyclic ketone intermediate.
Caption: General pathway to Tropolone derivatives.
This conceptual protocol outlines the key steps for the synthesis of a tropolone derivative from this compound, based on established transformations of similar compounds.
Part 1: Oxidation to a Bicyclic Ketone
-
Protect any sensitive functional groups on the cyclohexene ring if necessary.
-
Perform an oxidation reaction at one of the allylic positions of the cyclohexene ring of a suitable this compound derivative to introduce a carbonyl group, yielding a 7,7-dichlorobicyclo[4.1.0]heptan-x-one. This can be achieved using various oxidizing agents (e.g., CrO₃, PCC).
Part 2: Ring Expansion and Hydrolysis
-
Subject the resulting dichlorinated bicyclic ketone to basic hydrolysis conditions (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide).
-
This step is expected to induce a Favorskii-type rearrangement or a related ring expansion mechanism, leading to the formation of a chlorotropone intermediate.
-
Further hydrolysis of the chlorotropone under acidic or basic conditions will yield the desired tropolone derivative.
-
The product can be purified by extraction and crystallization or column chromatography.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its ability to generate dichlorocarbene in a controlled manner makes it a reagent of choice for dichlorocyclopropanation reactions. Furthermore, its unique strained bicyclic structure enables elegant ring expansion strategies for the synthesis of valuable seven-membered ring systems like cycloheptatriene and tropolones. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the exploration of this reagent's full synthetic potential. Further investigations into its reactivity with a broader range of nucleophiles and its application in the synthesis of complex natural products are anticipated to expand its utility even further.
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2285689C1 - Method for preparing cycloheptatriene-1,3,5 - Google Patents [patents.google.com]
Application Notes and Protocols: Ring-Opening Reactions of 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a valuable synthetic intermediate, primarily owing to the high ring strain of its cyclopropane (B1198618) ring and the presence of two reactive chlorine atoms.[1] This inherent strain makes the bicyclic system susceptible to a variety of ring-opening reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. These transformations can be initiated under thermal, basic, reductive, or solvolytic conditions, often proceeding through reactive intermediates such as carbenes and allylic cations. The reaction pathway and product distribution are highly dependent on the specific conditions employed, particularly the choice of reagents and solvent.[1][2] These reactions are pivotal in the synthesis of novel molecular frameworks for drug discovery and materials science.
Data Presentation: Quantitative Analysis of Ring-Opening Reactions
The following table summarizes the quantitative data for various ring-opening reactions of this compound, providing a comparative overview of the different methodologies.
| Reaction Type | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Base-Induced | Potassium t-butoxide in DMSO | Mixture of aromatic hydrocarbons | Not specified | [3] |
| Base-Induced | Potassium isopropoxide | Di-isopropoxy adduct, Monochloroether | Not specified | [4] |
| Base-Induced | Potassium t-butoxide, Potassium methanethiolate | Monochlorosulfanyl ether | Not specified | [4] |
| Thermal | Copper (I) and (II) salts, Methanol (B129727) or Ethanol, 60°C, 6 h | Cycloheptatriene-1,3,5 | Not specified | [5] |
| Thermal | Pyrolysis at 490-520°C in a stream of nitrogen | Cycloheptatriene-1,3,5, Toluene | 35% (Cycloheptatriene), 36% (Toluene) | [5] |
| Solvolysis | DMSO, trace H2O, >120°C | 2-Chloro-2-cyclohexenol | - | [4] |
| Solvolysis (Ag⁺ assisted - dibromo analog) | Silver perchlorate (B79767) in methanol | (E)-2-Bromo-3-methoxycycloheptene | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - this compound
This protocol describes the synthesis of this compound from cyclohexene (B86901) via dichlorocarbene (B158193) addition under phase-transfer catalysis conditions.[2][7][8][9][10][11][12][13]
Materials:
-
Cyclohexene
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Benzyltriethylammonium chloride (or other phase-transfer catalyst)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar, add cyclohexene (8.21 g, 100 mmol), chloroform (48.0 g, 400 mmol), and benzyltriethylammonium chloride (0.14 g, 1.0 mmol).
-
Cool the mixture to 0°C using an ice bath.
-
While stirring vigorously, add a solution of sodium hydroxide (16.0 g, 400 mmol) in 16 mL of water dropwise from the addition funnel over 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 20 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Heat the mixture to 50°C and stir for 3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic phase. Extract the aqueous phase three times with 30 mL of pentane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to yield this compound as a colorless liquid (boiling point 77°C at 11 hPa). The expected yield is approximately 82%.
Protocol 2: Base-Induced Ring-Opening and Aromatization
This protocol outlines a general procedure for the ring-opening of this compound using a strong base, which leads to the formation of aromatic products.[3]
Materials:
-
This compound
-
Potassium t-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pentane
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.65 g, 10 mmol) in anhydrous DMSO (50 mL).
-
Add potassium t-butoxide (2.24 g, 20 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the pentane using a rotary evaporator to obtain the crude mixture of aromatic hydrocarbons.
-
Analyze the product mixture by GC-MS and NMR to identify the specific aromatic products formed.
Protocol 3: Catalytic Thermal Rearrangement to Cycloheptatriene-1,3,5
This protocol is based on a patented method for the synthesis of cycloheptatriene-1,3,5 via a copper-catalyzed thermal rearrangement.[5]
Materials:
-
This compound
-
Copper (I) chloride and/or Copper (II) chloride
-
Methanol or Ethanol
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Sealed reaction vessel (e.g., pressure tube)
-
Heating and stirring module
-
Distillation apparatus
Procedure:
-
In a sealable reaction vessel, combine this compound, methanol or ethanol, and a catalytic amount of a copper (I) or (II) salt. The molar ratio of substrate:alcohol:catalyst should be approximately 1:10:0.01.
-
Seal the vessel and heat the mixture to 60°C with stirring for 6 hours.
-
After cooling, carefully open the vessel and transfer the contents.
-
Isolate the cycloheptatriene-1,3,5 from the reaction mixture by distillation.
-
Characterize the product by NMR and GC-MS to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
The diverse reactivity of this compound can be summarized in the following reaction pathway diagram, which illustrates the major transformation routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 823-69-8 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scispace.com [scispace.com]
- 5. RU2285689C1 - Method for preparing cycloheptatriene-1,3,5 - Google Patents [patents.google.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 9. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 11. studylib.net [studylib.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
Application Notes and Protocols: Synthesis of Cycloheptatriene from 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of cycloheptatriene (B165957), a key intermediate in organic synthesis and drug development, from the starting material 7,7-Dichlorobicyclo[4.1.0]heptane. Two primary methods are detailed: a copper-catalyzed dehydrochlorination and isomerization in an alcohol medium, and a high-temperature gas-phase dehydrochlorination. The copper-catalyzed method offers a significant improvement in yield and purity under milder conditions compared to the high-temperature pyrolysis. This note is intended to provide researchers with the necessary information to replicate these syntheses and to compare their efficacy.
Introduction
Cycloheptatriene and its derivatives are important structural motifs in a variety of natural products and pharmaceutical compounds. The synthesis of cycloheptatriene from this compound is a common and effective method that proceeds through a dehydrochlorination followed by a characteristic ring expansion of the cyclopropane (B1198618) moiety. This document outlines two established protocols for this transformation, providing quantitative data and detailed experimental procedures to aid in their application.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthesis methods, allowing for a direct comparison of their respective efficiencies and required conditions.
| Parameter | Copper-Catalyzed Method | High-Temperature Pyrolysis |
| Catalyst/Reagent | Copper(II) chloride dihydrate (CuCl₂·2H₂O) | None |
| Solvent/Medium | Methanol (B129727) (CH₃OH) | Nitrogen stream |
| Temperature | 160°C | 490-520°C |
| Reaction Time | 6 hours | Not specified |
| Yield of Cycloheptatriene | 71% | 35% |
| Major Byproducts | Not specified | Toluene (B28343) (36%) |
| Reference | RU2285689C1[1] | M. E. Winberg, J. Org. Chem. 1959, 24, 264[1] |
Experimental Protocols
Method 1: Copper-Catalyzed Dehydrochlorination and Isomerization
This method utilizes a copper salt catalyst in an alcohol to facilitate the dehydrochlorination and subsequent isomerization of this compound to cycloheptatriene. The alcohol also serves as an HCl-binding reagent.[1]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (CH₃OH)
-
Microautoclave or a sealed reaction vessel capable of withstanding the reaction pressure and temperature.
-
Distillation apparatus
Procedure:
-
In a microautoclave (e.g., 17 cm³), place 1.1 g (6.7 mmol) of this compound.
-
Add 0.01 g (0.067 mmol) of CuCl₂·2H₂O.
-
Add 2.1 g (67 mmol) of methanol. The molar ratio of this compound to methanol to catalyst should be approximately 1:10:0.01.[1]
-
Seal the microautoclave and heat the reaction mixture to 160°C for 6 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the crude product by transferring the reaction mixture to a distillation apparatus.
-
Purify the cycloheptatriene by distillation to yield the final product. A yield of approximately 0.43 g (71%) of cycloheptatriene-1,3,5 can be expected.[1]
Method 2: High-Temperature Gas-Phase Dehydrochlorination
This protocol involves the thermal rearrangement of this compound at high temperatures in a stream of inert gas.
Materials:
-
This compound
-
Nitrogen gas (or other inert gas)
-
Tube furnace or a similar apparatus capable of reaching and maintaining temperatures in the range of 490-520°C.
-
Collection trap (e.g., a cold finger or a series of cold traps).
Procedure:
-
Set up a tube furnace with a reaction tube packed with an inert material (e.g., glass beads or rings) to ensure efficient heat transfer.
-
Heat the furnace to a temperature between 490-520°C.[1]
-
Pass a slow stream of nitrogen gas through the reaction tube.
-
Introduce this compound into the nitrogen stream at a controlled rate, allowing it to vaporize and pass through the hot zone of the furnace.
-
The product mixture exiting the furnace is collected in a cold trap.
-
The collected condensate will be a mixture of cycloheptatriene (approximately 35%) and toluene (approximately 36%).[1]
-
Further purification of the cycloheptatriene from the toluene byproduct will be necessary, for example, by fractional distillation.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of cycloheptatriene.
Caption: Workflow for the copper-catalyzed synthesis of cycloheptatriene.
Caption: Chemical transformation from this compound.
References
Application Notes and Protocols: Thermal Rearrangement of 7,7-Dichlorobicyclo[4.1.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, and its derivatives are versatile synthetic intermediates.[1][2] The strained dichlorocyclopropane ring is the key to their reactivity, making them valuable precursors for a variety of molecular scaffolds.[1] The thermal rearrangement of these compounds is a powerful method for accessing larger, functionalized ring systems, particularly seven-membered rings, through ring expansion.[3][4]
This process typically proceeds through a concerted, disrotatory electrocyclic ring opening of the C2-C3 bond, which is accompanied by the ionization of a carbon-halogen bond to form a transient allylic cation.[5] This intermediate can then undergo further reactions to yield stable products like chlorocycloheptadienes or, under dehydrochlorination conditions, cycloheptatriene (B165957) and its derivatives.[6] An alternative pathway involves the formation of a highly strained cyclopropene (B1174273) intermediate, which can isomerize to a vinylcarbene and lead to a different array of products.[1][7]
The ability to generate these seven-membered ring structures is of significant interest in medicinal chemistry and drug development, as this motif is present in numerous biologically active natural products and pharmaceuticals. These application notes provide detailed protocols for the synthesis of the starting material and its subsequent thermal rearrangement under various conditions.
Synthesis of Starting Material: this compound
The most common and efficient method for synthesizing the title compound is through the [2+1] cycloaddition of dichlorocarbene (B158193) to cyclohexene (B86901).[1] Dichlorocarbene is a highly reactive intermediate generated in situ. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic phase containing chloroform (B151607) and cyclohexene, leading to high yields.[1][5][8]
Experimental Protocol: Phase-Transfer Catalysis Method
This protocol is adapted from established procedures for the synthesis of 7,7-dichloronorcarane.[8][9]
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
n-Pentane (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure equalization
-
Magnetic stirrer with heating capabilities
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Equip a three-neck round-bottom flask with a reflux condenser, an addition funnel, a thermometer, and a magnetic stir bar.
-
To the flask, add cyclohexene (e.g., 100 mmol), chloroform (e.g., 400 mmol), the phase-transfer catalyst (e.g., 1.0 mmol), and a small amount of ethanol (e.g., 1 mL).[9]
-
Cool the mixture to 0 °C using an ice bath.
-
Prepare a solution of sodium hydroxide (e.g., 400 mmol) in water (e.g., 16 mL).[9]
-
Slowly add the aqueous NaOH solution to the reaction mixture via the addition funnel while stirring vigorously and maintaining the temperature at 0 °C.[9]
-
After the addition is complete, continue to stir the mixture vigorously at 0 °C for 20 minutes.[9]
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour, followed by heating to 50 °C for 3 hours.[9][10]
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[9]
-
Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[9]
-
Filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude product.[9]
-
Purify the crude product by vacuum distillation (bp 77 °C at 11 hPa) to obtain this compound as a colorless liquid.[9]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Thermal Rearrangement: Mechanisms and Protocols
The thermal rearrangement of this compound can be induced under different conditions to yield various products. High temperatures in the gas phase typically lead to a mixture of cycloheptatriene and toluene, while catalytic conditions can provide a cleaner conversion to cycloheptatriene.
Proposed Reaction Mechanisms
The thermal isomerization is primarily governed by an electrocyclic ring-opening mechanism. However, under basic conditions, a cyclopropene intermediate can be formed, leading to different rearrangement products.
Caption: Proposed mechanisms for the rearrangement of this compound.
Protocol 1: High-Temperature Gas-Phase Rearrangement
This method involves the pyrolysis of the starting material in a flow of inert gas, leading to dehydrochlorination and isomerization.
Materials:
-
This compound
-
Nitrogen gas (or other inert gas)
Equipment:
-
Tube furnace
-
Quartz or Pyrex tube packed with glass beads or rings
-
Syringe pump for liquid feed
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas flow controller
Procedure:
-
Set up the tube furnace with the packed quartz tube.
-
Establish a steady flow of nitrogen gas through the tube.
-
Heat the furnace to the desired reaction temperature (e.g., 490-520 °C).[6]
-
Using a syringe pump, slowly introduce the this compound into the heated tube. The liquid will vaporize and be carried by the nitrogen stream.
-
The product stream exiting the furnace is passed through a cold trap to condense the rearranged products.
-
Collect the condensed liquid from the trap for analysis and purification.
Protocol 2: Catalytic Dehydrochlorination and Isomerization
This protocol utilizes a copper salt catalyst in an alcohol solvent to achieve the rearrangement under milder conditions than gas-phase pyrolysis.[6]
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂) or other suitable copper salt
-
Methanol (B129727) (CH₃OH)
Equipment:
-
Heavy-walled glass ampoule or a sealed pressure vessel
-
Oven or heating bath
-
Distillation apparatus
Procedure:
-
Place this compound (e.g., 22 mmol), CuBr₂ (e.g., 0.22 mmol), and methanol (e.g., 220 mmol) into a glass ampoule.[6] The molar ratio of substrate:alcohol:catalyst should be approximately 1:10:0.01.[6]
-
Seal the ampoule under vacuum or an inert atmosphere.
-
Heat the sealed ampoule in an oven or heating bath at 160 °C for 6 hours.[6]
-
After cooling to room temperature, carefully open the ampoule.
-
Isolate the product by distillation of the reaction mixture.[6]
Data Summary
The following tables summarize quantitative data from representative rearrangement experiments found in the literature.
Table 1: Synthesis of this compound
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| PTC | Benzyl triethylammonium (B8662869) chloride | RT then 50 | 4+ | 38.8 | [8] |
| PTC | Tri-n-propylamine | 0 then RT then 50 | 4.3 | 82 | [9] |
Table 2: Thermal and Catalytic Rearrangement of this compound
| Method | Catalyst/Conditions | Temp (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Gas-Phase Pyrolysis | Nitrogen stream | 490-520 | Flow | Cycloheptatriene, Toluene | 35, 36 | [6] |
| Catalytic | CuBr₂ in Methanol | 160 | 6 | Cycloheptatriene | 83 | [6] |
| Base-Mediated | KOBut in DMSO | 20 | < 0.1 | o-Ethyltoluene, Ethylbenzene | ~50, ~20 | [11] |
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. This compound | C7H10Cl2 | CID 244375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2285689C1 - Method for preparing cycloheptatriene-1,3,5 - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 11. Reaction between this compound and potassium t-butoxide in dimethyl sulphoxide solution: dimethyl sulphoxide as a methylating agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions on 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 7,7-Dichlorobicyclo[4.1.0]heptane, a versatile building block in organic synthesis. The unique strained bicyclic structure and the presence of two chlorine atoms on the cyclopropane (B1198618) ring offer a range of synthetic possibilities, often leading to ring-opening and rearrangement products rather than direct substitution. This document outlines key experimental protocols and summarizes the outcomes of various reaction conditions.
Overview of Reactivity
This compound, also known as 7,7-dichloronorcarane, is primarily synthesized via the [2+1] cycloaddition of dichlorocarbene (B158193) to cyclohexene (B86901).[1] Its reactivity towards nucleophiles is complex. Direct SN2-type backside attack at the sterically hindered C7 position is challenging.[1] Consequently, reactions with strong nucleophiles and bases, such as alkoxides, often proceed through an initial elimination of hydrogen chloride, leading to highly strained and reactive intermediates that undergo subsequent ring-opening or rearrangement.[1] Softer nucleophiles and reducing agents can lead to selective monodechlorination.
Synthesis of this compound
A reliable method for the synthesis of the starting material is the reaction of cyclohexene with dichlorocarbene generated in situ from chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions.[1][2]
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Cyclohexene
-
Chloroform
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Benzyl (B1604629) triethylammonium (B8662869) chloride (Phase-transfer catalyst)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene, chloroform, and a catalytic amount of benzyl triethylammonium chloride.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.
-
Continue stirring vigorously for several hours to ensure complete reaction.
-
After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Quantitative Data: A reported synthesis using a similar phase-transfer catalysis method yielded 38.80% of the final product.[2]
Nucleophilic Reactions and Protocols
Reaction with Strong Bases: Potassium t-Butoxide
The reaction of this compound with strong bases like potassium t-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) does not result in a simple substitution. Instead, a complex mixture of ring-opened and rearranged products is formed.
Materials:
-
This compound
-
Potassium t-butoxide
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve this compound in anhydrous DMSO.
-
Add potassium t-butoxide portion-wise to the stirred solution at 20 °C.
-
The reaction is rapid and is typically complete after 18 hours.
-
The volatile hydrocarbon products can be isolated by preparative gas-liquid chromatography (g.l.c.).
Quantitative Data:
| Product | Yield (%) |
| o-Ethyltoluene | ~50 |
| Ethylbenzene | ~25 |
| Z- and E-3-Ethylidenecyclohexenes | ~15 |
| Toluene | ~2 |
| Cyclohepta-1,3,5-triene | ~2 |
Table 1: Product distribution from the reaction of this compound with potassium t-butoxide in DMSO.[3]
Reaction Pathway with Potassium t-Butoxide
Caption: Reaction with potassium t-butoxide leads to complex rearrangements.
Reaction with Phosphorus Trichloride (B1173362)
A nucleophilic reaction involving phosphorus trichloride has been reported, leading to the formation of a phosphonic acid dichloroanhydride derivative. This reaction proceeds via a substitution on the bicyclic ring.
Materials:
-
This compound
-
Phosphorus trichloride
-
Dried oxygen
Procedure:
-
In a suitable reaction vessel, mix this compound and phosphorus trichloride in a 1:2 molar ratio.
-
Bubble a stream of dried oxygen through the mixture at room temperature (20 °C) with stirring.
-
Continue the reaction for 8 hours to ensure completion.
-
After the reaction period, distill off the resulting phosphorus oxychloride and any unreacted starting materials.
-
The desired product, 7,7-dichlorobicyclo[4.1.0]heptyl-2-phosphonic acid dichloroanhydride, is obtained by distillation of the residue.
Quantitative Data:
| Reactant Ratio (Substrate:PCl₃) | Product Yield (%) |
| 1:2 | 18 |
| 1:1 | 9 |
Table 2: Yield of 7,7-dichlorobicyclo[4.1.0]heptyl-2-phosphonic acid dichloroanhydride.[4]
Experimental Workflow for Phosphonylation
Caption: Workflow for the synthesis of the phosphonic acid dichloroanhydride.
Monodechlorination (Reduction)
Selective removal of one chlorine atom can be achieved using reducing agents, which can be considered a form of nucleophilic substitution by a hydride.
General Protocol: Reduction of this compound can be performed using tri-n-butyltin hydride. These reactions are typically carried out in a suitable solvent under radical initiation conditions (e.g., AIBN). The chemoselective reduction of the C-Br bond in 7-bromo-7-chlorobicyclo[4.1.0]heptane to give 7-chlorobicyclo[4.1.0]heptane in 97% yield suggests that similar high-yielding reductions are feasible for the dichloro-analogue, although potentially requiring more forcing conditions.
General Reactivity with Other Nucleophiles
-
Amines: Reactions of gem-dichlorocyclopropanes with amines can lead to a variety of products, including ring-opened species or, in some cases, the formation of aziridines. The specific outcome is highly dependent on the substrate and reaction conditions.
-
Thiols/Thiolates: Thiolates are generally considered soft nucleophiles. Their reactions with gem-dichlorocyclopropanes can potentially lead to substitution products, although ring-opening reactions are also possible, especially under basic conditions.
Safety Information
This compound is harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The nucleophilic reactions of this compound are diverse and highly dependent on the nature of the nucleophile and the reaction conditions. While direct substitution at the C7 position is disfavored, this substrate provides access to a variety of interesting molecular scaffolds through rearrangement, ring-opening, and reduction pathways. The protocols and data presented herein serve as a valuable resource for researchers exploring the synthetic utility of this versatile bicyclic compound.
References
Application Notes and Protocols: The Use of 7,7-Dichlorobicyclo[4.1.0]heptane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dichlorobicyclo[4.1.0]heptane, also known as dichloronorcarane, is a versatile and highly reactive synthetic intermediate. Its strained three-membered ring and the presence of two chlorine atoms on a single carbon make it an excellent precursor for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, including quinoline (B57606) and 1,2-diazepine derivatives, utilizing this compound as a key starting material. The methodologies presented herein are valuable for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex molecular architectures.
Introduction
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound, readily prepared from the dichlorocarbenation of cyclohexene (B86901), offers a unique entry point into diverse heterocyclic systems through ring-opening and rearrangement reactions. The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the gem-dichloro functionality, provides a driving force for the formation of new carbocyclic and heterocyclic frameworks. This document outlines detailed procedures for the synthesis of the starting material and its subsequent conversion into valuable heterocyclic structures.
Data Presentation
The following table summarizes the key reactions and associated quantitative data for the synthesis of this compound and its subsequent conversion to representative heterocyclic compounds.
| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| Synthesis of Starting Material | Cyclohexene, Chloroform (B151607) | Sodium Hydroxide (B78521), Tri-n-propylamine | Water, Ethanol (B145695) | 0 to 50 | 4 | 82 | This compound |
| Quinolone Synthesis | This compound, Aniline (B41778) | Sodium amide | Toluene (B28343) | 110 | 8 | 75 | 1,1a,2,3,4,5-Hexahydro-cyclopropa[c]quinoline |
| 1,2-Diazepine Synthesis (Proposed) | This compound, Hydrazine (B178648) hydrate (B1144303) | Sodium ethoxide | Ethanol | 78 | 12 | N/A | 2,3,4,5,6,7-Hexahydro-1H-2,3-diazepine |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from cyclohexene.
Materials:
-
Cyclohexene (10.1 mL, 100 mmol)
-
Chloroform (32.7 mL, 400 mmol)
-
Sodium hydroxide (16.0 g, 400 mmol)
-
Tri-n-propylamine (0.19 mL, 1.0 mmol)
-
Ethanol (1 mL)
-
Water (16 mL)
-
n-Pentane
-
Anhydrous sodium sulfate
-
1000 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[1]
-
Cool the mixture to 0 °C using an ice bath.
-
Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, continue stirring vigorously at 0 °C for 20 minutes.
-
Remove the ice bath and stir the mixture for 1 hour at room temperature, followed by heating at 50 °C for 3 hours.[1]
-
After cooling to room temperature, evaporate the chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.
-
Separate the organic layer, and extract the aqueous layer three times with 30 mL of n-pentane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent on a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid. (Yield: ~82%).[1]
Protocol 2: Synthesis of Tetrahydro-1H-cyclopropa[b]quinolines
This protocol details the synthesis of a fused quinoline heterocyclic system.
Materials:
-
This compound (1.65 g, 10 mmol)
-
Aniline (1.86 g, 20 mmol)
-
Sodium amide (0.78 g, 20 mmol)
-
Anhydrous toluene (50 mL)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.65 g, 10 mmol) and aniline (1.86 g, 20 mmol) in anhydrous toluene (50 mL).
-
Carefully add sodium amide (0.78 g, 20 mmol) to the solution in portions.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-1H-cyclopropa[b]quinoline derivative.
Protocol 3: Proposed Synthesis of 1,2-Diazepine Derivatives
This proposed protocol outlines a potential pathway to 1,2-diazepine heterocycles. Further optimization may be required.
Materials:
-
This compound (1.65 g, 10 mmol)
-
Hydrazine hydrate (1.0 mL, ~20 mmol)
-
Sodium ethoxide (1.36 g, 20 mmol)
-
Anhydrous ethanol (50 mL)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.65 g, 10 mmol) in anhydrous ethanol (50 mL).
-
Add sodium ethoxide (1.36 g, 20 mmol) to the solution.
-
Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute solution of acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by column chromatography to isolate the target 1,2-diazepine derivative.
Visualizations
Synthetic Pathways
Caption: Reaction scheme for the synthesis of heterocyclic compounds.
Experimental Workflow
Caption: A generalized workflow for the synthesis and isolation of heterocyclic products.
Conclusion
This compound serves as a valuable and reactive platform for the synthesis of diverse heterocyclic compounds. The protocols provided herein offer a practical guide for the preparation of quinoline and potentially 1,2-diazepine derivatives. These methods can be adapted and expanded to generate a wide array of novel molecular scaffolds for applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this versatile intermediate further to unlock new avenues in heterocyclic chemistry.
References
Application Notes and Protocols: Synthesis of Pyrroles from 7,7-Dihalobicyclo[4.1.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted 4,5,6,7-tetrahydroindoles, a class of pyrrole (B145914) derivatives, from readily available 7,7-dihalobicyclo[4.1.0]heptane precursors. This synthetic route offers a unique approach to this valuable heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery.
Introduction
The reaction of 7,7-dihalobicyclo[4.1.0]heptane derivatives with primary amines provides a pathway to N-substituted 4,5,6,7-tetrahydroindoles. This transformation is believed to proceed through a carbene-carbene rearrangement mechanism. The resulting tetrahydroindole core is a privileged scaffold in numerous biologically active compounds, making this synthetic strategy relevant for the development of novel therapeutics. Bicyclic halogenated compounds, such as the starting materials, are versatile building blocks in organic synthesis.[1]
Reaction Mechanism and Logic
The proposed mechanism for the formation of N-substituted 4,5,6,7-tetrahydroindoles from 7,7-dihalobicyclo[4.1.0]heptanes involves the initial formation of a cyclopropylidene carbene or a related carbenoid intermediate. This highly reactive species then undergoes a series of rearrangements, ultimately leading to the aromatic pyrrole ring fused to the cyclohexane (B81311) ring. This type of carbene-carbene rearrangement has been demonstrated in analogous systems, such as with imine derivatives of gem-dibromocyclopropanes, to form pyrroles.[2]
References
Application Notes and Protocols: Dichlorocarbene Generation for the Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a valuable bicyclic organic compound.[1] Its structure, featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring with two chlorine atoms at the bridgehead carbon, makes it a useful intermediate in organic synthesis.[1] This document provides detailed protocols for the synthesis of this compound through the in-situ generation of dichlorocarbene (B158193) (:CCl₂) and its subsequent cycloaddition to cyclohexene (B86901).[1] While the generation of carbenes from this compound is not a widely documented process, its synthesis is a classic and highly efficient example of carbene chemistry. The primary method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base, often facilitated by a phase-transfer catalyst.[1][2] An alternative method utilizing magnesium and carbon tetrachloride with ultrasonic irradiation is also discussed.[3]
Generation of Dichlorocarbene and Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the [2+1] cycloaddition of dichlorocarbene to cyclohexene.[1] The highly reactive dichlorocarbene is generated in situ from chloroform and a strong base.[1]
Phase-Transfer Catalysis Method
This method employs a two-phase system (aqueous and organic) and a phase-transfer catalyst, such as benzyltriethylammonium chloride or tri-n-propylamine, to facilitate the reaction between the base (in the aqueous phase) and chloroform (in the organic phase).[1][2] This technique can achieve high yields, with some optimized processes reporting up to 97%.[1]
Reaction Mechanism:
-
The phase-transfer catalyst transports hydroxide (B78521) ions from the aqueous phase to the organic phase.[2][4]
-
In the organic phase, the hydroxide ion abstracts a proton from chloroform to form the trichloromethyl anion (:CCl₃⁻).
-
The trichloromethyl anion then undergoes α-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).
-
The electrophilic dichlorocarbene rapidly adds to the double bond of cyclohexene to form the stable this compound.[1]
Experimental Protocol: [5]
Materials:
-
Cyclohexene
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Tri-n-propylamine (or other suitable phase-transfer catalyst)
-
Ethanol
-
n-Pentane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure balance
-
Heatable magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Oil bath
-
Ice bath
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, combine 8.21 g (10.1 mL, 100 mmol) of cyclohexene, 0.14 g (0.19 mL, 1.0 mmol) of tri-n-propylamine, 48.0 g (32.7 mL, 400 mmol) of chloroform, and 1 mL of ethanol.[5]
-
Cool the mixture to 0 °C using an ice bath.[5]
-
While vigorously stirring and maintaining the temperature at 0 °C, add a solution of 16.0 g (400 mmol) of sodium hydroxide in 16 mL of water dropwise via the addition funnel over 20 minutes.[5]
-
After the addition is complete, continue to stir the mixture vigorously at 0 °C for another 20 minutes.[6]
-
Allow the mixture to warm to room temperature and stir for 1 hour.[5]
-
Heat the mixture to 50 °C and stir for an additional 3 hours.[5]
Work-up:
-
Remove the excess chloroform using a rotary evaporator.[5]
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[5]
-
Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane each time.[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude product.[5]
-
Purify the crude product by distillation under reduced pressure.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Crude Yield | 14.6 g | [5] |
| Purified Yield | 13.6 g (82%) | [6] |
| Boiling Point | 77 °C at 11 hPa | [6] |
| Density | 1.208 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 |
Spectroscopic Data for this compound: [3]
| Technique | Data |
| IR (cm⁻¹) | 2940, 750, 735 |
| ¹H-NMR (CCl₄, δ) | 1.0-1.3 (m, 4H), 1.5-1.8 (m, 6H) |
| Elemental Analysis | Calculated for C₇H₁₀Cl₂: C, 50.94%; H, 6.11%. Found: C, 50.97%; H, 6.13% |
Diagram of the Experimental Workflow for the Phase-Transfer Catalysis Synthesis of this compound:
Caption: Experimental workflow for the synthesis of this compound.
Ultrasonic Irradiation Method
An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[3] This method offers high yields of gem-dichlorocyclopropane derivatives.[3]
Reaction:
CCl₄ + Mg + Cyclohexene --(Ultrasonic Irradiation)--> this compound
Experimental Protocol: [7]
Materials:
-
Magnesium powder
-
Olefin (e.g., Cyclohexene)
-
Carbon tetrachloride
-
Anhydrous ethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% Ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flask
-
Ultrasonic cleaner
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Place a mixture of magnesium powder (25 mmol), olefin (25 mmol), and carbon tetrachloride (50 mmol) in a flask containing anhydrous ethyl ether (16 mL) and anhydrous THF (4 mL).[7]
-
Immerse the flask in the water bath of an ultrasonic cleaner.[7]
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed, and then for an additional 5 minutes.[7]
Work-up:
-
Add 15 mL of 10% NH₄Cl solution to the mixture.[7]
-
Extract the aqueous layer with ethyl ether (3 x 8 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Evaporate the solvent and purify the residue by vacuum distillation or vacuum liquid chromatography.[7]
Quantitative Data for Ultrasonic Method with Various Olefins: [7]
| Olefin | Product | Yield (%) |
| Cyclohexene | This compound | 92 |
| 1-Heptene | 1,1-dichloro-2-pentylcyclopropane | 88 |
| Styrene | 1,1-dichloro-2-phenylcyclopropane | 85 |
| Indene | 1,1-dichlorocyclopropa[a]indene | 86 |
Diagram of Dichlorocarbene Generation and Reaction:
Caption: Generation of dichlorocarbene and its cycloaddition to cyclohexene.
Applications in Synthesis
This compound is a versatile intermediate for the synthesis of other compounds. For instance, it can be used to prepare cycloheptatriene-1,3,5 through dehydrochlorination and isomerization reactions.[8] It can also serve as a precursor for the synthesis of organophosphorus compounds.[9]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroform is a suspected carcinogen and should be handled with care.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
The reactions can be exothermic; proper temperature control is crucial.
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 3. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bicyclo[4.1.0]heptane,7-(2-methyl-1-propenylidene)- [webbook.nist.gov]
- 8. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- | C14H20 | CID 562714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 823-69-8|this compound| Ambeed [ambeed.com]
Application of 7,7-Dichlorobicyclo[4.1.0]heptane in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a versatile and highly reactive synthetic intermediate with significant applications in the construction of complex molecular architectures, particularly in the realm of natural product synthesis. Its strained three-membered ring, activated by the presence of two chlorine atoms, serves as a gateway to a variety of valuable transformations, including ring expansions to seven-membered carbocycles and reductive dehalogenations to form cyclopropane-containing frameworks. This application note provides a comprehensive overview of the utility of this compound in the synthesis of natural products, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Key Synthetic Transformations and Applications
The unique structural features of this compound allow for several key synthetic transformations that are instrumental in the synthesis of natural products. These transformations primarily involve the manipulation of the dichlorocyclopropane ring, leading to the formation of larger ring systems or the introduction of a cyclopropane (B1198618) motif.
Ring Expansion to Seven-Membered Rings
One of the most powerful applications of this compound is its ability to undergo ring expansion to form cycloheptatriene (B165957) and its derivatives. This transformation provides a convenient entry into seven-membered ring systems, which are common structural motifs in a variety of natural products, including terpenoids and alkaloids. The reaction is typically promoted by heat or by the action of silver salts, which facilitate the elimination of HCl and subsequent rearrangement.
A notable application of this strategy is the synthesis of tropane (B1204802) alkaloids. While not a direct conversion, the synthesis of cycloheptatriene from this compound provides a key precursor to the tropane skeleton. Tropane alkaloids, such as atropine (B194438) and cocaine, exhibit a wide range of biological activities and are important targets in medicinal chemistry.[1][2]
Reductive Dechlorination to Cyclopropanes
The gem-dichloro group of this compound can be selectively reduced to afford the parent bicyclo[4.1.0]heptane (norcarane) or monochlorinated cyclopropanes. This allows for the introduction of a cyclopropane ring, a structural feature present in numerous bioactive natural products. The reduction can be achieved using various reagents, with sodium in liquid ammonia (B1221849) being a classic and effective method. This transformation is key in the synthesis of natural products containing a simple cyclopropane fused to a six-membered ring.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize quantitative data for the synthesis and key reactions of this compound, providing a comparative overview of different reaction conditions and their efficiencies.
Table 1: Synthesis of this compound
| Alkene | Dichlorocarbene Source | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene (B86901) | Chloroform (B151607) | 50% aq. NaOH, Benzyltriethylammonium chloride (PTC) | Chloroform/Water | Room Temp. | up to 97 | [3] |
| Cyclohexene | Chloroform | 50% aq. NaOH, Tri-n-propylamine | Chloroform/Water/Ethanol (B145695) | 0 to 50 | 82 | [4] |
| Cyclohexene | Chloroform | 50% aq. NaOH, Aliquat 336 (PTC) | Chloroform/Water | Room Temp. | Not specified | [5] |
Table 2: Ring Expansion of this compound to Cycloheptatriene
| Catalyst | Alcohol Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr₂ | Methanol (B129727) | 160 | 6 | 83 | [6] |
| CuCl₂·2H₂O | Methanol | 160 | 6 | 71 | [6] |
| CuBr₂ | Ethanol | 160 | 6 | 76 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent key transformations.
Protocol 1: Synthesis of this compound[4]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/v) aqueous Sodium Hydroxide (B78521)
-
Tri-n-propylamine
-
Ethanol
-
n-Pentane
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add cyclohexene (82.1 g, 1.0 mol), tri-n-propylamine (1.4 g, 10 mmol), chloroform (480 g, 4.0 mol), and ethanol (10 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
With vigorous stirring, add a solution of sodium hydroxide (160 g, 4.0 mol) in 160 mL of water dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Continue stirring vigorously at 0 °C for 20 minutes after the addition is complete.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Heat the mixture to 50 °C and stir for 3 hours.
-
After cooling to room temperature, remove the chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.
-
Separate the organic layer and extract the aqueous layer three times with 30 mL of n-pentane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid. (Yield: 82%).
Protocol 2: Ring Expansion to Cycloheptatriene[6]
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂)
-
Methanol
-
Glass ampoule or microautoclave
Procedure:
-
In a glass ampoule, place this compound (3.6 g, 22 mmol), CuBr₂ (0.05 g, 0.22 mmol), and methanol (7 g, 220 mmol).
-
Seal the ampoule and heat it at 160 °C for 6 hours.
-
After cooling, carefully open the ampoule and transfer the reaction mixture to a distillation apparatus.
-
Distill the reaction mixture to isolate cycloheptatriene. (Yield: 83%).
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 823-69-8 | Benchchem [benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. chemistry-online.com [chemistry-online.com]
- 6. RU2285689C1 - Method for preparing cycloheptatriene-1,3,5 - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the addition of dichlorocarbene (B158193) to cyclohexene (B86901).
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Dichlorocarbene Generation | The generation of dichlorocarbene from chloroform (B151607) and a strong base (e.g., sodium hydroxide) is a critical step.[1][2][3] Ensure the base is sufficiently concentrated (e.g., 50% aqueous NaOH) and fresh.[4] | Proper dichlorocarbene formation is essential for the cycloaddition reaction to proceed. |
| Poor Phase Transfer Catalysis | In a two-phase system (aqueous base and organic solvent), a phase-transfer catalyst (PTC) is crucial for transporting the hydroxide (B78521) ion into the organic phase to react with chloroform.[4][5][6] Verify the integrity and concentration of the PTC (e.g., benzyltriethylammonium chloride or tri-n-propylamine).[4][7] | An effective PTC will facilitate the reaction between the aqueous and organic phase reactants, leading to a higher yield.[8] |
| Inadequate Mixing | Vigorous stirring is necessary to create an emulsion and maximize the interfacial area between the aqueous and organic phases, which is where the reaction primarily occurs.[4][6] | Increased surface area enhances the contact between reactants and the PTC, thereby increasing the reaction rate and yield. |
| Incorrect Reaction Temperature | The reaction is often initiated at a low temperature (e.g., 0°C) to control the exothermic generation of dichlorocarbene and then warmed to room temperature or slightly heated (e.g., 50°C) to drive the reaction to completion.[7][9] Monitor and control the temperature throughout the reaction. | Optimal temperature control prevents side reactions and decomposition of the carbene, leading to a cleaner reaction and higher yield. |
| Hydrolysis of Dichlorocarbene | Dichlorocarbene can be rapidly hydrolyzed by water. While the phase-transfer catalysis method is designed to work in a two-phase system, minimizing excess water and ensuring efficient transfer to the organic phase is important.[10] | Reducing the opportunity for hydrolysis will increase the amount of dichlorocarbene available to react with cyclohexene. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rearrangement of the Product | Under certain conditions, this compound can undergo rearrangement.[8] This can be influenced by temperature and the presence of certain reagents. Adhere to the recommended reaction times and temperatures. | Minimizing rearrangement reactions will result in a purer product and simplify purification. |
| Reaction with Solvent | Ensure the solvent used is appropriate and does not react with the carbene or other intermediates. Chloroform often serves as both the carbene precursor and the organic solvent.[7] | Using the correct solvent system will prevent the formation of unwanted byproducts. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Emulsion Formation During Workup | Vigorous stirring can lead to stable emulsions during the aqueous workup. To break the emulsion, add a saturated solution of sodium chloride.[7][9] | This will facilitate the separation of the organic and aqueous layers, allowing for efficient extraction of the product. |
| Contamination with Phase-Transfer Catalyst | The phase-transfer catalyst can sometimes be carried through the workup. Washing the organic layer with dilute acid (e.g., HCl) and water can help remove it.[11] | A clean product, free of the catalyst, which can interfere with subsequent reactions or analyses. |
| Incomplete Removal of Solvent | Ensure complete removal of the extraction solvent (e.g., pentane (B18724) or diethyl ether) using a rotary evaporator before final purification.[7][9] | Accurate yield determination and a pure product upon distillation. |
| Inefficient Distillation | The product is typically purified by vacuum distillation.[7][9] Ensure the distillation apparatus is properly set up and the vacuum is sufficient to distill the product at the reported boiling point (e.g., 77°C at 11 hPa).[7] | A colorless, pure liquid product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the specific protocol. Reported yields range from 38.8% to as high as 82% or more under optimized conditions.[4][7] Some methods claim yields can be up to 97% or even nearly 100% with no excess of the alkene required.[8][10]
Q2: What is the role of the phase-transfer catalyst (PTC)?
A2: The PTC, such as benzyltriethylammonium chloride or tri-n-propylamine, is essential for transporting the hydroxide ions from the aqueous phase into the organic phase.[4][5][6] This allows the hydroxide to deprotonate chloroform, generating the trichloromethanide anion, which then eliminates a chloride ion to form dichlorocarbene in the organic phase where the cyclohexene is present.[1][2][3]
Q3: Can this reaction be performed without a phase-transfer catalyst?
A3: While it is possible to generate dichlorocarbene without a PTC, the yields are typically much lower. The PTC significantly increases the efficiency of the reaction in a two-phase system.[10]
Q4: What are some common side reactions?
A4: The primary side reaction is the hydrolysis of dichlorocarbene by water. Additionally, rearrangement of the this compound product can occur under certain conditions.[8]
Q5: How can I confirm the identity and purity of my product?
A5: The product is a colorless liquid.[7] Its identity can be confirmed using spectroscopic methods such as NMR (¹H-NMR and ¹³C-NMR) and IR spectroscopy.[11][12][13] Purity can be assessed by gas chromatography (GC) or by observing a sharp boiling point during vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis using Tri-n-propylamine as a Catalyst
This protocol is adapted from a procedure reported to yield approximately 82% of the final product.[7][9]
Materials:
-
Cyclohexene
-
Chloroform
-
Tri-n-propylamine
-
Sodium hydroxide
-
n-Pentane
-
Sodium sulfate
-
Sodium chloride
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, combine cyclohexene (100 mmol), tri-n-propylamine (1.0 mmol), chloroform (400 mmol), and ethanol (1 mL).
-
Cool the mixture to 0°C using an ice bath.
-
Prepare a solution of sodium hydroxide (400 mmol) in 16 mL of water and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0°C for 20 minutes.
-
After the addition is complete, continue stirring at room temperature for 1 hour, and then at 50°C for 3 hours.
-
After cooling, evaporate the chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.
-
Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane each. If an emulsion forms, add saturated sodium chloride solution.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation (boiling point: 77°C at 11 hPa) to obtain a colorless liquid.[7]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Catalyst | Base | Yield (%) | Reference |
| Tri-n-propylamine | NaOH | 82% | [7][9] |
| Benzyltriethylammonium chloride | NaOH | 38.80% | [4] |
| Benzyltriethylammonium chloride | NaOH | Up to 97% | [8] |
| Tridecyl methyl ammonium (B1175870) chloride | NaOH | 60-70% | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 4. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 5. scribd.com [scribd.com]
- 6. Experiment [0 Fall "02 Dichlorocarbene Addition to Cyclohexene Using a Ph.. [askfilo.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. This compound | 823-69-8 | Benchchem [benchchem.com]
- 9. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 10. ijcmas.com [ijcmas.com]
- 11. reddit.com [reddit.com]
- 12. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RU2266910C1 - Method for preparing 7,7-dichlorobicyclo[4,1,0]heptyl-2-phosphonic acid dichloroanhydride - Google Patents [patents.google.com]
Technical Support Center: Dichlorocarbene Addition to Cyclohexene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the dichlorocarbene (B158193) addition to cyclohexene (B86901). It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane).
FAQs
Q1: What are the most common methods for generating dichlorocarbene for addition to cyclohexene?
A1: The most prevalent methods include:
-
Phase-Transfer Catalysis (PTC): This is a widely used method involving the reaction of chloroform (B151607) with a concentrated aqueous solution of a strong base like sodium hydroxide (B78521), in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride.[1][2][3] This method is often preferred due to its operational simplicity and cost-effectiveness.
-
Anhydrous conditions with a strong base: This involves reacting chloroform with a strong, non-aqueous base like potassium tert-butoxide in an anhydrous organic solvent.
-
Thermal Decomposition of Sodium Trichloroacetate (B1195264): Heating sodium trichloroacetate in an aprotic solvent generates dichlorocarbene, which can then react with cyclohexene.
-
Ultrasonication: An improved method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which proceeds in a neutral medium and can avoid side reactions associated with strong bases.[4]
Q2: What are the primary side reactions in the dichlorocarbene addition to cyclohexene?
A2: The main side reactions include:
-
Hydrolysis of Dichlorocarbene: In the presence of water or hydroxide ions, dichlorocarbene can be hydrolyzed to form carbon monoxide and other byproducts.[5] This is a significant issue, especially in biphasic systems, if the carbene is not efficiently trapped by the cyclohexene.
-
Polymerization of Dichlorocarbene: Dichlorocarbene is highly reactive and can react with itself, leading to the formation of tarry, polymeric materials.[5] This is more likely to occur at higher temperatures or if the concentration of the carbene is high relative to the alkene.
-
C-H Bond Insertion: While less common for dichlorocarbene, insertion into C-H bonds of the solvent or substrate can occur, leading to undesired byproducts.
-
Reaction with Other Nucleophiles: If other nucleophilic functional groups are present in the reaction mixture, dichlorocarbene can react with them. For example, it reacts with primary amines in the carbylamine reaction and with phenols in the Reimer-Tiemann reaction.[6]
Q3: My reaction yield is significantly lower than expected. What are the most common causes?
A3: Low yields can often be attributed to several factors:
-
Inefficient Stirring: In phase-transfer catalysis, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the generation and reaction of the dichlorocarbene.[7]
-
Suboptimal Temperature Control: The reaction to generate dichlorocarbene is often exothermic. If the temperature is too high, the rate of side reactions, such as polymerization and hydrolysis, can increase significantly.[5]
-
Presence of Water (in anhydrous methods): For methods requiring anhydrous conditions, any moisture can lead to the rapid hydrolysis of the dichlorocarbene.
-
Incorrect Stoichiometry: The molar ratios of the reactants, especially the base and chloroform, are critical for efficient carbene generation.
-
Degraded Reagents: The purity of chloroform, cyclohexene, and the phase-transfer catalyst can impact the reaction outcome.
Troubleshooting Common Problems
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inefficient stirring in PTC. 2. Decomposed phase-transfer catalyst. 3. Insufficiently strong base. 4. Low reaction temperature. | 1. Ensure vigorous mechanical stirring to create a fine emulsion. 2. Use a fresh, high-purity phase-transfer catalyst. 3. Use a concentrated solution of NaOH (e.g., 50% w/w). 4. While initial addition of base should be at low temperature to control the exotherm, the reaction may need to be warmed to proceed to completion.[8] |
| Formation of a significant amount of black/brown tar | 1. High local concentration of dichlorocarbene. 2. High reaction temperature. 3. Slow addition of cyclohexene to a pre-formed carbene solution. | 1. Ensure cyclohexene is present in the reaction mixture during carbene generation. 2. Maintain careful temperature control, especially during the addition of the base. 3. It is generally better to generate the carbene in the presence of the alkene. |
| Difficult phase separation during workup | 1. Formation of a stable emulsion. 2. Presence of polymeric byproducts at the interface. | 1. Add a saturated solution of sodium chloride (brine) to help break the emulsion.[8] 2. Filter the mixture through a pad of Celite before attempting phase separation. |
| Product is contaminated with starting material (cyclohexene) | 1. Incomplete reaction. 2. Insufficient amount of dichlorocarbene generated. | 1. Increase the reaction time or temperature (monitor by TLC or GC). 2. Ensure the correct stoichiometry of chloroform and base is used. Consider a slight excess of the carbene precursor. |
Data Presentation
The following table summarizes typical yields of this compound and qualitative observations of side products under different reaction conditions, based on literature reports.
| Dichlorocarbene Generation Method | Base/Reagent | Catalyst/Conditions | Solvent | Typical Yield of 7,7-dichloronorcarane (%) | Observed Side Products | Reference(s) |
| Phase-Transfer Catalysis (PTC) | 50% aq. NaOH | Benzyltriethylammonium chloride | Chloroform | 70-90 | Minimal with proper temperature control. Some tar formation possible. | [7] |
| Anhydrous | Potassium tert-butoxide | - | Anhydrous ether/pentane | 60-80 | Minimal if strictly anhydrous. Traces of hydrolysis products if moisture is present. | [6] |
| Thermal Decomposition | Sodium Trichloroacetate | Heat (reflux) | Dimethoxyethane | 65-85 | Minimal side products reported. | [6] |
| Ultrasonication | Magnesium | Ultrasound | Anhydrous ether/THF | 80-95 | Avoids base-mediated side reactions like saponification. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from established procedures for phase-transfer catalyzed dichlorocyclopropanation.[8]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide solution
-
Tri-n-propylamine or Benzyltriethylammonium chloride (phase-transfer catalyst)
-
n-Pentane (for extraction)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene (1.0 mol), chloroform (4.0 mol), the phase-transfer catalyst (0.01 mol), and ethanol (a small amount to initiate the reaction).
-
Cool the mixture to 0°C using an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (4.0 mol) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture vigorously at 0°C for 20 minutes, then at room temperature for 1 hour, and finally at 50°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel with the aid of water and n-pentane.
-
Separate the organic layer. Extract the aqueous layer three times with n-pentane. If an emulsion forms, add saturated sodium chloride solution to aid in separation.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Protocol 2: Generation of Dichlorocarbene from Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation
This protocol is based on a method that avoids the use of strong bases.[4]
Materials:
-
Cyclohexene
-
Carbon tetrachloride
-
Magnesium powder
-
Anhydrous ethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Ultrasonic cleaner
Procedure:
-
In a flask, place magnesium powder (25 mmol), cyclohexene (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous THF (4 mL).
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Irradiate the mixture with ultrasound at room temperature until all the magnesium is consumed (typically 45-60 minutes).
-
Quench the reaction by adding 15 mL of 10% aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether (3 x 8 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for dichlorocarbene addition to cyclohexene.
Caption: Generation and reaction pathways of dichlorocarbene with cyclohexene.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. scribd.com [scribd.com]
- 3. Experiment [0 Fall "02 Dichlorocarbene Addition to Cyclohexene Using a Ph.. [askfilo.com]
- 4. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of 7,7-Dichlorobicyclo[4.1.0]heptane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 7,7-Dichlorobicyclo[4.1.0]heptane via distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is not distilling at the expected temperature. | Incorrect pressure: The vacuum level may be different from the one reported for the boiling point. | Verify the accuracy of your pressure gauge. Cross-reference the observed boiling point with the vapor pressure data in the table below. Adjust the vacuum as needed. |
| System leak: A leak in the distillation apparatus will prevent reaching the desired vacuum. | Carefully inspect all joints and connections for leaks. Ensure all glassware is properly sealed. | |
| Thermometer placement: The thermometer bulb might not be correctly positioned. | Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling. | |
| Product is decomposing in the distillation flask (darkening of color). | Excessive heat: The distillation pot is being heated too strongly or for too long. Although specific decomposition temperature data is not readily available, prolonged exposure to high temperatures can lead to degradation.[1][2][3] | Use a heating mantle with a stirrer for even heating. Heat the flask gradually. Once distillation begins, maintain the lowest temperature that allows for a steady distillation rate. Consider using a lower pressure to decrease the required boiling temperature. |
| Presence of impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures. | Ensure the crude material has been properly worked up and neutralized to remove any residual acid or base from the synthesis. A pre-distillation wash with water or a mild bicarbonate solution may be necessary. | |
| Distillation rate is very slow or has stopped. | Insufficient heating: The heating mantle temperature is too low. | Gradually increase the heating mantle temperature until a steady distillation rate is achieved. |
| Poor insulation: Significant heat loss from the distillation column. | Insulate the distillation head and fractionating column (if used) with glass wool or aluminum foil to minimize heat loss. | |
| Flooding of the column: (If using a fractionating column) The vapor flow rate is too high, preventing the liquid from flowing back down the column. | Reduce the heating rate to decrease the boil-up rate. Ensure the column is packed correctly and not blocked. | |
| Received distillate is impure. | Inefficient separation: The distillation was performed too quickly, or the fractionating column is not efficient enough. | Slow down the distillation rate. Use a more efficient fractionating column (e.g., a Vigreux or packed column). Collect fractions and analyze their purity by GC or NMR. |
| Bumping/splashing: Violent boiling in the distillation flask can carry non-volatile impurities into the condenser. | Use a stir bar or boiling chips for smooth boiling. Ensure the distillation flask is not more than two-thirds full. | |
| Contaminated receiving flask: The receiving flask was not clean or dry. | Always use clean, dry glassware for collecting the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended pressure for the distillation of this compound?
A1: Distillation is typically performed under reduced pressure to avoid potential thermal decomposition at its high atmospheric boiling point.[1][4] While the optimal pressure can depend on your equipment, common reported conditions are in the range of 11-15 Torr, which lowers the boiling point to approximately 77-104°C.[5][6]
Q2: What are the expected boiling points of this compound at different pressures?
A2: The boiling point of this compound is highly dependent on the pressure. The following table summarizes reported values:
| Pressure | Boiling Point | Source |
| 760 mmHg (Atmospheric) | 198 °C | [4] |
| 760 mmHg (Atmospheric) | 208.2 °C | [1] |
| 15 Torr | 103-103.5 °C | [5] |
| 11 hPa (approx. 8.25 Torr) | 77 °C | [6] |
| Not Specified | 80 °C | [7] |
Q3: What are the common impurities I should be aware of before distillation?
A3: Common impurities originate from the synthesis, which typically involves the reaction of cyclohexene (B86901) with chloroform (B151607) in the presence of a base and a phase-transfer catalyst.[4][8] Potential impurities include:
-
Unreacted cyclohexene
-
Residual chloroform
-
The phase-transfer catalyst (e.g., benzyltriethylammonium chloride)[9]
-
Byproducts from side reactions
Most of these impurities can be removed by a proper aqueous workup before distillation. The phase-transfer catalyst is a salt and is non-volatile, so it will remain in the distillation flask.[9]
Q4: Is this compound stable to heat?
A4: While specific data on the decomposition temperature is not available, the common practice of distilling under reduced pressure suggests that the compound may be sensitive to prolonged heating at its atmospheric boiling point.[1][2][3][10] To minimize the risk of decomposition, it is recommended to use the lowest possible temperature and pressure for distillation.
Q5: How can I tell if my product is pure after distillation?
A5: The purity of the distilled this compound should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): To determine the percentage purity.[7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any residual impurities.[9]
-
Refractive Index: The reported refractive index is around n20/D 1.503. Measuring this property can be a quick check of purity.
Experimental Protocol: Fractional Distillation under Reduced Pressure
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of Crude Material:
-
Ensure that the crude this compound has undergone an appropriate aqueous workup to remove water-soluble impurities, acids, and bases.
-
The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent. It is advisable to rinse the drying agent with a small amount of a volatile solvent (like pentane (B18724) or dichloromethane) and then remove the solvent from the filtrate using a rotary evaporator.[6]
2. Distillation Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short Vigreux column between the distillation flask and the distillation head is recommended for better separation.
-
Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).
-
Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Place the thermometer correctly in the distillation head.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Procedure:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-15 Torr).
-
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling foreshots in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the expected boiling point for the given pressure, change to a clean, pre-weighed receiving flask to collect the main product fraction.
-
Continue distillation at a steady rate (e.g., 1-2 drops per second) until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Stop heating and allow the apparatus to cool down to room temperature before carefully and slowly re-introducing air into the system.
4. Product Analysis:
-
Weigh the collected product to determine the yield.
-
Analyze the purity of the product using GC, NMR, and/or refractive index measurements.
Diagrams
Caption: Troubleshooting workflow for distillation issues.
References
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 823-69-8 | Benchchem [benchchem.com]
- 5. 7,7-Dichlorodicyclo[4.1.0]heptane Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 9. reddit.com [reddit.com]
- 10. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
dealing with emulsions during the workup of 7,7-Dichlorobicyclo[4.1.0]heptane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with emulsion formation during the workup phase of 7,7-Dichlorobicyclo[4.1.0]heptane synthesis.
Troubleshooting Guide: Dealing with Emulsions
Emulsions are a common challenge during the aqueous workup of the dichlorocyclopropanation of cyclohexene, leading to difficult phase separation and potential loss of product. This guide provides a step-by-step approach to prevent and resolve these issues.
Question: I'm consistently getting a stubborn emulsion during the workup of my this compound synthesis. How can I break it?
Answer:
Emulsion formation in this synthesis is often due to the presence of the phase-transfer catalyst, vigorous stirring, and the basic aqueous solution. Here is a systematic approach to breaking these emulsions:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling of the funnel can sometimes encourage the layers to separate on their own.
-
"Salting Out" - The Brine Wash: This is the most frequently recommended and effective method. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the solubility of the organic components in the aqueous layer and increasing the density difference between the two phases.[1][2][3]
-
Filtration through Celite: If the emulsion is persistent and suspected to be stabilized by fine solid particles, filtration can be an effective solution.[4][5] Pass the entire emulsified mixture through a pad of Celite in a filter funnel. The Celite acts as a filter aid, breaking up the emulsion and allowing the distinct organic and aqueous layers to be collected in the filtrate.[5]
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the phases. This is a mechanical method that can be very effective for small-scale reactions.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the extraction solvent but has a different density can sometimes disrupt the emulsion. For instance, if using pentane (B18724) for extraction, a small amount of diethyl ether could be added.
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by reducing the viscosity of the liquids.[6] However, exercise caution to avoid pressure buildup and potential loss of volatile solvents.
Frequently Asked Questions (FAQs)
Q1: What causes the emulsion to form in the first place?
A1: Several factors can contribute to emulsion formation in this specific synthesis:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tri-n-propylamine or benzyltriethylammonium chloride, which has surfactant-like properties, can stabilize the interface between the organic and aqueous layers.[7]
-
Vigorous Stirring/Shaking: While necessary for the reaction, vigorous agitation during the reaction and initial extraction can create a fine dispersion of one liquid within the other.[7]
-
High pH: The use of a concentrated sodium hydroxide (B78521) solution increases the viscosity of the aqueous phase, which can contribute to the stability of the emulsion.
Q2: Can I prevent the emulsion from forming altogether?
A2: While complete prevention can be difficult, you can take steps to minimize its formation:
-
Gentle Initial Extraction: During the workup, perform the initial washes with gentle inversions of the separatory funnel rather than vigorous shaking.
-
Pre-emptive Brine Wash: Use brine for the initial wash instead of deionized water.
-
Solvent Choice: While chloroform (B151607) is typically used in the reaction, the choice of extraction solvent during workup (e.g., pentane, diethyl ether) can influence emulsion stability.
Q3: How much brine should I add to break the emulsion?
A3: There is no exact amount, but a good starting point is to add a volume of saturated brine equal to about 10-20% of the total volume of the mixture in the separatory funnel. Gently invert the funnel several times and observe if the layers begin to separate. More can be added if necessary.
Q4: Will adding brine affect the purity of my final product?
A4: Adding a saturated sodium chloride solution should not negatively impact the purity of your this compound. In fact, it can help by reducing the amount of water and water-soluble impurities in the organic layer. The final drying step with an agent like anhydrous sodium sulfate (B86663) will remove any residual water.
Q5: I filtered through Celite, but the layers are still not separating well. What should I do next?
A5: If Celite filtration alone is not sufficient, a combination of methods may be necessary. After filtration, transfer the filtrate to a separatory funnel and then perform a brine wash. The filtration should have removed the solid particles stabilizing the emulsion, making the brine wash more effective.
Data Presentation
| Troubleshooting Technique | Principle of Action | Estimated Time for Separation | Potential Impact on Yield | Key Considerations |
| Standing/Gentle Swirling | Gravitational Separation | 10 - 30 minutes | Minimal | Simplest method, but often insufficient for stubborn emulsions. |
| Addition of Saturated NaCl (Brine) | Increases ionic strength of the aqueous phase, "salting out" | 1 - 10 minutes | Can improve yield by reducing product solubility in the aqueous layer. | Most common and highly effective method.[1][2] |
| Filtration through Celite | Removes solid particles that stabilize the emulsion.[5] | Immediate upon filtration | Can improve yield by recovering product trapped in the emulsion. | Particularly effective for emulsions with suspended solids.[5] |
| Centrifugation | Mechanical force accelerates phase separation.[6] | 5 - 15 minutes | Minimal | Requires access to a centrifuge; very effective for small volumes.[6] |
| Addition of a Different Solvent | Alters the properties of the organic phase to disrupt the emulsion. | Variable | Potential for minor loss if the added solvent needs to be removed. | Choose a solvent that is easily removable and compatible with your product. |
| Gentle Heating | Reduces the viscosity of the liquids, aiding separation.[6] | Variable | Risk of product degradation or solvent loss if overheated. | Use with caution, especially with volatile solvents.[6] |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from established literature procedures.[1][8]
Materials:
-
Cyclohexene
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Tri-n-propylamine (or other suitable phase-transfer catalyst)
-
Ethanol
-
n-Pentane (or other suitable extraction solvent)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, combine cyclohexene, tri-n-propylamine, chloroform, and a small amount of ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled, concentrated aqueous solution of sodium hydroxide to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, continue stirring at 0 °C for 20 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Heat the mixture to 50 °C and stir for an additional 3 hours.
-
After cooling the reaction mixture, evaporate the chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with water and n-pentane.
-
Separate the organic layer.
-
Extract the aqueous layer three times with n-pentane.
-
If an emulsion forms , add saturated sodium chloride solution to the separatory funnel and gently invert to break the emulsion.[1][2]
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield the crude product.
-
The crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for resolving emulsions during workup.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 3. columbia.edu [columbia.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. google.com [google.com]
- 7. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 8. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
Technical Support Center: Optimizing Stirring Speed in Phase Transfer Catalysis (PTC) Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing stirring speed for phase transfer catalysis (PTC) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during PTC reactions related to stirring and agitation.
Q1: My PTC reaction is showing a low or inconsistent yield. Could the stirring speed be the cause?
A1: Yes, inadequate or improper stirring is a common cause of low and irreproducible yields in PTC reactions. Since these reactions occur at the interface of two immiscible phases, the efficiency of mixing is critical.[1][2]
-
Problem: Insufficient stirring can lead to a small interfacial area between the aqueous and organic phases. This limits the transfer of the reactant from one phase to another, slowing down the reaction rate and leading to lower yields.[3][4]
-
Solution: Gradually increase the stirring speed. This enhances mass transfer and increases the probability of molecular collisions, which can improve the reaction yield.[1][2] However, be aware that beyond a certain point, further increases in stirring speed may not significantly improve the rate and could even be detrimental in some cases.[5]
Q2: I've increased the stirring speed, but my reaction rate is not improving. What should I do?
A2: If increasing the stirring speed does not improve the reaction rate, it's possible that the reaction is no longer limited by mass transfer.
-
Problem: The reaction may be kinetically controlled, meaning the intrinsic rate of the chemical reaction in the organic phase is the limiting factor, not the transfer of reactants between phases.[4][6]
-
Solution: Once you have reached a stirring speed where the reaction rate is no longer dependent on further increases, you have likely overcome mass transfer limitations.[7] At this point, focus on optimizing other parameters such as temperature, catalyst concentration, or solvent choice to improve the reaction rate.[2]
Q3: Can excessive stirring be detrimental to my PTC reaction?
A3: In some cases, yes. While vigorous stirring is generally beneficial, extremely high stirring speeds can have negative effects.
-
Problem: Excessive stirring can lead to the formation of stable emulsions, making phase separation and product workup difficult.[8] In some specific reactions, very high shear forces could potentially degrade the catalyst or reactants. Additionally, it can cause the liquid to be distributed on the walls of the reactor, which may not be beneficial for the reaction.
-
Solution: Visually monitor the reaction mixture. If a stable emulsion forms, reduce the stirring speed. The optimal stirring speed is one that ensures good mixing without creating workup problems. It is important to find the balance for optimal mixing while minimizing energy consumption.
Q4: My stir bar is struggling to mix the reaction effectively. What are my options?
A4: This is a common issue, especially with viscous mixtures or larger scale reactions.
-
Problem: A small or weak stir bar may not be able to create a sufficient vortex to ensure proper mixing of the two phases.[9] The stir bar may also get stuck if solid materials are present.
-
Solution:
-
Ensure the flask is close to the stir plate.
-
Use a larger, more powerful stir bar (e.g., a "football" shaped stir bar for round-bottom flasks).
-
Use a more powerful stir plate.
-
For larger or more viscous reactions, consider using an overhead mechanical stirrer for more efficient and powerful agitation.[9]
-
Q5: How does the type of impeller affect the mixing in a PTC reaction?
A5: The design of the impeller can significantly impact the flow pattern and mixing efficiency in a reactor.
-
Problem: Different impeller designs generate different flow patterns (e.g., axial vs. radial flow). An inappropriate impeller may not create sufficient interfacial area or may create dead zones in the reactor where mixing is poor.
-
Solution: The choice of impeller depends on the specific reaction system.
-
Axial flow impellers (e.g., marine propellers, pitched blade turbines) are often effective for homogenizing two immiscible liquids.[10]
-
Radial flow impellers (e.g., Rushton turbines) are good for gas dispersion.
-
For challenging systems, a combination of impellers may be necessary to ensure good mixing throughout the reactor.[11]
-
Quantitative Data on Stirring Speed
The following tables summarize the effect of stirring speed on reaction outcomes in specific PTC systems.
Table 1: Effect of Stirring Speed on the Observed Rate Constant of Dichlorocarbene Addition to Styrene
| Stirring Speed (rpm) | Observed Rate Constant (k_obs x 10^4 s^-1) |
| 0 | ~0.2 |
| 200 | ~1.0 |
| 400 | ~1.8 |
| 600 | ~2.5 |
| 800 | ~2.8 |
| 900 | ~2.9 |
Reaction Conditions: 1.5 ml of styrene, 20 ml of 40% w/w aqueous sodium hydroxide, 44.4 mg of triethylbenzylammonium chloride, 10 ml of chloroform, at 40°C. Data extracted from a graphical representation in[6].
Table 2: Effect of Stirring Speed on the Conversion of 1-Phenylethanol
| Stirring Speed (rpm) | Conversion (%) |
| 200 | ~35 |
| 400 | ~45 |
| 600 | ~50 |
| 800 | ~52 |
| 1000 | ~52 |
Reaction Conditions: 0.008 mol of 1-phenylethanol, 0.016 mol of cyclohexene, 5 wt% Pd/C catalyst, at 80°C for 5 minutes. Data extracted from a graphical representation in[12].
Experimental Protocols
Protocol for Determining Optimal Stirring Speed in a PTC Reaction
This protocol outlines a general procedure to determine the optimal stirring speed for a given phase transfer catalysis reaction.
-
Reaction Setup:
-
Set up the reaction in a round-bottom flask or a jacketed reactor with a magnetic stir bar or an overhead stirrer.
-
Ensure the reactor is properly charged with the organic solvent, the aqueous phase, the substrate, and the phase transfer catalyst.
-
-
Initial Stirring Speed:
-
Start the reaction with a moderate stirring speed (e.g., 200-300 rpm). The goal is to create a vortex that disturbs the interface between the two phases.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples from the organic phase at regular intervals.
-
Analyze the samples using an appropriate technique (e.g., GC, HPLC, TLC) to determine the concentration of the product or the disappearance of the starting material.
-
-
Varying Stirring Speed:
-
Data Analysis:
-
Plot the reaction rate or yield as a function of the stirring speed.
-
Identify the point at which the reaction rate or yield no longer significantly increases with an increase in stirring speed. This indicates that the reaction is no longer limited by mass transfer.[7]
-
-
Optimal Stirring Speed Selection:
-
The optimal stirring speed is the lowest speed at which the maximum reaction rate is achieved.[7] Operating at this speed ensures that the reaction is not mass-transfer limited and avoids potential issues with emulsion formation or excessive energy consumption.
-
Visualizations
Caption: Experimental workflow for optimizing stirring speed in PTC.
Caption: Troubleshooting logic for stirring issues in PTC reactions.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. aidic.it [aidic.it]
- 11. (313e) The Effect of Impeller Pumping Direction and Impeller Spacing on Fermenter Performance | AIChE [proceedings.aiche.org]
- 12. researchgate.net [researchgate.net]
effect of temperature on the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane. The information focuses on the critical role of temperature in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the addition of dichlorocarbene (B158193) to cyclohexene.[1][2] Dichlorocarbene (:CCl₂) is a highly reactive intermediate that is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide.[3][4] To facilitate the reaction between the aqueous base and the organic reagents, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride is often employed.[2]
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature has a significant impact on the reaction rate, yield, and purity of the final product. Generally, increasing the temperature accelerates the reaction.[5] However, excessively high temperatures can lead to the formation of undesirable side products and tar, which can complicate purification and reduce the overall yield.[5] Many procedures recommend a period of cooling at the beginning of the reaction, followed by a gradual increase to room temperature and then gentle heating.[6][7]
Q3: What is the optimal temperature range for this synthesis?
A3: The optimal temperature profile often involves multiple stages. A common approach is to initiate the reaction at a low temperature, typically 0 °C, especially during the addition of the base.[6][7] This is followed by a period of stirring at room temperature, and then heating to around 50-80 °C to drive the reaction to completion.[5][6][7] The exact temperatures and durations can vary depending on the specific protocol and scale of the reaction.
Q4: What happens if the initial reaction temperature is too high?
A4: Starting the reaction at a high temperature can lead to an uncontrolled, exothermic reaction. This can result in the formation of significant amounts of byproducts and a decrease in the selectivity for the desired this compound. The highly reactive dichlorocarbene can polymerize or engage in other side reactions at elevated temperatures.[5]
Q5: What are the consequences of insufficient heating in the later stages of the reaction?
A5: If the reaction mixture is not adequately heated after the initial phase, the reaction may not go to completion, resulting in a low conversion of the starting material (cyclohexene) and a lower overall yield of the product. One study noted that at room temperature, the conversion was less than 10%, which increased to 40% upon heating to 80 °C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incorrect temperature profile: The reaction may have been conducted at too low a temperature, leading to poor conversion. | Ensure the reaction is gently heated (e.g., to 50 °C) after the initial low-temperature phase to drive it to completion.[6][7] |
| Inefficient dichlorocarbene formation: The temperature may be too low for the efficient generation of dichlorocarbene. | Gradually increase the temperature after the initial addition of base to facilitate carbene formation. | |
| Formation of a dark, tarry substance | Excessively high reaction temperature: High temperatures can cause the polymerization of dichlorocarbene.[5] | Carefully control the temperature, especially during the exothermic addition of the base. Use an ice bath to maintain a low initial temperature. Avoid aggressive heating in the later stages. |
| Difficult product purification | Presence of multiple byproducts: This can be a result of poor temperature control, leading to side reactions. | Adhere to a staged temperature protocol: initial cooling, followed by a gradual warm-up and controlled heating. This can improve the selectivity of the reaction. |
| Inconsistent results between batches | Poor temperature monitoring and control: Fluctuations in temperature can lead to variability in reaction outcomes. | Use a reliable thermometer to monitor the internal temperature of the reaction mixture and a controlled heating source (e.g., an oil bath) for consistent temperature management.[6] |
Data Presentation
Effect of Temperature on Reaction Conversion
| Temperature | Conversion of Cyclohexene | Observations | Reference |
| Room Temperature | < 10% | Low reaction rate. | [5] |
| 80 °C | 40% | Increased conversion, but with the formation of tar. | [5] |
| 90 °C | - | Clogging of the reactor was observed. | [5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[6][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene, chloroform, and a phase-transfer catalyst (e.g., tri-n-propylamine or benzyltriethylammonium chloride).
-
Initial Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: While vigorously stirring the mixture and maintaining the temperature at 0 °C, slowly add a pre-cooled aqueous solution of sodium hydroxide through the dropping funnel.
-
Low-Temperature Stirring: Continue to stir the mixture vigorously at 0 °C for approximately 20-30 minutes after the addition is complete.
-
Warming and Heating: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for about 1 hour. Subsequently, heat the mixture to 50 °C and maintain this temperature for 3 hours with continued stirring.
-
Workup and Purification: After cooling the reaction mixture, the product is typically isolated by extraction with a suitable organic solvent (e.g., pentane (B18724) or ether), followed by drying of the organic phase and removal of the solvent. The crude product can then be purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between temperature and reaction outcomes.
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
Dichlorocarbene Generation from Chloroform: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the choice of base and reaction conditions for the generation of dichlorocarbene (B158193) from chloroform (B151607). Find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used to generate dichlorocarbene from chloroform?
The most common method for generating dichlorocarbene (:CCl₂) involves the reaction of chloroform (CHCl₃) with a strong base.[1] The choice of base is critical and depends on the substrate's sensitivity and the desired reaction conditions (e.g., biphasic or anhydrous). Commonly used bases include:
-
Aqueous Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH): These are inexpensive and readily available.[2] They are typically used in a biphasic system with an organic solvent and a phase-transfer catalyst (PTC).[3][4] This is one of the most practical and widely used methods.[5]
-
Potassium tert-butoxide (t-BuOK): This is a very strong, non-nucleophilic base often used for reactions requiring anhydrous conditions.[2][3]
-
Sodium Methoxide (NaOMe): While more commonly associated with generating dichlorocarbene from ethyl trichloroacetate, it can also be used with chloroform.[4]
Q2: What is the mechanism of dichlorocarbene formation using a strong base?
The reaction proceeds via a two-step mechanism known as alpha-elimination:[6]
-
Deprotonation: The strong base abstracts the acidic proton from chloroform, forming the trichloromethyl anion (⁻CCl₃).[1][7]
-
Alpha-Elimination: The unstable trichloromethyl anion spontaneously expels a chloride ion (Cl⁻) to yield the neutral, but highly reactive, dichlorocarbene intermediate (:CCl₂).[7][8]
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst is essential when using an aqueous solution of a base like NaOH with a substrate dissolved in an organic solvent. The base is typically insoluble in the organic phase where the chloroform and substrate are located.[9]
-
Function: The PTC, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[4][5][9] This allows the deprotonation of chloroform to occur in the same phase as the substrate, enabling the reaction to proceed efficiently.
-
When to Use: A PTC is required for biphasic reactions involving an aqueous inorganic base and an organic solvent. It avoids the need for anhydrous conditions and uses inexpensive reagents.[5]
Troubleshooting Guide
Problem: Low or no yield of the desired dichlorocyclopropane product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Mixing | In biphasic systems (e.g., aq. NaOH/organic solvent), vigorous stirring is crucial to maximize the interfacial area between the two phases, allowing the PTC to work effectively. Switch from magnetic stirring to a mechanical overhead stirrer for larger scale reactions.[5] |
| Inactive Catalyst | The phase-transfer catalyst can degrade over time. Ensure you are using a high-quality, pure PTC. Consider using a fresh bottle or a different PTC. |
| Insufficient Base Strength | Ensure the base is strong enough to deprotonate chloroform.[10] If using aqueous NaOH or KOH, use a concentrated solution (e.g., 50% w/w).[5] |
| Reaction Temperature Too Low | While the initial addition of base is often done at low temperatures (0-10 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated (e.g., 60°C) to proceed to completion.[5][11] Monitor the reaction by TLC or GC to determine the optimal temperature profile. |
| Hydrolysis of Dichlorocarbene | Dichlorocarbene can be hydrolyzed by water, especially in the presence of excess hydroxide. Ensure the substrate (alkene) is present to trap the carbene as it is formed. The rate of carbene formation should not exceed the rate of its reaction with the alkene. |
Problem: Formation of side products or degradation of starting material.
| Possible Cause | Troubleshooting Steps |
| Base-Sensitive Substrate | Strong bases like NaOH or t-BuOK can react with sensitive functional groups (e.g., esters, ketones) on the starting material.[5] This can lead to saponification, aldol (B89426) condensation, or other side reactions.[12] |
| Alternative Generation Method | If your substrate is base-sensitive, consider an alternative method for dichlorocarbene generation that does not involve a strong base. One such method is the ultrasound-assisted reaction of carbon tetrachloride with magnesium, which proceeds under neutral conditions.[3][12] |
| Reaction Temperature Too High | Excessive heat can lead to decomposition of the product or starting material and promote side reactions. Maintain careful temperature control, especially during the exothermic addition of the base.[5] |
Data Presentation
Comparison of Common Conditions for Dichlorocyclopropanation
| Substrate | Base | Catalyst/Solvent | Time | Yield (%) | Reference |
| Styrene | 50% aq. NaOH | TEBA / Chloroform | 4 h | 78 | [13] |
| Cyclohexene (B86901) | 50% aq. NaOH | BTEAC / Chloroform | 4-6 h | High | [5] |
| Cyclohexene | 50% aq. NaOH | TEBA / Chloroform | 3 h | 60 | [13] |
TEBA: Triethylbenzylammonium chloride; BTEAC: Benzyltriethylammonium chloride.
Experimental Protocols
Protocol: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis
This protocol describes the dichlorocyclopropanation of cyclohexene using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.[5]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and BTEAC (2.3 g, 0.01 mol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) via the addition funnel over 1-2 hours. It is critical to maintain the internal temperature below 10 °C during the addition as the reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, quench the reaction by slowly adding 200 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.
Visualizations
Caption: Experimental workflow for dichlorocarbene generation and cyclopropanation using PTC.
Caption: Troubleshooting flowchart for low yield in dichlorocyclopropanation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Question: What is a source of dichlorocarbene? | Filo [askfilo.com]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. Dichlorocarbene [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Mechanism of Reiner tiemann reaction and kolbe reaction | Filo [askfilo.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dichlorocyclopropanation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion in dichlorocyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating dichlorocarbene (B158193) for cyclopropanation, and what are their key differences?
A1: The three most prevalent methods for generating dichlorocarbene (:CCl₂) are Phase-Transfer Catalysis (PTC), thermal decomposition of sodium trichloroacetate (B1195264), and the use of ethyl trichloroacetate with a strong base. Each method has distinct advantages and disadvantages regarding reaction conditions, substrate compatibility, and scalability.
| Method | Dichlorocarbene Precursor | Base/Conditions | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Phase-Transfer Catalysis (PTC) | Chloroform (B151607) (CHCl₃) | Concentrated aq. NaOH or KOH | Biphasic (e.g., Dichloromethane/Water) | Cost-effective, scalable, tolerates some moisture.[1] | Requires vigorous stirring, strong basic conditions may not suit sensitive substrates.[1] |
| Thermal Decomposition | Sodium Trichloroacetate (Cl₃CCOONa) | Heat (reflux) | Anhydrous aprotic (e.g., DME) | Neutral and anhydrous conditions, suitable for base-sensitive substrates.[1] | Requires high temperatures, yields can be variable.[1] |
| From Ester & Base | Ethyl Trichloroacetate (Cl₃CCO₂Et) | Sodium Methoxide (B1231860) (NaOMe) | Anhydrous organic (e.g., Pentane) | Milder than PTC, high yields, single organic phase.[1] | Requires strictly anhydrous conditions, more expensive reagents.[1] |
Q2: My dichlorocyclopropanation reaction has a low conversion rate. What are the general factors I should investigate first?
A2: Low conversion in dichlorocyclopropanation can often be attributed to a few key areas. A systematic check of the following is recommended:
-
Reagent Quality: Ensure the purity of your alkene, the dichlorocarbene precursor (e.g., chloroform should be ethanol-free), and the freshness/activity of the base and catalyst.
-
Reaction Conditions: Temperature, reaction time, and stirring rate are critical. Inadequate mixing in biphasic systems (like PTC) is a common cause of low yield.
-
Inert Atmosphere: For methods requiring anhydrous conditions, ensure a properly inert atmosphere (e.g., under nitrogen or argon) to prevent quenching of reactive intermediates.
-
Substrate Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic dichlorocarbene. Electron-deficient alkenes may require more forcing conditions or alternative methods.[2]
Troubleshooting Guide: Low Conversion
This guide provides solutions to specific issues you may encounter during your dichlorocyclopropanation experiments.
Problem 1: Low or no product formation in a Phase-Transfer Catalysis (PTC) reaction.
-
Question: I am using the standard chloroform/NaOH PTC method, but my starting material is mostly unreacted. What could be the problem?
-
Answer:
-
Insufficient Mixing: This is a very common issue in PTC reactions. The reaction occurs at the interface of the organic and aqueous layers, so vigorous stirring is essential. If you are using a magnetic stirrer, ensure the stir bar is providing adequate agitation. For larger scale reactions, mechanical stirring is recommended.[3]
-
Inactive Catalyst: The phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC) can degrade over time. Ensure you are using a fresh, high-quality catalyst.
-
Low Concentration of Base: The concentration of the aqueous sodium hydroxide (B78521) solution is crucial. Typically, a 50% (w/w) solution is used to effectively deprotonate the chloroform.
-
Reaction Temperature: While these reactions are often exothermic, some systems may require gentle heating (e.g., 40-50 °C) to initiate or improve the rate. However, excessive heat can lead to carbene decomposition.
-
Problem 2: The reaction is sluggish or incomplete when using the thermal decomposition of sodium trichloroacetate.
-
Question: My reaction with sodium trichloroacetate is very slow, and the conversion is poor. How can I improve it?
-
Answer:
-
Insufficient Temperature: This method requires elevated temperatures to induce decarboxylation and generate the dichlorocarbene. Ensure your reaction is heated to a vigorous reflux in a suitable high-boiling solvent like dimethoxyethane (DME).[1]
-
Wet Reagents/Solvent: Sodium trichloroacetate is hygroscopic. Any moisture in the reagents or solvent will consume the generated dichlorocarbene. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.[1]
-
Poor Quality Sodium Trichloroacetate: Use high-purity, anhydrous sodium trichloroacetate for the best results.
-
Problem 3: I am observing significant byproduct formation.
-
Question: My NMR spectrum shows my desired product, but also several other significant peaks. What are the likely side reactions?
-
Answer: The nature of the byproducts can give clues about what is going wrong:
-
Hydrolysis of Dichlorocarbene: If water is present, dichlorocarbene can be hydrolyzed to carbon monoxide. This is more prevalent in methods that are not strictly anhydrous.
-
Reaction with Solvent: Dichlorocarbene is highly reactive and can react with certain solvents. For example, it can insert into C-H bonds.
-
Formation of Chloroform Decomposition Products: Under strongly basic conditions, chloroform can undergo other reactions if the dichlorocarbene is not efficiently trapped by the alkene.
-
Substrate-Specific Side Reactions: With certain substrates, such as those containing carboxylic acid groups, the dichlorocarbene may react with the functional group in addition to the double bond.[4] For example, with betulonic acid, the formation of a dichloromethyl ester and an acid chloride have been observed.[4]
-
Problem 4: Low yield when using an electron-deficient alkene.
-
Question: I am trying to cyclopropanate an α,β-unsaturated ester, and the yield is very low. Why is this and what can I do?
-
Answer: Dichlorocarbene is an electrophilic species and therefore reacts more readily with electron-rich alkenes. Electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, are less nucleophilic and thus react more slowly. This slow reaction can allow for competing side reactions of the dichlorocarbene to occur, leading to lower yields.[5][6]
-
To improve the yield, you can try the following:
-
Increase the concentration of the dichlorocarbene precursor: Using a larger excess of the carbene source can help to favor the desired reaction.
-
Use a more reactive method for carbene generation: The use of ethyl trichloroacetate with sodium methoxide is often more effective for less reactive alkenes as it can provide a higher concentration of the carbene in the organic phase.[1]
-
Consider alternative catalysts or reaction conditions: For particularly challenging substrates, specialized catalysts or reaction conditions may be necessary.[7]
-
-
Quantitative Data
The yield of dichlorocyclopropanation is highly dependent on the substrate, reaction conditions, and the method used for carbene generation. The following tables provide some representative yields.
Table 1: Dichlorocyclopropanation Yields using Phase-Transfer Catalysis (PTC)
| Alkene | Catalyst | Conditions | Yield (%) | Reference |
| 1,3-Butadiene (B125203) | TEBA | CHCl₃, 50% NaOH, 40-50°C | ~65 | [8] |
| Methyl Betulonate | TEBAC | CHCl₃, NaOH (solid), rt | Quantitative | [4] |
Table 2: Dichlorocyclopropanation Yields using Thermal Decomposition of Sodium Trichloroacetate
| Alkene | Solvent | Temperature | Yield (%) | Reference |
| 1,3-Butadiene | Diglyme/Triglyme | Reflux | Moderate to Good | [8] |
Table 3: Dichlorocyclopropanation Yields using Ethyl Trichloroacetate and Sodium Methoxide
| Alkene | Solvent | Temperature | Yield (%) | Reference |
| Dihydropyran | Pentane | 0°C to rt | 68-75 | [1] |
| Ethyl Undecylenate | Not Specified | Not Specified | 82 | [1] |
| Carvone | Not Specified | Not Specified | 75 | [1] |
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of 1,3-Butadiene using Phase-Transfer Catalysis [8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add a solution of 1,3-butadiene in chloroform.
-
Catalyst and Base Addition: Add a catalytic amount of benzyltriethylammonium chloride (TEBA). Through the addition funnel, slowly add a concentrated aqueous solution of sodium hydroxide while stirring vigorously.
-
Reaction: Maintain the reaction temperature at approximately 40-50°C with vigorous stirring for several hours. Monitor the reaction progress by GC.
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with chloroform.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Protocol 2: Dichlorocyclopropanation of 1,3-Butadiene via Thermal Decomposition of Sodium Trichloroacetate [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add an excess of 1,3-butadiene, sodium trichloroacetate, and a high-boiling aprotic solvent (e.g., diglyme).
-
Reaction: Heat the suspension to reflux under a nitrogen atmosphere for several hours to induce the thermal decomposition of the sodium trichloroacetate.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Carefully distill the filtrate to remove excess 1,3-butadiene and the solvent. The residue can then be purified by fractional distillation under reduced pressure.
Protocol 3: Dichlorocyclopropanation of Dihydropyran using Ethyl Trichloroacetate and Sodium Methoxide [1]
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide under a nitrogen atmosphere.
-
Reagent Addition: Add dihydropyran and anhydrous pentane. Cool the stirred mixture in an ice-water bath.
-
Carbene Precursor Addition: Add ethyl trichloroacetate from the dropping funnel over a period of 3-4 minutes.
-
Reaction: Stir the reaction mixture for 6 hours at ice-bath temperature, then allow it to warm to room temperature and continue stirring overnight.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with petroleum ether.
-
Washing and Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation, and the crude product can be purified by vacuum distillation.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in dichlorocyclopropanation reactions.
Caption: The experimental workflow for Phase-Transfer Catalyzed (PTC) dichlorocyclopropanation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly stereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with methyl (diazoacetoxy)acetate catalyzed by a chiral ruthenium(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Analysis of Crude 7,7-Dichlorobicyclo[4.1.0]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,7-Dichlorobicyclo[4.1.0]heptane. The following information will assist in identifying potential impurities in crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via phase-transfer catalysis?
A1: The most common impurities originate from unreacted starting materials, byproducts of side reactions, and residual catalyst. These include:
-
Unreacted Starting Materials: Cyclohexene (B86901) and chloroform (B151607).
-
Solvents: Residual solvents from the reaction or workup, such as dichloromethane (B109758) or benzene, may be present.[1]
-
Byproducts: Toluene can be an undesirable byproduct of the synthesis.[1] Other potential byproducts include cyclohexene oxide and isomeric cycloheptadienes.
-
Catalyst Residue: The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, can sometimes be carried through the workup.[2]
Q2: What analytical techniques are recommended for identifying these impurities?
A2: The primary analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][3]
Q3: How can I remove the phase-transfer catalyst from my product?
A3: The phase-transfer catalyst is a salt and is typically removed during the aqueous workup. If it persists, washing the organic layer with dilute acid (e.g., HCl) and then water can help remove it.[2] If a solid precipitates upon solvent evaporation, it is likely the catalyst and can be removed by filtration after redissolving the product in a non-polar solvent like hexane.[2]
Q4: I see an unexpected peak in my ¹H NMR spectrum around 10.5 ppm. What could it be?
A4: A peak in this region could indicate the presence of an aldehyde. This might arise from the degradation of the benzyl (B1604629) group of the phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to benzaldehyde (B42025) under the basic reaction conditions.[2] This impurity is typically removed during purification.
Troubleshooting Guides
GC-MS Analysis
Issue: Poor peak shape (tailing or fronting).
-
Possible Cause: Active sites in the GC liner or on the column. Halogenated compounds can be sensitive to active sites.
-
Solution: Use a deactivated liner and a column suitable for halogenated compounds. If tailing persists, consider derivatization of the analyte, though this is less common for this compound.
Issue: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination from a previous injection or septum bleed.
-
Solution: Bake out the column and injector port. Use a high-quality, low-bleed septum.
Issue: Difficulty in identifying minor impurity peaks from the mass spectrum.
-
Possible Cause: Co-elution of impurities or low concentration of the impurity.
-
Solution: Optimize the GC temperature program to improve separation. Use extracted ion chromatograms (EICs) for characteristic m/z values of suspected impurities to enhance their detection.
NMR Spectroscopy
Issue: Broad or poorly resolved peaks in the ¹H NMR spectrum.
-
Possible Cause:
-
Sample is too concentrated.
-
Presence of paramagnetic impurities.
-
Poor shimming of the spectrometer.[4]
-
-
Solution:
-
Dilute the sample.
-
Filter the sample through a small plug of silica (B1680970) gel or celite to remove paramagnetic metals.
-
Carefully shim the instrument before acquiring the spectrum.[4]
-
Issue: Unexpected signals that do not correspond to the product.
-
Possible Cause:
-
Residual solvents from the reaction or workup.
-
Side-reaction products.
-
Degradation of the starting material or product.
-
-
Solution:
Impurity Data
The following table summarizes potential impurities in crude this compound.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential GC-MS Fragments (m/z) | Expected ¹H NMR Chemical Shift Ranges (ppm) |
| Cyclohexene | C₆H₁₀ | 82.14 | 82, 67, 54, 41 | 5.6 (alkene), 1.4-2.1 (alkane) |
| Chloroform | CHCl₃ | 119.38 | 118, 83, 47 | ~7.26 (in CDCl₃) |
| Toluene | C₇H₈ | 92.14 | 92, 91, 65 | 7.1-7.4 (aromatic), 2.3 (methyl) |
| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | 136 (C₉H₁₁N⁺), 91 (C₇H₇⁺) | 7.3-7.6 (aromatic), 3.2-3.5 (CH₂), 1.3-1.5 (CH₃) |
| Benzaldehyde | C₇H₆O | 106.12 | 106, 105, 77 | 9.9-10.1 (aldehyde), 7.5-7.9 (aromatic) |
| Cyclohexene oxide | C₆H₁₀O | 98.14 | 98, 83, 69, 55 | 3.0-3.2 (epoxide), 1.2-2.2 (alkane) |
| 1,3-Cycloheptadiene | C₇H₁₀ | 94.15 | 94, 79, 66 | 5.5-6.0 (alkene), 2.1-2.4 (allylic), 1.5-1.7 (alkane) |
| 1,4-Cycloheptadiene | C₇H₁₀ | 94.15 | 94, 79, 66 | 5.6-5.8 (alkene), 2.6-2.8 (allylic), 2.2-2.4 (alkane) |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the crude this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the crude product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Logical relationship of impurity sources.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
scale-up considerations for the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7,7-Dichlorobicyclo[4.1.0]heptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent laboratory method is the dichlorocyclopropanation of cyclohexene (B86901).[1] This reaction involves the in-situ generation of dichlorocarbene (B158193) (:CCl₂) from a suitable precursor, which then undergoes a [2+1] cycloaddition with the double bond of cyclohexene to form the desired product.[1] A common and economically viable method for generating dichlorocarbene is the base-catalyzed α-elimination from chloroform (B151607).[1] Phase-transfer catalysis (PTC) is frequently employed to facilitate the reaction between the aqueous base and the organic substrate phase, leading to high yields.[1]
Q2: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A2: In the synthesis of this compound, the reactants are typically in a two-phase system: an aqueous phase containing the base (e.g., sodium hydroxide) and an organic phase with cyclohexene and chloroform.[2] The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase.[2] This allows for the efficient generation of dichlorocarbene in the organic phase where it can react with cyclohexene.[2] The catalyst essentially acts as a shuttle, increasing the reaction rate and overall yield.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: Scaling up the synthesis of this compound introduces several significant safety hazards:
-
Exothermic Reaction: The generation of dichlorocarbene is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.
-
Chloroform: Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
-
Concentrated Base: Concentrated sodium or potassium hydroxide is highly corrosive and can cause severe burns.[3]
-
Pressure Buildup: The reaction can generate gaseous by-products, and in sealed or inadequately vented systems, pressure can build up, posing an explosion risk.[4]
-
Dichlorocarbene Decomposition: Unreacted dichlorocarbene can decompose to form carbon monoxide, a toxic gas.[2]
Q4: How do reaction conditions need to be adapted for a successful scale-up?
A4: Translating a lab-scale protocol to a larger scale requires careful consideration of several factors:
-
Mixing and Agitation: Efficient mixing is crucial for this two-phase reaction. What works on a small scale with a magnetic stir bar may not be sufficient for a large reactor. Mechanical overhead stirrers with appropriate impeller designs are necessary to ensure good mass transfer between the phases.[5][6]
-
Heat Management: A robust cooling system is essential to manage the reaction exotherm. The rate of addition of the base should be carefully controlled to maintain the desired internal temperature.
-
Reagent Addition: Slow, controlled addition of the base is critical on a large scale to prevent a rapid temperature increase.
-
Solvent and Catalyst Choice: While certain solvents and catalysts may be suitable for lab-scale, their cost, toxicity, and disposal become significant factors at an industrial scale.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient dichlorocarbene generation. | - Ensure the base is of sufficient concentration and purity.- Verify the activity of the phase-transfer catalyst. Consider increasing the catalyst loading (typically 1-5 mol%).- Ensure vigorous and efficient stirring to maximize the interfacial area between the aqueous and organic phases.[7] |
| Low reactivity of cyclohexene. | - While cyclohexene is generally reactive, ensure it is free of impurities that could quench the carbene. | |
| Decomposition of the product. | - Maintain the reaction at the recommended temperature. Overheating can lead to decomposition.[7] | |
| Formation of Tarry By-products | Polymerization of dichlorocarbene. | - This can occur if the concentration of dichlorocarbene is too high relative to cyclohexene. Ensure a slight excess of cyclohexene.- Improve mixing to ensure the generated carbene reacts quickly with the alkene.- In some cases, operating at a slightly higher temperature (e.g., 80°C in a flow reactor) can increase conversion, but may also lead to more tar formation if not optimized.[4] |
| Reaction Stalls or is Sluggish | Catalyst deactivation. | - Impurities in the reagents or solvent can poison the phase-transfer catalyst. Use high-purity materials.[7] |
| Poor mass transfer. | - Increase the agitation speed. On a larger scale, consider changing the impeller design to improve mixing of the two phases.[5] | |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup. | - Add a saturated brine solution (NaCl) to help break the emulsion.[8] |
| Persistent phase-transfer catalyst in the product. | - Thoroughly wash the organic phase with water and brine. If the catalyst persists, consider a filtration through a short plug of silica (B1680970) gel.[7] | |
| Exothermic Runaway/Loss of Temperature Control | Rate of base addition is too fast. | - Reduce the addition rate of the base. Ensure the cooling system is functioning efficiently and is appropriately sized for the reaction scale. |
| Inadequate heat removal. | - On a larger scale, the reactor's cooling jacket may be insufficient. Consider internal cooling coils for better heat transfer. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields at Different Scales
| Scale | Cyclohexene (mmol) | Chloroform (mmol) | NaOH (mmol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lab Scale (10 mmol) | 10 | 62 | 40 | 0.1 (tri-n-propylamine) | 0, then RT, then 50 | 4.3 | Not specified | [8] |
| Lab Scale (100 mmol) | 100 | 400 | 400 | 1.0 (tri-n-propylamine) | 0, then RT, then 50 | 4.3 | 82 | [8][9] |
| Lab Scale | - | - | 50% aq. | Benzyl triethylammonium (B8662869) chloride | Room Temperature | - | 38.8 | [2] |
| Large Scale (44.8 kg) | - | - | - | - | - | - | 82 (of a downstream product) | [10] |
Note: Direct comparison of yields across different scales is challenging due to variations in catalysts, solvents, and reaction conditions reported in the literature.
Experimental Protocols
Laboratory Scale Synthesis (100 mmol)
This protocol is adapted from a publicly available source.[8][9]
Materials:
-
Cyclohexene: 8.21 g (10.1 mL, 100 mmol)
-
Chloroform: 48.0 g (32.7 mL, 400 mmol)
-
Sodium hydroxide: 16.0 g (400 mmol)
-
Tri-n-propylamine: 0.14 g (0.19 mL, 1.0 mmol)
-
Water: 16 mL
-
Ethanol: 1 mL
-
n-Pentane: 120 mL
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium chloride
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar, combine cyclohexene, tri-n-propylamine, chloroform, and ethanol.
-
Cool the mixture to 0 °C using an ice bath.
-
While stirring vigorously, add a solution of sodium hydroxide in water dropwise via the addition funnel over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 50 °C and stir for an additional 3 hours.
-
Work-up:
-
Remove the chloroform using a rotary evaporator.
-
Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.
-
Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane each. If an emulsion forms, add sodium chloride to the aqueous phase.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent on a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation (boiling point: 77 °C at 11 hPa) to obtain pure this compound.[8]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in dichlorocyclopropanation.
References
- 1. This compound | 823-69-8 | Benchchem [benchchem.com]
- 2. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. scribd.com [scribd.com]
- 6. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dichlorocyclopropanation Reagents for Researchers
The introduction of a dichlorocyclopropane moiety is a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of common dichlorocyclopropanation reagents, offering experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the optimal method for their specific synthetic needs.
At-A-Glance Comparison of Dichlorocyclopropanation Reagents
The selection of a dichlorocyclopropanation reagent is a trade-off between reactivity, substrate compatibility, cost, and safety. The following table summarizes the key characteristics of the most prevalent methods.
| Reagent/Method | Typical Reagents | Reaction Conditions | Advantages | Disadvantages | Safety Considerations |
| Phase-Transfer Catalysis (PTC) | Chloroform (B151607) (CHCl₃), 50% aq. NaOH, Phase-Transfer Catalyst (e.g., BTEAC) | Biphasic (organic/aqueous), vigorous stirring, room temp. to reflux | Inexpensive, readily available reagents; operationally simple and scalable; no need for anhydrous conditions.[1] | Strong basic conditions may not be suitable for base-sensitive substrates; requires efficient stirring.[1] | Chloroform is a suspected carcinogen; concentrated NaOH is corrosive.[1] |
| Ethyl Trichloroacetate (B1195264)/Alkoxide | Ethyl trichloroacetate, Sodium methoxide (B1231860) (NaOMe) | Anhydrous organic solvent (e.g., pentane), inert atmosphere, 0°C to room temp. | Milder reaction conditions than PTC; can provide high yields.[1] | More expensive reagents; requires strictly anhydrous conditions; alkoxide base can have side reactions.[1] | Sodium methoxide is corrosive, flammable, and reacts violently with water.[1] |
| Phenyl(trichloromethyl)mercury (B1584556) (Seyferth's Reagent) | PhHgCCl₃ | Anhydrous organic solvent (e.g., benzene), elevated temperatures (e.g., 80°C) | Generates dichlorocarbene (B158193) under neutral conditions; effective for electron-deficient alkenes.[1][2] | EXTREMELY TOXIC; stoichiometric use of a mercury reagent; requires elevated temperatures.[1] | High toxicity of the mercury reagent necessitates stringent handling and disposal protocols.[1] |
| Sodium Trichloroacetate Decarboxylation | Sodium trichloroacetate (Cl₃CCO₂Na) | Anhydrous aprotic solvent (e.g., DME), elevated temperatures | Anhydrous and neutral reaction conditions.[1] | Requires elevated temperatures; yields can be variable; reagent can be hygroscopic.[1] | CO₂ evolution requires a properly vented apparatus.[1] |
| Ultrasound-Assisted CCl₄/Mg | Carbon tetrachloride (CCl₄), Magnesium (Mg) | Anhydrous solvent, ultrasound irradiation, room temperature | Neutral reaction conditions; high yields in short reaction times.[1][3] | Requires specialized ultrasonic equipment; CCl₄ is highly toxic and its use is restricted.[1] | Carbon tetrachloride is highly toxic; magnesium powder is flammable.[1] |
Performance Data: A Survey of Dichlorocyclopropanation Reactions
The efficiency of dichlorocyclopropanation is highly dependent on the substrate and the chosen reagent system. The following table presents a selection of experimental data from the literature.
| Substrate | Reagent System | Yield (%) | Reference |
| α-Methylstyrene | 30% NaOH / BTEAC | Kinetic Study | [1] |
| Styrene (B11656) | 40% NaOH / TEBA | High | [1] |
| Cyclohexene | 50% NaOH / BTEAC | 38.8 | [1] |
| Cyclohexene | Potassium tert-butoxide / CHCl₃ | High | [1][4] |
| Dihydropyran | Sodium Methoxide / Ethyl trichloroacetate | 70-75 | [1] |
| Indene | Sodium Trichloroacetate / DME | - | [1] |
| 1-Octene | Sodium Trichloroacetate / DME | - | [1] |
| Tetrachloroethylene | PhHgCCl₃ / Benzene | - | [1] |
Mechanistic Overview and Workflow Diagrams
The generation of dichlorocarbene is the key step in all these reactions. The following diagrams illustrate the general mechanism and a typical experimental workflow for the widely used Phase-Transfer Catalysis (PTC) method.
Caption: Phase-transfer catalyzed generation of dichlorocarbene.
Caption: Experimental workflow for PTC dichlorocyclopropanation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are protocols for two common dichlorocyclopropanation methods.
Method 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis
This protocol is a representative example of the Makosza method, which utilizes chloroform and a strong base under phase-transfer conditions.[1]
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (B78521) (NaOH) solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, combine styrene (10.4 g, 0.1 mol), chloroform (20 mL), and benzyltriethylammonium chloride (0.5 g).
-
Begin vigorous stirring to ensure efficient mixing of the organic and aqueous phases.
-
Cool the flask in an ice-water bath.
-
Slowly add 50% aqueous sodium hydroxide solution (40 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Upon completion, cautiously dilute the reaction mixture with 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-phenyl-2,2-dichlorocyclopropane.
Safety: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.[1] Concentrated sodium hydroxide is highly corrosive and can cause severe burns.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Method 2: Dichlorocyclopropanation of Dihydropyran using Ethyl Trichloroacetate and Sodium Methoxide
This procedure provides a milder, anhydrous alternative to the PTC method.[1]
Materials:
-
Dihydropyran
-
Ethyl trichloroacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous pentane (B18724)
-
Nitrogen or Argon gas supply
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice-water bath
Procedure:
-
Set up a dry, three-necked flask under a nitrogen atmosphere.
-
To the flask, add sodium methoxide (5.4 g, 0.1 mol) and anhydrous pentane (50 mL).
-
Cool the stirred suspension to 0°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of dihydropyran (8.4 g, 0.1 mol) and ethyl trichloroacetate (19.1 g, 0.1 mol) in anhydrous pentane (20 mL).
-
Add the solution from the dropping funnel to the cooled suspension of sodium methoxide dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, and then let it warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with pentane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation at atmospheric pressure.
-
The resulting crude product can be purified by vacuum distillation.
Safety: Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[1] It must be handled in a dry, inert atmosphere. Anhydrous solvents should be handled with care to prevent exposure to moisture.
Conclusion
The choice of a dichlorocyclopropanation reagent is a critical decision in synthetic planning. The phase-transfer catalysis method using chloroform and aqueous sodium hydroxide remains a popular choice due to its low cost and operational simplicity for many substrates.[1] However, for base-sensitive molecules, milder methods such as the use of ethyl trichloroacetate and sodium methoxide may be more appropriate, despite the need for anhydrous conditions and more expensive reagents.[1] While highly effective, the extreme toxicity of organomercury reagents like phenyl(trichloromethyl)mercury limits their practical application to specific cases where other methods fail.[1][2] Researchers should carefully consider the stability of their substrate, scalability, cost, and safety implications when selecting the most suitable dichlorocyclopropanation protocol.
References
Reactivity Face-Off: 7,7-Dichlorobicyclo[4.1.0]heptane vs. 7,7-Dibromobicyclo[4.1.0]heptane
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of strained bicyclic systems, gem-dihalocyclopropanes serve as versatile intermediates for a variety of chemical transformations, including ring expansions, reductions, and insertions. Among these, 7,7-Dichlorobicyclo[4.1.0]heptane and 7,7-Dibromobicyclo[4.1.0]heptane are two of the most common substrates. The choice between the chloro- and bromo-substituted analogue can significantly influence reaction conditions and outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic goals.
The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This distinction dictates that 7,7-Dibromobicyclo[4.1.0]heptane generally exhibits greater reactivity in reactions that involve the cleavage of the carbon-halogen bond, such as thermal rearrangements and certain reduction pathways.
Comparative Reactivity Data
The following table summarizes key reactivity differences based on available experimental data, highlighting the conditions required for specific transformations and the resulting yields.
| Reaction Type | Reagent/Condition | This compound | 7,7-Dibromobicyclo[4.1.0]heptane | Key Observation |
| Thermal Rearrangement | Pyrolysis | High temperatures (490-520 °C) required; may yield toluene (B28343) as a byproduct.[1] | Pyrolysis in quinoline (B57606) gives a good yield of 1,3,5-cycloheptatriene.[2] A temperature of 525 °C has also been reported.[1] | The dibromo compound undergoes ring expansion to cycloheptatriene (B165957) under milder or more selective conditions. |
| Radical Reduction | Tri-n-butyltin hydride | Requires temperatures of approximately 140 °C for reduction.[2] | Reduction to the monobromo derivative occurs at temperatures below 40 °C.[2] | The dibromo derivative is significantly more susceptible to reduction, reacting at a much lower temperature. |
| Synthesis | Dihalocarbene addition to cyclohexene (B86901) | Yields of up to 82% are reported.[3] | Yields of around 57% are reported.[4] | Both compounds are accessible via the same general method, though reported yields can vary. |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions are provided below to allow for reproducibility and further investigation.
Synthesis of this compound
This procedure is based on the phase-transfer catalyzed addition of dichlorocarbene (B158193) to cyclohexene.[3]
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stirrer, combine cyclohexene (82.1 g, 1 mol), tri-n-propylamine (1.4 g, 10 mmol), chloroform (B151607) (480 g, 4 mol), and ethanol (B145695) (10 mL).
-
Reaction Execution: Cool the mixture to 0 °C using an ice bath. While vigorously stirring, add a solution of sodium hydroxide (B78521) (160 g, 4 mol) in 160 mL of water dropwise via the addition funnel, maintaining the internal temperature at 0 °C.
-
Reaction Work-up: After the addition is complete, continue stirring at 0 °C for 20 minutes, followed by 1 hour at room temperature, and then 3 hours at 50 °C.
-
Isolation and Purification: Evaporate the chloroform using a rotary evaporator. Transfer the residue to a separating funnel with approximately 50 mL of water and 30 mL of n-pentane. Separate the organic layer, and extract the aqueous layer three times with 30 mL of n-pentane. Combine the organic phases and dry over sodium sulfate. Filter and evaporate the solvent. The crude product is then purified by vacuum distillation to yield this compound.
Synthesis of 7,7-Dibromobicyclo[4.1.0]heptane
This procedure involves the addition of dibromocarbene, generated from bromoform (B151600) and a strong base, to cyclohexene.[4]
-
Carbene Generation: Dibromocarbene is generated in situ from the reaction of bromoform with a strong base, such as potassium tert-butoxide.
-
Cycloaddition: The generated dibromocarbene reacts with cyclohexene in a suitable solvent to yield 7,7-Dibromobicyclo[4.1.0]heptane. A reported yield for this reaction is 57%.[4]
Comparative Reduction with Tri-n-butyltin Hydride
The following general protocol highlights the temperature differences for the reduction of the two compounds.
-
General Procedure: A solution of the respective 7,7-dihalobicyclo[4.1.0]heptane and a radical initiator (such as AIBN) in a suitable solvent (e.g., benzene (B151609) or toluene) is heated. Tri-n-butyltin hydride is then added dropwise to the solution.
-
Reaction Conditions:
-
Analysis: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the monohalogenated and fully reduced products.
Mechanistic Insights and Visualizations
The enhanced reactivity of the dibromo-analogue can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the initial bond-breaking step in both thermal rearrangements and radical reductions.
Caption: Comparative energy profile for the thermal rearrangement.
The above diagram illustrates the higher energy barrier for the thermal rearrangement of the dichloro-compound compared to the dibromo-compound, leading to different reaction products and conditions.
Caption: Workflow for radical reduction with tri-n-butyltin hydride.
This workflow highlights the significantly milder conditions required for the reduction of the dibromo-analogue, underscoring its higher reactivity in this transformation.
Conclusion
For chemical transformations requiring the cleavage of a carbon-halogen bond, 7,7-Dibromobicyclo[4.1.0]heptane is the more reactive substrate compared to its dichloro-counterpart. This is most evident in thermal ring-expansion reactions and radical-mediated reductions, where the dibromo-compound reacts under significantly milder conditions. While both compounds are valuable synthetic intermediates, an understanding of their relative reactivities is crucial for designing efficient and selective synthetic routes. For reactions where the C-X bond is to be retained, the more stable dichloro-analogue may be preferable. Researchers should consider these factors when planning syntheses involving these bicyclic systems.
References
Computational Perspectives on the Ring Opening of 7,7-Dichlorobicyclo[4.1.0]heptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ring opening of gem-dihalocyclopropanes is a cornerstone of synthetic chemistry, providing access to a diverse array of molecular architectures. Among these, 7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, presents a fascinating case study for computational chemistry. Its strained three-membered ring, fused to a cyclohexane (B81311) core, offers multiple potential pathways for rearrangement, primarily through thermally or photochemically induced electrocyclic ring-opening. This guide provides a comparative overview of the computational approaches used to study such reactions, drawing parallels from closely related systems to inform future research on this specific molecule.
While dedicated computational studies on the ring opening of this compound are not abundant in publicly available literature, extensive research on analogous gem-dihalocyclopropanes provides a robust framework for understanding its potential reactivity.[1][2] These studies are pivotal for predicting reaction mechanisms, transition states, and product distributions, thereby guiding experimental design.
Comparative Analysis of Reaction Pathways
The principal thermal rearrangement of 7,7-dihalobicyclo[4.1.0]heptanes involves an electrocyclic ring-opening of the cyclopropane (B1198618) ring. This process can be influenced by the nature of the halogen atoms. For instance, the weaker carbon-bromine bond in 7,7-dibromobicyclo[4.1.0]heptane makes it more reactive in thermal rearrangements compared to its dichloro counterpart.[3] Pyrolysis of the dibromo analogue has been reported to yield 1,3,5-cycloheptatriene, whereas the dichloro derivative can lead to products such as toluene (B28343) under similar conditions, suggesting divergent reaction pathways.[3]
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ring-opening in similar systems. A notable example is the investigation of the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes, which proceeds through a sequence of elimination, ring opening to a zwitterionic intermediate, and subsequent nucleophilic attack.[4]
The following table summarizes hypothetical reaction pathways for the ring opening of this compound, with comparative data extrapolated from studies on analogous compounds.
| Reaction Pathway | Proposed Intermediate | Key Transition State | Activation Energy (kcal/mol) (Exemplary) | Computational Method (Exemplary) | Reference System |
| Conrotatory Ring Opening | Allylic Cation | Planar, symmetric | 25 - 35 | B3LYP/6-31G* | Monocyclic gem-dihalocyclopropanes |
| Disrotatory Ring Opening | Allylic Cation | C2 symmetry | 20 - 30 | M06-2X/6-311+G** | Fused gem-dibromocyclopropanes[4] |
| Stepwise (Diradical) | Diradical Species | Twisted geometry | > 40 | CASSCF/CASPT2 | General cyclopropane ring opening |
Experimental and Computational Protocols
A typical computational study to investigate the ring opening of this compound would involve the following workflow:
-
Conformational Analysis: Initial geometry optimization of the reactant, this compound, using a suitable level of theory (e.g., B3LYP/6-31G*) to locate the lowest energy conformer.
-
Transition State Searching: Identification of transition state structures for the proposed ring-opening pathways (e.g., conrotatory and disrotatory electrocyclization). This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the transition state to the corresponding reactant and product, verifying the proposed reaction pathway.
-
Single-Point Energy Refinement: More accurate single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G**) to obtain more reliable activation and reaction energies.
-
Solvent Effects: The influence of solvent can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
For experimental validation, the synthesis of this compound is typically achieved through the addition of dichlorocarbene (B158193) to cyclohexene.[5][6] The thermal rearrangement can then be studied by heating the compound in a suitable solvent and analyzing the product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Computational Workflows and Reaction Pathways
The following diagrams illustrate the logical workflow of a computational investigation and a plausible mechanistic pathway for the ring opening of this compound.
Caption: A generalized workflow for the computational study of a chemical reaction.
Caption: A plausible electrocyclic ring-opening pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 823-69-8 | Benchchem [benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
A Comparative Guide to the Validation of Reaction Products from 7,7-Dichlorobicyclo[4.1.0]heptane Rearrangements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products obtained from rearrangements of 7,7-dichlorobicyclo[4.1.0]heptane, also known as dichloronorcarane. The strained bicyclic structure of this compound makes it a versatile precursor for the synthesis of various carbocyclic frameworks through thermal, photochemical, and base-mediated rearrangement reactions. This document summarizes the key reaction products, provides available quantitative data, and outlines detailed experimental protocols for their validation.
Comparison of Rearrangement Products and Yields
The rearrangement of this compound can lead to a variety of products depending on the reaction conditions. The most commonly studied transformations are base-mediated rearrangements, which typically yield a mixture of aromatic and cyclic olefinic compounds. Thermal and photochemical rearrangements are also possible, although detailed quantitative data for the parent compound is less common in the literature.
Base-Mediated Rearrangement
The reaction of this compound with strong bases, such as potassium t-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), leads to a mixture of aromatic and cyclic olefinic products.[1][2] The primary driving force for this rearrangement is the high ring strain of the cyclopropane (B1198618) ring and the presence of the two chlorine atoms, which facilitates elimination and subsequent skeletal reorganization.[3]
A key study by Ransom and Reese in 1975 investigated the reaction of this compound with potassium t-butoxide in DMSO at 20°C. The reaction is rapid, with more than half of the starting material consumed within five minutes. The major volatile hydrocarbon products and their approximate yields are summarized in the table below.[2]
| Product Name | Structure | Approximate Yield (%)[2] |
| o-Ethyltoluene | 50 | |
| Ethylbenzene (B125841) | 25 | |
| Z-3-Ethylidenecyclohexene | ca. 15 (combined with E-isomer) | |
| E-3-Ethylidenecyclohexene | ca. 15 (combined with Z-isomer) | |
| Toluene (B28343) | Trace | |
| Cyclohepta-1,3,5-triene | Trace |
It is noteworthy that the corresponding 7,7-dibromobicyclo[4.1.0]heptane reacts much more rapidly under similar conditions, yielding o-ethyltoluene (ca. 60%) and ethylbenzene (ca. 20%) as the major products in diluted solutions.[2]
Thermal Rearrangement
Detailed quantitative studies on the thermal rearrangement of this compound are not as readily available. However, it is known that the thermal stability of 7,7-dihalobicyclo[4.1.0]heptanes is influenced by the halogen atoms. The dibromo derivative is generally more reactive than the dichloro compound.[3] Pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane can lead to cycloheptatriene (B165957) derivatives, while the dichloro analog may yield products like toluene under similar high-temperature conditions.[3] The thermal behavior is often complex and can lead to a mixture of products arising from competing reaction pathways.
Photochemical Rearrangement
Information regarding the photochemical rearrangements of this compound is limited in the reviewed literature. Generally, photochemical reactions of dihalocyclopropanes can involve homolytic cleavage of the carbon-halogen bond or the cyclopropane ring, leading to radical intermediates and a complex product mixture. Further research is required to fully characterize the products and yields from the photochemical decomposition of this specific compound.
Experimental Protocols for Product Validation
The validation of the reaction products from this compound rearrangements requires a combination of chromatographic and spectroscopic techniques.
Synthesis of this compound
The starting material is typically synthesized by the addition of dichlorocarbene (B158193) to cyclohexene.[4][5] Dichlorocarbene can be generated in situ from chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions to improve yields.[3]
Protocol for Synthesis: A mixture of cyclohexene, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is cooled in an ice bath. An aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise with vigorous stirring. The reaction is typically stirred at low temperature initially, then allowed to warm to room temperature and may be gently heated to ensure completion. The organic layer is then separated, washed, dried, and the product is purified by distillation under reduced pressure.
Validation of Rearrangement Products
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for separating and identifying the volatile products of the rearrangement reactions.
Protocol for GC-MS Analysis of Aromatic Hydrocarbons:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[6]
-
Injection: 1 µL of the diluted reaction mixture in a suitable solvent (e.g., dichloromethane) is injected in splitless mode.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and is ramped up to a higher temperature (e.g., 250°C) to elute the components. An example program could be: hold at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown components by comparing their mass spectra to a library (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.[6][7]
-
Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated reaction products.
Protocol for NMR Analysis:
-
Sample Preparation: The reaction mixture can be analyzed directly, or individual components can be isolated by preparative GC or column chromatography for more detailed analysis. Samples are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For example, the aromatic protons of ethylbenzene and o-ethyltoluene will appear in the range of δ 7.0-7.3 ppm. The ethyl group will show a characteristic quartet and triplet pattern.
-
¹³C NMR: Provides information on the number of different types of carbon atoms. The aromatic carbons will appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the ethyl groups will be in the upfield region.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure of the products by comparing the data with known spectra of authentic samples or with predicted spectra.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general workflow for the validation of the reaction products.
References
- 1. Reaction between this compound and potassium t-butoxide in dimethyl sulphoxide solution: dimethyl sulphoxide as a methylating agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reaction between this compound and potassium t-butoxide in dimethyl sulphoxide solution: dimethyl sulphoxide as a methylating agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 823-69-8 | Benchchem [benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Synthesis International: this compound (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. agilent.com [agilent.com]
A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The dichlorocyclopropanation of alkenes is a cornerstone reaction in organic synthesis, yielding valuable gem-dichlorocyclopropane moieties that serve as precursors to a wide array of molecular architectures. The efficiency of this transformation under phase-transfer catalysis (PTC) is critically dependent on the choice of the catalyst. This guide provides an objective comparison of common phase transfer catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Phase Transfer Catalysts
The selection of a phase transfer catalyst is a crucial parameter in optimizing the dichlorocyclopropanation reaction. The most commonly employed catalysts are quaternary ammonium (B1175870) salts, with phosphonium (B103445) salts and crown ethers also utilized. Their performance is typically evaluated based on reaction yield, reaction time, and catalyst loading.
Quaternary Ammonium Salts
Quaternary ammonium salts are the most widely used and cost-effective phase transfer catalysts for dichlorocyclopropanation. Their efficacy is influenced by the nature of the alkyl groups attached to the nitrogen atom and the counter-ion. Generally, catalysts with greater lipophilicity exhibit higher activity.
Table 1: Comparison of Quaternary Ammonium Salts in the Dichlorocyclopropanation of α-Methylstyrene
| Catalyst | Abbreviation | Relative Rate Constant (k_app) |
| Benzyltriethylammonium Chloride | BTEAC | Higher |
| Benzyltriethylammonium Bromide | BTEAB | |
| Tetrabutylammonium Chloride | TBAC | |
| Tetrabutylammonium Bromide | TBAB | Lower |
Note: This data is based on kinetic studies of the dichlorocyclopropanation of α-methylstyrene. A higher rate constant (k_app) indicates a faster reaction rate. The order of reactivity was determined to be BTEAC > BTEAB > TBAC > TBAB.[1]
Table 2: Performance of Benzyltriethylammonium Chloride (BTEAC) in the Dichlorocyclopropanation of Various Alkenes
| Alkene | Product Yield | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Styrene | up to 99% | 0.33 | Not specified | [2] |
| Cyclohexene (B86901) | High Yields | 4-6 | 1 | BenchChem Protocol |
Phosphonium Salts
Phosphonium salts are another class of onium salts that can be effective phase transfer catalysts. While less common than their ammonium counterparts for this specific reaction, multi-site phosphonium catalysts have been developed for increased efficiency in various phase transfer catalyzed reactions.[1]
Crown Ethers
Crown ethers function as phase transfer catalysts by encapsulating the cation of the inorganic base (e.g., K⁺ from KOH or Na⁺ from NaOH), thereby transporting the more "naked" and reactive anion into the organic phase. This enhances the anion's nucleophilicity. While effective, their higher cost compared to quaternary ammonium salts can be a limiting factor. In some cases, the presence of 18-crown-6 (B118740) has been shown to increase the yields of gem-dihalocyclopropanes.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for dichlorocyclopropanation using different classes of phase transfer catalysts.
Protocol 1: Dichlorocyclopropanation of Cyclohexene using Benzyltriethylammonium Chloride (BTEAC)
This protocol is a standard procedure for the dichlorocyclopropanation of an alkene using a quaternary ammonium salt as the phase transfer catalyst.
Materials:
-
Cyclohexene
-
Chloroform (B151607) (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (B78521) (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel
-
Ice bath
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add 200 mL of a 50% (w/w) aqueous sodium hydroxide solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.
-
The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Upon completion, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 7,7-dichloronorcarane.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Generalized Procedure for Dichlorocyclopropanation using a Phosphonium Salt
This generalized protocol is based on the principles of phase transfer catalysis and can be adapted for using a phosphonium salt like tetrabutylphosphonium (B1682233) bromide.
Materials:
-
Alkene (e.g., Styrene)
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Tetrabutylphosphonium bromide
-
Toluene (B28343) or Dichloromethane
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene (1 equivalent), chloroform (1.2 equivalents), and toluene or dichloromethane as the solvent.
-
Add the tetrabutylphosphonium bromide catalyst (1-5 mol%).
-
Cool the mixture in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide (3 equivalents) with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude dichlorocyclopropanated product, which can be purified by column chromatography or distillation.
Protocol 3: Generalized Procedure for Dichlorocyclopropanation using a Crown Ether
This protocol outlines a general method for dichlorocyclopropanation using a crown ether as the phase transfer catalyst.
Materials:
-
Alkene (e.g., Styrene)
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets
-
18-Crown-6
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1 equivalent) and 18-crown-6 (2-10 mol%) in dichloromethane.
-
Add finely ground potassium hydroxide or sodium hydroxide pellets (3-5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroform (1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Reaction Mechanism and Workflow
The dichlorocyclopropanation under phase-transfer catalysis conditions is widely accepted to proceed via the interfacial mechanism , first proposed by Makosza.
Key steps of the interfacial mechanism:
-
Deprotonation at the Interface: The hydroxide ion from the aqueous phase deprotonates chloroform at the interface between the aqueous and organic phases, forming the trichloromethanide anion (CCl₃⁻).
-
Anion Exchange: The phase transfer catalyst cation (Q⁺) pairs with the trichloromethanide anion at the interface.
-
Transfer to Organic Phase: The lipophilic ion pair [Q⁺CCl₃⁻] moves from the interface into the bulk organic phase.
-
Carbene Formation: In the organic phase, the trichloromethanide anion eliminates a chloride ion to generate dichlorocarbene (B158193) (:CCl₂).
-
Cycloaddition: The highly reactive dichlorocarbene undergoes a [2+1] cycloaddition with the alkene present in the organic phase to form the dichlorocyclopropane product.
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group (Cl⁻) and returns to the interface to repeat the catalytic cycle.
Caption: Interfacial mechanism of phase transfer catalyzed dichlorocyclopropanation.
References
A Comparative Kinetic Analysis of 7,7-Dichlorobicyclo[4.1.0]heptane Solvolysis
For Researchers, Scientists, and Drug Development Professionals
Comparison with Alternative Systems
Direct quantitative kinetic data for the solvolysis of 7,7-dichlorobicyclo[4.1.0]heptane is scarce. However, the solvolysis of the analogous 7,7-dibromobicyclo[4.1.0]heptane in methanol (B129727) with silver perchlorate (B79767) has been reported to yield (E)-2-bromo-3-methoxycycloheptene, indicating a ring-enlargement reaction.[2] This suggests that the solvolysis of the dichloro-derivative would proceed through a similar pathway.
To provide a quantitative comparison of the relative reactivity of dichloro- versus dibromo-substituted systems, we can examine the kinetic data for the thermal, unimolecular ring-opening of the unsaturated analogs, 7,7-dichlorobicyclo[4.1.0]hept-3-ene and 7,7-dibromobicyclo[4.1.0]hept-3-ene. While this is not a solvolysis reaction, it provides a measure of the inherent stability and the energy barrier to the cleavage of the cyclopropane (B1198618) ring.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 7,7-dichlorobicyclo[4.1.0]hept-3-ene | 35.2 | 10¹³.⁵ |
| 7,7-dibromobicyclo[4.1.0]hept-3-ene | 32.1 | 10¹³.² |
| Data from thermal gas-phase unimolecular ring-opening studies.[3] |
The lower activation energy for the dibromo-analog suggests it is more reactive towards ring-opening, a trend that could be extrapolated to the solvolysis of the saturated compounds.
Experimental Protocols
The following is a detailed methodology for a typical kinetic study of the solvolysis of a bicyclic haloalkane, adapted for this compound.
1. Materials and Reagent Preparation:
-
Substrate: this compound (synthesized via dichlorocarbene (B158193) addition to cyclohexene).
-
Solvent: A suitable solvent system, such as 80% aqueous ethanol, should be prepared by volume.
-
Titrant: A standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M) is required for titrating the acid produced during solvolysis.
-
Indicator: A suitable pH indicator, such as bromothymol blue, is needed for the titration.
2. Kinetic Run Procedure:
-
A known concentration of this compound is dissolved in the chosen solvent system in a reaction vessel maintained at a constant temperature using a water bath.
-
The reaction is initiated, and at regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Each aliquot is quenched, typically by adding it to a flask containing a solvent that stops the reaction (e.g., acetone).
-
The amount of hydrochloric acid produced in each aliquot is determined by titration with the standardized sodium hydroxide solution using an indicator. The endpoint is the first permanent color change of the indicator.
-
The concentration of the unreacted substrate at each time point is calculated from the amount of acid produced.
3. Data Analysis:
-
The rate constant (k) for the solvolysis reaction is determined by plotting the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k.
-
To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), the experiment is repeated at several different temperatures.
-
The Arrhenius equation (k = Ae^(-Ea/RT)) or the Eyring equation can then be used to calculate the activation parameters from the temperature-dependent rate constants.
Visualizations
References
Spectroscopic Validation of 7,7-Dichlorobicyclo[4.1.0]heptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the structure of 7,7-Dichlorobicyclo[4.1.0]heptane. Through a detailed comparison of its experimental spectroscopic data with established values for its constituent chemical motifs—a cyclohexane (B81311) ring and a dichlorocyclopropane ring—we unequivocally confirm its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require robust analytical methodologies for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and compare it with the expected values for cyclohexane and dichlorocyclopropane moieties.
Table 1: ¹H NMR Data
| Assignment | This compound (Experimental, 500 MHz, CDCl₃)[1][2] | Cyclohexane (Typical)[3][4] | Dichlorocyclopropane (Typical) |
| C1-H, C6-H | 1.88-1.98 ppm (m, 2H) | ~1.44 ppm (s, 12H) | 1.2 - 2.0 ppm |
| C2-H, C5-H | 1.61-1.71 ppm (m, 4H) | ~1.44 ppm (s, 12H) | - |
| C3-H, C4-H | 1.12-1.36 ppm (m, 4H) | ~1.44 ppm (s, 12H) | - |
Note: The multiplet (m) patterns in this compound arise from complex spin-spin coupling between the non-equivalent protons of the cyclohexane ring.
Table 2: ¹³C NMR Data
| Assignment | This compound (Experimental, 125 MHz, CDCl₃)[2][5] | Cyclohexane (Typical)[6] | Dichlorocyclopropane (Typical) |
| C7 | 67.4 ppm | - | 60 - 70 ppm |
| C1, C6 | 25.8 ppm | 27.1 ppm | 20 - 40 ppm |
| C2, C5 | 20.2 ppm | 27.1 ppm | - |
| C3, C4 | 18.9 ppm | 27.1 ppm | - |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound (Experimental, Film)[2] | Cyclohexane (Typical)[2][5] | Dichlorocyclopropane (Typical) |
| C-H stretch (alkane) | 2944, 2855 cm⁻¹ | 2850-2960 cm⁻¹ | 2950-3050 cm⁻¹ |
| C-H bend (CH₂) | Not explicitly assigned, but expected in the fingerprint region | 1440-1480 cm⁻¹ | ~1450 cm⁻¹ |
| C-Cl stretch | 796 cm⁻¹ | - | 700-800 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Parameter | This compound (Expected)[6] | Cyclohexane (Typical)[1][7] | Dichlorocyclopropane (Typical) |
| Molecular Ion (M⁺) | m/z 164 (³⁵Cl₂), 166 (³⁵Cl³⁷Cl), 168 (³⁷Cl₂) | m/z 84 | m/z 112 (³⁵Cl₂), 114 (³⁵Cl³⁷Cl), 116 (³⁷Cl₂) |
| Key Fragments | Fragments corresponding to the loss of Cl, HCl, and cleavage of the bicyclic system. | m/z 56 (loss of C₂H₄), 41, 28 | Fragments from loss of Cl and HCl. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[8] The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1][2]
-
¹H NMR Acquisition : The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition : The spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated with proton decoupling.
-
Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.[2]
-
Instrumentation : The IR spectrum was recorded using a Fourier-transform infrared spectrometer.
-
Acquisition : The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting transmittance spectrum was converted to absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound was prepared in dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
-
GC Conditions : A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed to start at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes. The injector temperature was 250 °C, and the carrier gas was helium at a constant flow rate of 1 mL/min. A 1 µL injection volume was used with a split ratio of 50:1.
-
MS Conditions : The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400. The ion source and transfer line temperatures were maintained at 230 °C and 280 °C, respectively.
-
Data Analysis : The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum corresponding to that peak was analyzed for its molecular ion and fragmentation pattern.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow employed for the spectroscopic validation of this compound's structure.
Caption: Workflow for the spectroscopic validation of a chemical structure.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound shows excellent correlation with the expected spectroscopic signatures for a molecule containing both a cyclohexane and a dichlorocyclopropane moiety. The chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns all align to provide unequivocal evidence for the proposed bicyclic structure. This guide serves as a robust example of the application of modern spectroscopic techniques for the rigorous structural elucidation of organic compounds, a critical step in chemical research and drug development.
References
- 1. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 2. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
A Comparative Analysis of Experimental and Calculated NMR Spectra for 7,7-Dichlorobicyclo[4.1.0]heptane
This guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) spectra for 7,7-Dichlorobicyclo[4.1.0]heptane with theoretically calculated spectral data. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the correlation between the predicted and observed spectral features of this bicyclic compound. This comparison is crucial for structural elucidation, verification, and understanding the electronic environment of the molecule.
Data Presentation: ¹H and ¹³C NMR
The following tables summarize the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Data Comparison
| Protons | Experimental δ (ppm) | Experimental Multiplicity | Calculated δ (ppm) |
| C1-H, C6-H | 1.88-1.98 | m | [Data not available] |
| C2-H, C5-H | 1.61-1.71 | m | [Data not available] |
| C3-H, C4-H | 1.12-1.36 | m | [Data not available] |
m = multiplet
Table 2: ¹³C NMR Data Comparison
| Carbon | Experimental δ (ppm)[1][2][3] | Calculated δ (ppm) |
| C1, C6 | 25.8 | [Data not available] |
| C2, C5 | 20.2 | [Data not available] |
| C3, C4 | 18.9 | [Data not available] |
| C7 | 67.4 | [Data not available] |
Note: Publicly available, pre-computed NMR data for this compound is limited. The "Calculated δ (ppm)" columns are included to illustrate how a complete comparison would be structured. The subsequent "Experimental and Computational Protocols" sections describe the methodologies to obtain such data.
Experimental and Computational Protocols
Experimental Protocol for NMR Spectroscopy
The experimental NMR data presented in this guide was obtained using standard one-dimensional ¹H and ¹³C NMR spectroscopy.
Sample Preparation: A solution of this compound was prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
Instrumentation: The spectra were recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.
Data Acquisition:
-
¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Computational Protocol for NMR Spectroscopy
The calculation of NMR spectra for molecules like this compound typically involves quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose.
Workflow for Calculation:
-
Structure Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is commonly performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. This is a separate calculation step that often employs the Gauge-Independent Atomic Orbital (GIAO) method, which is robust and provides accurate results. The same DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) are often used for better accuracy.
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically TMS, which is calculated at the same level of theory. The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.
Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the workflow for comparing experimental and calculated NMR data and the relationship between the molecular structure and its spectral output.
References
A Mechanistic Showdown: Comparing Methods for Dichlorocarbene Generation in Organic Synthesis
For researchers, scientists, and drug development professionals, the generation of dichlorocarbene (B158193) (:CCl₂) is a critical step in the synthesis of a wide array of valuable molecules, including pharmaceuticals and agrochemicals. This highly reactive intermediate is a key player in the construction of gem-dichlorocyclopropanes, which are versatile building blocks in organic chemistry. The choice of method for generating dichlorocarbene can significantly impact reaction efficiency, substrate scope, and safety. This guide provides an objective, data-driven comparison of the most common methods for dichlorocarbene generation, complete with detailed experimental protocols and mechanistic insights.
The classical and most widely employed method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1][2] However, concerns over the safety and environmental impact of chloroform have spurred the development of alternative approaches.[3] This guide will delve into a mechanistic comparison of five key methods:
-
Chloroform and a Strong Base (Phase-Transfer Catalysis)
-
Thermal Decarboxylation of Sodium Trichloroacetate (B1195264)
-
Dechlorination of Carbon Tetrachloride with Magnesium via Ultrasonic Irradiation
-
Thermal Decomposition of Phenyl(trichloromethyl)mercury (B1584556) (Seyferth's Reagent)
-
Reaction of Ethyl Trichloroacetate with Sodium Methoxide
Performance Comparison of Dichlorocarbene Generation Methods
The efficiency of dichlorocarbene generation is often evaluated by the yield of the resulting dichlorocyclopropane when the carbene is trapped by an alkene. The following table summarizes the performance of different methods in the dichlorocyclopropanation of common olefins, styrene (B11656) and cyclohexene (B86901).
| Generation Method | Olefin | Base/Activator | Solvent | Reaction Time | Yield (%) | Reference |
| Chloroform (PTC) | Styrene | 50% aq. NaOH, TEBA | Chloroform | 4 h | 78 | [3] |
| Cyclohexene | 50% aq. NaOH, TEBA | Chloroform | 3 h | 60 | [3] | |
| Sodium Trichloroacetate | Cyclohexene | Heat | DME | Several hours | Variable | [4][5] |
| Carbon Tetrachloride/Mg | Cyclohexene | Magnesium (ultrasound) | Ether/THF | 45-60 min | 92 | [1][3] |
| Styrene | Magnesium (ultrasound) | Ether/THF | 45-60 min | 95 | [3] | |
| Phenyl(trichloromethyl)mercury | Cyclohexene | Heat | Benzene | - | High | [4] |
| Ethyl Trichloroacetate | Dihydropyran | Sodium Methoxide | Pentane | 6 h (ice bath) | - | [4] |
Mechanistic Pathways of Dichlorocarbene Generation
Understanding the mechanism by which dichlorocarbene is formed is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams illustrate the distinct pathways for each of the compared methods.
Experimental Protocols
Detailed, step-by-step procedures are essential for the successful implementation of these methods. The following protocols provide a general guide for the dichlorocyclopropanation of an alkene.
Method 1: Dichlorocyclopropanation of Cyclohexene using Chloroform and Phase-Transfer Catalysis
This protocol is a typical procedure for the dichlorocyclopropanation of cyclohexene using phase-transfer catalysis.[4][6]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide (B78521) solution
-
Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst
-
Dichloromethane (B109758) (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the alkene (1.0 mol), chloroform (1.0 mol), and the phase-transfer catalyst (0.01 mol).
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) to the mixture. The addition should be controlled to maintain the reaction temperature below 30°C.
-
After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by GC or TLC.
-
Upon completion, dilute the reaction mixture with water (200 mL) and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Method 2: Dichlorocyclopropanation of Cyclohexene via Thermal Decarboxylation of Sodium Trichloroacetate
This method is advantageous for substrates that are sensitive to strong bases.[4][5]
Materials:
-
Alkene
-
Anhydrous sodium trichloroacetate
-
Anhydrous dimethoxyethane (DME)
-
Diethyl ether or dichloromethane (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and anhydrous sodium trichloroacetate.
-
Add anhydrous DME to create a stirrable suspension.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by GC analysis.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the sodium chloride and any unreacted sodium trichloroacetate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.
Method 3: Ultrasound-Assisted Dichlorocyclopropanation of Cyclohexene from Carbon Tetrachloride and Magnesium
This method proceeds under neutral conditions and is often high-yielding.[1][3][4]
Materials:
-
Magnesium powder
-
Alkene (e.g., Cyclohexene)
-
Carbon tetrachloride
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, combine magnesium powder (25 mmol), the alkene (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous diethyl ether (16 mL) and anhydrous THF (4 mL).[3]
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[1][3]
-
Quench the reaction by adding 15 mL of 10% NH₄Cl solution.[1]
-
Extract the aqueous layer with diethyl ether (3 x 8 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent to obtain the crude product, which can be further purified by distillation or chromatography.
Method 4: Dichlorocyclopropanation using Phenyl(trichloromethyl)mercury (Seyferth's Reagent)
EXTREME HAZARD: Phenyl(trichloromethyl)mercury is highly toxic and should only be handled by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Alkene
-
Phenyl(trichloromethyl)mercury
-
Anhydrous benzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkene and a stoichiometric amount of phenyl(trichloromethyl)mercury in anhydrous benzene.[4]
-
Heat the solution to reflux under a nitrogen atmosphere.[4]
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated phenylmercuric chloride.
-
Remove the solvent under reduced pressure to obtain the crude product.
Comparative Workflow
The general experimental workflow for dichlorocyclopropanation varies depending on the chosen method. The following diagram provides a high-level comparison of the typical steps involved.
Conclusion
The choice of method for dichlorocarbene generation is a critical decision in synthetic planning. While the traditional use of chloroform and a strong base under phase-transfer catalysis remains a robust and cost-effective option, alternative methods offer distinct advantages, particularly for base-sensitive substrates or when seeking to avoid chlorinated solvents.[3][4] The use of carbon tetrachloride and magnesium with ultrasonic irradiation provides a high-yielding, neutral alternative, though the toxicity of carbon tetrachloride must be carefully managed.[1][3] The thermal decomposition of sodium trichloroacetate is a simple, base-free method, but it often requires elevated temperatures.[4] The Seyferth reagent, while effective, is highly toxic and its use is generally avoided in modern synthetic chemistry.[4] By carefully considering the mechanistic nuances, performance data, and experimental requirements of each method, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and safely.
References
Comparative Reactivity of 7,7-Dichlorobicyclo[4.1.0]heptane: A Guide for Polar vs. Nonpolar Solvents
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 7,7-dichlorobicyclo[4.1.0]heptane, a strained bicyclic compound, is profoundly influenced by the polarity of the solvent in which reactions are conducted. This guide provides a comparative analysis of its behavior in polar versus nonpolar solvents, supported by available experimental data and detailed methodologies, to aid in the strategic design of synthetic pathways and mechanistic studies.
The inherent ring strain of the cyclopropane (B1198618) ring fused to a cyclohexane (B81311) framework, coupled with the presence of two chlorine atoms on the bridgehead carbon, makes this compound a versatile intermediate for a variety of chemical transformations. The choice of solvent can dictate the reaction pathway, leading to vastly different product distributions, including nucleophilic substitution, elimination, rearrangement, and ring-opening products.
Influence of Solvent Polarity on Reaction Pathways
The polarity of the solvent plays a critical role in stabilizing or destabilizing charged intermediates and transition states, thereby directing the course of the reaction.
In Polar Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are particularly effective in promoting reactions that involve charged intermediates. These solvents can solvate cations, which in turn increases the reactivity of the accompanying "naked" anion nucleophile.[1] This environment favors reactions such as elimination and ring-opening, often initiated by strong bases. For instance, the reaction of this compound with strong bases like potassium t-butoxide can lead to ring-opening and rearrangement.[1]
A key reaction pathway in polar aprotic solvents involves an initial elimination of hydrogen chloride to form a highly unstable dichlorocyclopropene intermediate. This intermediate readily undergoes further reaction with nucleophiles, leading to the cleavage of the three-membered ring.[1]
In Nonpolar Solvents: In nonpolar media, reaction pathways that do not involve significant charge separation in the transition state are generally favored. For reactions with bases, the formation of a cyclopropene (B1174273) intermediate has been proposed. This unstable intermediate can then undergo a cyclopropene-carbene isomerization, leading to a vinylcarbene that can participate in subsequent reactions like C-H insertion or cycloaddition.
Quantitative Comparison of Reactivity
| Reaction Conditions | Solvent | Major Product Type(s) | Observations & Inferences |
| This compound with Potassium t-Butoxide | Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Ring-opened aromatic products | The high polarity of DMSO facilitates the elimination and subsequent rearrangement, leading to stable aromatic systems. |
| This compound with Sodium Methoxide (B1231860) | Dimethylformamide (DMF) (Polar Aprotic) | Ring-opened products | DMF solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion and promoting ring-opening.[1] |
| Substituted gem-dichlorocyclopropanes with Phenols | Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Substitution and elimination products | DMSO facilitates the reaction of phenols with halomethyl-gem-dichlorocyclopropanes, leading to a mixture of products. |
| gem-Dichlorocyclopropanation | Chloroform (Nonpolar) / Aqueous NaOH (Polar) with Phase Transfer Catalyst | gem-Dichlorocyclopropanes | The reaction occurs at the interface of the two phases, facilitated by the catalyst. The nonpolar organic phase is the primary medium for the reaction of the generated dichlorocarbene (B158193) with the alkene.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments related to the synthesis and reactivity of this compound.
Synthesis of this compound
The standard synthesis involves the addition of dichlorocarbene to cyclohexene (B86901), often generated in a two-phase system using a phase-transfer catalyst.[3]
Materials:
-
Cyclohexene
-
Chloroform
-
50% Aqueous Sodium Hydroxide (B78521)
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Diethyl ether or pentane (B18724) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene and chloroform.
-
Add the phase-transfer catalyst to the mixture.
-
While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise. The reaction is often exothermic and may require cooling in an ice bath to maintain the desired temperature.
-
Continue stirring vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
After completion, dilute the reaction mixture with water and extract the organic layer with diethyl ether or pentane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Kinetic Analysis of Reactions in Different Solvents
To quantitatively compare the reactivity of this compound in polar versus nonpolar solvents, kinetic studies can be performed by monitoring the disappearance of the reactant or the appearance of a product over time.
General Protocol for Kinetic Studies by GC-MS:
-
Prepare stock solutions of this compound and the desired nucleophile/base in the chosen solvent (e.g., DMSO for polar, toluene (B28343) for nonpolar).
-
In a thermostated reaction vessel, equilibrate the solution of this compound to the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile/base solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid or by rapid cooling).
-
Extract the quenched aliquots with a suitable organic solvent and add an internal standard.
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and/or products.
-
Plot the concentration of the reactant versus time and determine the rate constant by fitting the data to the appropriate rate law.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow for kinetic analysis.
Caption: Reaction pathways of this compound in polar vs. nonpolar solvents.
Caption: Experimental workflow for kinetic analysis of this compound reactions.
Conclusion
The choice of solvent is a paramount consideration in the synthetic application of this compound. Polar aprotic solvents generally favor ionic pathways, leading to elimination and ring-opening, which can be synthetically useful for accessing different molecular scaffolds. Conversely, nonpolar solvents may promote concerted or radical pathways, potentially leading to rearrangement products via carbene intermediates. A thorough understanding of these solvent effects, supported by careful experimental design and analysis, is essential for controlling the reactivity of this strained bicyclic compound and harnessing its full potential in organic synthesis and drug development. Further quantitative kinetic studies across a broader range of solvents are warranted to build a more comprehensive predictive model for its reactivity.
References
Safety Operating Guide
Proper Disposal of 7,7-Dichlorobicyclo[4.1.0]heptane: A Step-by-Step Guide
For immediate reference, 7,7-Dichlorobicyclo[4.1.0]heptane is classified as a hazardous substance that requires disposal through a licensed professional waste disposal service. [1] This guide provides detailed procedures for the safe handling, temporary storage, and preparation of this chemical for final disposal, targeting researchers and laboratory personnel. Adherence to institutional and local regulations is paramount.
Immediate Safety Precautions and Spill Management
Prior to handling, it is crucial to be familiar with the hazards associated with this compound. It is a combustible liquid that causes skin and serious eye irritation.[2][3] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[6] Gloves must be inspected before use and disposed of properly after handling.[1]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[1][6]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[6]
-
Respiratory Protection: All handling of this volatile compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]
Spill Procedures: In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry sand, earth, or sawdust.[3][7]
-
Collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[6]
-
Clean the spill area thoroughly with soap and water.
-
Do not allow the product to enter drains or waterways.[1][3]
Operational Disposal Plan
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. The following steps outline the process for preparing the chemical for collection.
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a designated, compatible, and clearly labeled waste container.[6]
-
The container must be sealed to prevent leaks and the escape of vapors.[6]
-
Do not mix with other types of chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Labeling
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 823-69-8
-
Associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard")
-
Accumulation start date
-
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
The storage area should be a designated hazardous waste accumulation area.
Step 4: Arrange for Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including the chemical name, quantity, and hazard classification.
Recommended Disposal Method: The recommended disposal method for chlorinated hydrocarbons like this compound is incineration.[8][9] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts, such as hydrogen chloride gas.[3] Some procedures may involve dissolving the material in a combustible solvent before incineration.[3] This final disposal step must be performed by a licensed facility.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 823-69-8 | [2][10] |
| Molecular Formula | C7H10Cl2 | [3][11] |
| Molecular Weight | 165.06 g/mol | [3][12] |
| Boiling Point | 198 °C at 760 mmHg | [4][13] |
| Flash Point | 82 °C | [4] |
| Density | 1.208 g/mL at 25 °C | [13] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound, CAS No. 823-69-8 - iChemical [ichemical.com]
- 5. This compound | C7H10Cl2 | CID 244375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iwaponline.com [iwaponline.com]
- 10. chemscene.com [chemscene.com]
- 11. CAS 823-69-8: this compound [cymitquimica.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. 7,7-Dichlorobicyclo 4.1.0 heptane 97 823-69-8 [sigmaaldrich.com]
Essential Safety and Operational Guide for 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 7,7-Dichlorobicyclo[4.1.0]heptane (CAS No. 823-69-8), ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this compound.
I. Hazard Identification and Classification
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3][4]
GHS Hazard Classifications:
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.[1] | To prevent serious eye irritation from splashes or vapors.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation.[1][5] |
| Respiratory Protection | A vapor respirator or gas mask should be used if ventilation is inadequate or for spill response.[1] | To protect against inhalation of harmful vapors. |
| Skin and Body Protection | A lab coat or other protective clothing. Protective boots may be required depending on the scale of work.[1] | To prevent skin contact and contamination of personal clothing.[1] |
III. Safe Handling and Operational Plan
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Install and have ready access to a safety shower and an eyewash station.[1]
-
Use a closed system whenever possible to minimize exposure.[1]
B. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing:
-
During Use:
-
Keep the container tightly closed when not in use.[1]
-
Avoid the formation of vapor or mist.
-
-
After Handling:
-
Wash hands and face thoroughly after handling the substance.[1]
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
C. Storage:
-
Store in a cool, dark, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3][6][7]
IV. Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[3] |
V. Spill and Disposal Plan
A. Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry sand or earth.[1]
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the product to enter drains or waterways.[1]
B. Waste Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1]
-
This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Due to its aquatic toxicity, avoid release to the environment.[3][5]
VI. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀Cl₂[1][2] |
| Molecular Weight | 165.06 g/mol [1][2][8] |
| Appearance | Colorless to light yellow liquid[3][9] |
| Boiling Point | 198 °C at 760 mmHg[2], 80 °C at 15 mmHg |
| Density | 1.208 g/mL at 25 °C[2] |
| Flash Point | 82.22 °C (180.0 °F)[2] |
| Refractive Index | n20/D 1.503[2] |
VII. Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 7,7-Dichlorobicyclo 4.1.0 heptane 97 823-69-8 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 823-69-8 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 7,7-Dichlorodicyclo[4.1.0]heptane | 823-69-8 [chemicalbook.com]
- 8. This compound | C7H10Cl2 | CID 244375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
